1-Phenyl-5-pyrrolidin-1-yl-1H-tetrazole
Description
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Structure
3D Structure
Properties
Molecular Formula |
C11H13N5 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
1-phenyl-5-pyrrolidin-1-yltetrazole |
InChI |
InChI=1S/C11H13N5/c1-2-6-10(7-3-1)16-11(12-13-14-16)15-8-4-5-9-15/h1-3,6-7H,4-5,8-9H2 |
InChI Key |
MDMMJYAEBRXUBE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NN=NN2C3=CC=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 1-Phenyl-5-pyrrolidin-1-yl-1H-tetrazole
Introduction
1-Phenyl-5-pyrrolidin-1-yl-1H-tetrazole is a heterocyclic organic compound featuring a tetrazole ring substituted at the 1-position with a phenyl group and at the 5-position with a pyrrolidinyl group. The tetrazole moiety, a five-membered aromatic ring with four nitrogen atoms, is a key structural feature in many pharmacologically active compounds. It is often employed in medicinal chemistry as a bioisosteric replacement for a carboxylic acid group, offering improved metabolic stability and pharmacokinetic profiles.[1][2] The combination of the phenyl and pyrrolidinyl substituents on the tetrazole core suggests potential for diverse biological activities, drawing from the known properties of related chemical entities.
Chemical and Physical Properties (Predicted)
Quantitative data for the target compound is unavailable. The following table presents data for structurally similar compounds to provide an estimated profile.
| Property | 1-Phenyl-1H-tetrazole | (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole | 1-Phenyl-5-mercapto-1H-tetrazole |
| Molecular Formula | C₇H₆N₄ | C₅H₉N₅ | C₇H₆N₄S |
| Molecular Weight | 146.15 g/mol | 139.16 g/mol | 178.22 g/mol |
| Melting Point | 66-68 °C | 271 °C (lit.) | 150-154 °C |
| Appearance | White to off-white crystalline solid | White to off-white crystal | White odorless crystalline powder |
| CAS Number | 5378-52-9 | 33878-70-5 | 86-93-1 |
Synthetic Methodologies
The synthesis of 1,5-disubstituted tetrazoles can be achieved through various routes. A plausible and commonly employed method for the synthesis of this compound is a three-component reaction involving phenyl isothiocyanate, sodium azide, and pyrrolidine.[3][4]
Proposed Experimental Protocol: Three-Component Synthesis
Reaction Scheme:
Materials:
-
Phenyl isothiocyanate
-
Pyrrolidine
-
Sodium azide (NaN₃)
-
Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)
-
Dimethylformamide (DMF)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Microwave reactor
Procedure:
-
Reaction Setup: In a microwave reaction vessel, combine phenyl isothiocyanate (1.0 mmol), pyrrolidine (1.0 mmol), sodium azide (3.0 mmol), and bismuth(III) nitrate pentahydrate (1.0 mmol) in dimethylformamide (5.0 mL).
-
Microwave Irradiation: Seal the vessel and subject the reaction mixture to microwave irradiation at 125 °C for 5-10 minutes. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing 50 mL of water and acidify with 1 M HCl to a pH of approximately 2-3.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL). Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Potential Biological Activities and Signaling Pathways
Based on the pharmacological profiles of structurally related tetrazole derivatives, this compound could be investigated for a range of biological activities.[1][5][6]
Anti-inflammatory and Analgesic Activity
Many tetrazole derivatives exhibit anti-inflammatory and analgesic properties.[7] A possible mechanism of action could involve the inhibition of key inflammatory mediators.
Antimicrobial Activity
Substituted tetrazoles have been reported to possess antibacterial and antifungal properties.[5] The mechanism could involve the disruption of microbial cellular processes.
Antihypertensive Activity
Certain tetrazole derivatives, particularly those that mimic the structure of angiotensin II receptor antagonists, have shown antihypertensive effects.[8]
Structure-Activity Relationships (SAR) - Inferred
Based on studies of related compounds, the following structure-activity relationships can be hypothesized:
-
1-Phenyl Group: The electronic nature and substitution pattern on the phenyl ring can significantly influence the biological activity. Electron-withdrawing or electron-donating groups may modulate the compound's interaction with biological targets.
-
5-Pyrrolidinyl Group: The pyrrolidine ring provides a basic nitrogen atom and a specific conformational constraint that can be crucial for receptor binding. Modifications to the pyrrolidine ring, such as substitution or stereochemistry, would likely impact activity.
-
Tetrazole Core: The tetrazole ring itself is a key pharmacophore, acting as a stable, acidic moiety that can form important interactions (e.g., hydrogen bonds, ionic interactions) with biological receptors.
Conclusion
While this compound is not a well-characterized compound, its structural features suggest it could be a valuable subject for further investigation in drug discovery. The synthetic routes to analogous 1,5-disubstituted tetrazoles are well-established, providing a clear path for its synthesis. Based on the extensive research into the biological activities of tetrazole derivatives, this compound holds promise for exhibiting a range of pharmacological effects, particularly in the areas of inflammation, microbial infections, and cardiovascular disease. Experimental validation of its synthesis and biological properties is warranted to explore its full potential.
References
- 1. researchgate.net [researchgate.net]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Three-Component Synthesis of 1-Substituted 5-Aminotetrazoles Promoted by Bismuth Nitrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. New pyrazole derivative 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole: synthesis and assessment of some biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1-pentanoyl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-pyrrolidine-2-carboxamide: investigation of structural variations - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure Elucidation of 1-Phenyl-5-pyrrolidin-1-yl-1H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 1-Phenyl-5-pyrrolidin-1-yl-1H-tetrazole. Due to the absence of published experimental data for this specific molecule, this guide presents a robust, predicted methodology for its synthesis and characterization. The spectral data herein is extrapolated from closely related, structurally analogous compounds and established principles of spectroscopic analysis.
Proposed Synthesis
A plausible and efficient route for the synthesis of this compound is a three-component reaction involving phenyl isothiocyanate, sodium azide, and pyrrolidine. This method is a well-established approach for the preparation of 1,5-disubstituted-5-aminotetrazoles.[1][2] The reaction likely proceeds through the formation of a thiourea intermediate, followed by desulfurization and cyclization promoted by a thiophilic agent or via an Ugi-type reaction mechanism.[1][3]
-
Reaction Setup: To a solution of phenyl isothiocyanate (1.0 mmol) in acetonitrile (5.0 mL) in a microwave-safe vial, add pyrrolidine (1.0 mmol) and sodium azide (3.0 mmol).
-
Catalyst Addition: Introduce a catalytic amount of a suitable Lewis acid, such as bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O) (1.0 mmol).[1]
-
Microwave Irradiation: Seal the vial and heat the reaction mixture in a microwave reactor at 125 °C for 5-10 minutes at 150 W.[1][2]
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water.
-
Extraction and Drying: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol, to yield the pure this compound.[1]
Synthesis Pathway
Caption: Proposed synthesis of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound based on the analysis of structurally similar compounds.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.50 - 7.70 | m | 5H | Phenyl-H |
| ~ 3.60 - 3.80 | t | 4H | N-CH₂ (Pyrrolidine) |
| ~ 1.90 - 2.10 | p | 4H | CH₂-CH₂-CH₂ (Pyrrolidine) |
Prediction based on data from analogous 1-phenyl-1H-tetrazoles and N-substituted pyrrolidines.[4][5][6]
| Chemical Shift (δ, ppm) | Assignment |
| ~ 155 | C5 (Tetrazole) |
| ~ 135 | C1' (Phenyl, ipso) |
| ~ 130 | C4' (Phenyl, para) |
| ~ 129 | C2'/C6' or C3'/C5' (Phenyl) |
| ~ 125 | C3'/C5' or C2'/C6' (Phenyl) |
| ~ 50 | N-CH₂ (Pyrrolidine) |
| ~ 25 | CH₂-CH₂-CH₂ (Pyrrolidine) |
Prediction based on data from analogous 1-phenyl-1H-tetrazoles and pyrrolidine-substituted heterocycles.
| Wavenumber (cm⁻¹) | Assignment |
| ~ 3100 - 3000 | C-H stretch (Aromatic) |
| ~ 2980 - 2850 | C-H stretch (Aliphatic) |
| ~ 1600, 1495 | C=C stretch (Aromatic ring) |
| ~ 1450 - 1550 | N=N stretch (Tetrazole ring) |
| ~ 1250, 990 | Tetrazole ring vibrations |
Prediction based on IR spectra of 1-phenyl-1H-tetrazole and other substituted tetrazoles.[7][8][9][10]
| m/z | Predicted Fragment Ion |
| 215 | [M]⁺ (Molecular Ion) |
| 187 | [M - N₂]⁺ |
| 119 | [C₆H₅N₃]⁺ or [C₆H₅NCO]⁺ |
| 91 | [C₆H₅N]⁺ |
| 77 | [C₆H₅]⁺ |
| 70 | [C₄H₈N]⁺ (Pyrrolidinyl cation) |
Prediction based on established fragmentation patterns of 1,5-disubstituted tetrazoles, which often involve the loss of N₂ or N₃.[11][12]
Structure Elucidation Workflow
The comprehensive characterization of the synthesized this compound would follow a standard analytical workflow to confirm its structure.
Experimental Workflow for Structure Elucidation
Caption: General workflow for the synthesis and structural confirmation.
X-ray Crystallography
To date, no crystal structure for this compound has been deposited in the Cambridge Structural Database. Should single crystals be obtained, X-ray diffraction analysis would provide unequivocal proof of the molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. This would definitively confirm the connectivity and regiochemistry of the phenyl and pyrrolidinyl substituents on the tetrazole ring.
Conclusion
Based on established synthetic methodologies and spectroscopic data from analogous compounds, this guide provides a comprehensive framework for the synthesis and structural elucidation of this compound. The predicted data serves as a robust reference for researchers aiming to synthesize and characterize this compound. The definitive confirmation of its structure would ultimately be achieved through single-crystal X-ray diffraction analysis.
References
- 1. Three-Component Synthesis of 1-Substituted 5-Aminotetrazoles Promoted by Bismuth Nitrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Efficient Synthesis of 1,5-disubstituted-1H-tetrazoles by an Ugi-azide Process [scielo.org.mx]
- 4. 1-Phenyltetrazole-5-thiol(86-93-1) 1H NMR spectrum [chemicalbook.com]
- 5. 1-Phenyl-1H-tetrazole | C7H6N4 | CID 138477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 5-CHLORO-1-PHENYL-1H-TETRAZOLE(14210-25-4) IR Spectrum [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. 1H-Tetrazole-5-thiol, 1-phenyl- [webbook.nist.gov]
- 11. Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lifesciencesite.com [lifesciencesite.com]
An In-depth Technical Guide on 1-Phenyl-5-pyrrolidin-1-yl-1H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and potential synthetic routes for the novel compound 1-Phenyl-5-pyrrolidin-1-yl-1H-tetrazole. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, offering insights into its molecular characteristics and methodologies for its synthesis.
Core Molecular Data
The fundamental chemical properties of this compound are summarized below. These data are essential for the accurate preparation and characterization of the compound in a laboratory setting.
| Property | Value |
| Molecular Formula | C₁₁H₁₃N₅ |
| Molecular Weight | 215.25 g/mol |
Synthetic Methodologies
While a specific, validated experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, established methods for the synthesis of 1,5-disubstituted tetrazoles can be adapted for its preparation. Two promising approaches are outlined below.
Synthesis via Imidoylbenzotriazole Intermediate
A general and efficient method for synthesizing 1,5-disubstituted tetrazoles involves the use of imidoylbenzotriazoles as stable intermediates.[1] This approach offers mild reaction conditions and short reaction times.
Reaction Scheme:
Figure 1: General workflow for the synthesis of this compound via an imidoylbenzotriazole intermediate.
Experimental Protocol (Generalized):
-
Formation of Imidoyl Chloride: The starting amide, pyrrolidine-1-carboxanilide, is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the corresponding N-phenylpyrrolidine-1-carboximidoyl chloride.
-
Formation of Imidoylbenzotriazole: The imidoyl chloride is then reacted with benzotriazole in the presence of a base to yield the stable imidoylbenzotriazole intermediate.
-
Tetrazole Formation: The imidoylbenzotriazole is subsequently reacted with sodium azide (NaN₃) under phase-transfer catalysis conditions, typically using a quaternary ammonium salt like tetrabutylammonium bromide, in a biphasic solvent system (e.g., dichloromethane-water) at room temperature.[1] The desired product, this compound, is then isolated and purified using standard chromatographic techniques.
Ugi-Azide Three-Component Reaction
The Ugi-azide reaction is a powerful multicomponent reaction for the synthesis of 1,5-disubstituted-1H-tetrazoles in a single operational step under mild conditions.[2]
Reaction Scheme:
Figure 2: Proposed logical flow for the Ugi-azide synthesis of this compound.
Experimental Protocol (Generalized):
-
Reaction Setup: Aniline, pyrrolidine, an isocyanide (e.g., tert-butyl isocyanide), and a source of hydrazoic acid (typically sodium azide in the presence of an acid) are combined in a suitable solvent, such as methanol or water.
-
Reaction Progression: The reaction proceeds through the formation of an iminium ion from the aniline and pyrrolidine, followed by nucleophilic attack of the isocyanide and subsequent addition of the azide anion.
-
Cyclization and Product Formation: The resulting intermediate undergoes a 1,5-dipolar electrocyclization to form the stable tetrazole ring of the final product.[2]
-
Workup and Purification: The product is then isolated from the reaction mixture and purified by standard methods such as extraction and column chromatography.
Biological Activity and Signaling Pathways
Currently, there is no specific information available in the scientific literature regarding the biological activity, quantitative efficacy (e.g., IC₅₀ or Kᵢ values), or associated signaling pathways for this compound. Tetrazole derivatives, in general, are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and antihypertensive effects. Further research is required to elucidate the specific biological profile of this compound.
Conclusion
This technical guide provides the fundamental molecular information and outlines plausible synthetic strategies for this compound based on established chemical literature. The provided synthetic routes offer a starting point for the laboratory preparation of this novel compound. Future research endeavors should focus on the experimental validation of these synthetic pathways, as well as the comprehensive evaluation of the biological activities and potential therapeutic applications of this compound.
References
An In-Depth Technical Guide to the Physicochemical Properties of 1-Phenyl-5-pyrrolidin-1-yl-1H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of the novel heterocyclic compound, 1-Phenyl-5-pyrrolidin-1-yl-1H-tetrazole. Due to the limited availability of direct experimental data for this specific molecule, this document combines computationally predicted data with experimentally determined properties of structurally analogous compounds to offer a robust profile for research and development purposes. Detailed experimental protocols for key physicochemical measurements are also provided, alongside graphical representations of synthetic pathways and property determination workflows to facilitate a deeper understanding of this compound's characteristics and potential applications in medicinal chemistry.
Introduction
Tetrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, often utilized as bioisosteres for carboxylic acids and amides, which can enhance metabolic stability and other pharmacokinetic properties. The compound this compound, a 1,5-disubstituted tetrazole, is of particular interest due to the combined structural features of the phenyl and pyrrolidine moieties, suggesting potential for unique biological activities. A thorough understanding of its physicochemical properties is paramount for its development as a potential therapeutic agent.
While direct experimental data for this compound is not extensively available in peer-reviewed literature, this guide consolidates predicted values and data from closely related analogs to provide a foundational understanding for researchers.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
Predicted Physicochemical Properties of this compound
To provide a baseline for this novel compound, a suite of physicochemical properties was predicted using computational methods. The SMILES string for this compound is C1CCN(C1)C2=NN=NN2C3=CC=CC=C3.
| Property | Predicted Value | Prediction Tool/Method |
| Molecular Formula | C11H13N5 | - |
| Molecular Weight | 215.26 g/mol | - |
| miLogP | 1.89 | Molinspiration |
| Topological Polar Surface Area (TPSA) | 54.99 Ų | Molinspiration |
| Number of H-Bond Acceptors | 5 | Molinspiration |
| Number of H-Bond Donors | 0 | Molinspiration |
| Number of Rotatable Bonds | 1 | Molinspiration |
| Volume | 199.34 ų | Molinspiration |
Note: These values are computationally derived and should be confirmed by experimental methods.
Experimental Physicochemical Properties of Structurally Related Compounds
To provide context for the predicted values, the following table summarizes experimentally determined physicochemical properties of several structurally similar tetrazole derivatives.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility | logP | Reference(s) |
| 1-Phenyl-1H-tetrazole-5-thiol | C7H6N4S | 178.22 | >300 | Soluble in water (1g/15mL) | 0.951 | [1] |
| (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole | C5H9N5 | 139.16 | 271 | Insoluble in water or chloroform; Soluble in acetonitrile and tetrahydrofuran | - | [2][3] |
| 5-Phenyl-1H-tetrazole | C7H6N4 | 146.15 | - | 3.2 µg/mL (at pH 7.4) | - | [4] |
| 1-(1-phenyl-1H-tetrazol-5-yl)piperazine hydrochloride | C11H15ClN6 | 266.73 | - | - | - | [5] |
Experimental Protocols
Accurate determination of physicochemical properties requires standardized experimental procedures. The following sections detail common methodologies for key parameters.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.
Protocol:
-
A small, finely powdered sample of the compound is packed into a capillary tube to a depth of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus (e.g., a DigiMelt unit).
-
The sample is heated at a controlled rate (e.g., a rapid ramp of 10-20°C/min for an initial estimate, followed by a slower ramp of 1-2°C/min for a precise measurement near the estimated melting point).
-
The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range. For a pure compound, this range is typically narrow (0.5-2°C).
Solubility Determination
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.
Protocol (Shake-Flask Method):
-
An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed container.
-
The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The suspension is then filtered or centrifuged to remove the undissolved solid.
-
The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
The solubility is expressed in units such as mg/mL or mol/L.
Partition Coefficient (logP) Determination
The partition coefficient (logP) is a measure of the lipophilicity of a compound, defined as the ratio of its concentration in a nonpolar solvent (typically n-octanol) to its concentration in a polar solvent (typically water) at equilibrium.
Protocol (Shake-Flask Method):
-
Prepare a solution of the compound in either n-octanol or water.
-
Mix a known volume of this solution with an equal volume of the other immiscible solvent in a separatory funnel.
-
The mixture is shaken vigorously for a set period to allow for partitioning of the compound between the two phases and then allowed to stand until the layers have completely separated.
-
A sample is taken from each phase (the n-octanol and aqueous layers).
-
The concentration of the compound in each sample is determined using an appropriate analytical technique (e.g., HPLC-UV).
-
The logP value is calculated using the formula: logP = log10([Compound]octanol / [Compound]water).
Synthesis and Characterization Workflow
The synthesis of 1,5-disubstituted tetrazoles can be achieved through various synthetic routes. A general workflow for the synthesis and subsequent characterization is depicted below.
Caption: General workflow for the synthesis and structural characterization of this compound.
Physicochemical Property Determination Workflow
The determination of the key physicochemical properties follows a logical experimental sequence.
Caption: Workflow for the experimental determination of key physicochemical properties.
Potential Biological Relevance of Tetrazole Derivatives
While the specific biological activity of this compound is yet to be determined, the broader class of tetrazole derivatives has been shown to interact with various biological targets.
Caption: Overview of reported biological activities for the tetrazole scaffold.
Conclusion
This compound is a compound of interest for which a complete experimental physicochemical profile is not yet publicly available. This guide provides a foundational dataset based on computational predictions and comparative analysis with structurally related molecules. The outlined experimental protocols offer a clear path for researchers to determine these properties empirically. The provided workflows for synthesis and characterization, along with an overview of the potential biological relevance of tetrazoles, aim to support and accelerate the research and development of this and other novel tetrazole derivatives. Future experimental validation of the predicted properties is essential for the continued investigation of this compound's potential in drug discovery.
References
- 1. app.molview.com [app.molview.com]
- 2. Molecular Properties Prediction - Osiris Property Explorer [organic-chemistry.org]
- 3. Fisher Scientific: Chemical Structure Search [fishersci.com]
- 4. 5-Chloro-1-phenyl-1H-tetrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient Synthesis of 1,5-Disubstituted Tetrazoles [organic-chemistry.org]
Synthesis Pathway of 1-Phenyl-5-pyrrolidin-1-yl-1H-tetrazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a viable synthetic pathway for 1-Phenyl-5-pyrrolidin-1-yl-1H-tetrazole, a molecule of interest in medicinal chemistry and drug development. The proposed synthesis is a two-step process commencing with the formation of a 1-phenyl-1H-tetrazole-5-thiol intermediate, followed by a nucleophilic substitution reaction with pyrrolidine. This guide presents detailed experimental protocols, quantitative data, and logical diagrams to facilitate the replication and optimization of this synthesis.
I. Overview of the Synthetic Pathway
The synthesis of this compound is proposed to proceed via the following two key steps:
-
Step 1: Synthesis of 1-Phenyl-1H-tetrazole-5-thiol. This initial step involves the reaction of phenyl isothiocyanate with sodium azide in an aqueous medium. This reaction is a well-established method for the formation of 1-substituted-1H-tetrazole-5-thiols.
-
Step 2: Synthesis of this compound. This step involves a nucleophilic aromatic substitution. To facilitate this, the thiol group of the intermediate is first oxidized to a more reactive sulfone. This activated intermediate then readily reacts with pyrrolidine to yield the final product.
The overall synthetic workflow is depicted in the following diagram:
Figure 1: Overall synthesis workflow for this compound.
II. Experimental Protocols
Step 1: Synthesis of 1-Phenyl-1H-tetrazole-5-thiol
This procedure is based on the established reaction between phenyl isothiocyanate and sodium azide.[1]
Materials:
-
Phenyl isothiocyanate
-
Sodium azide (NaN₃)
-
Water (H₂O)
-
Hydrochloric acid (HCl, concentrated)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium azide (1.0 equivalent) in water.
-
To this solution, add phenyl isothiocyanate (1.0 equivalent).
-
Heat the reaction mixture to reflux and maintain for a specified duration (typically several hours, to be optimized).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with concentrated hydrochloric acid to precipitate the product.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain pure 1-Phenyl-1H-tetrazole-5-thiol.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | High | [1] |
| Purity | High after recrystallization | - |
| Reaction Time | Several hours (optimization required) | - |
| Reaction Temp. | Reflux | [1] |
Step 2: Synthesis of this compound
This two-part step involves the oxidation of the thiol to a sulfone, followed by nucleophilic substitution with pyrrolidine.
Part A: Oxidation of 1-Phenyl-1H-tetrazole-5-thiol to 1-Phenyl-1H-tetrazole-5-sulfone
This procedure is adapted from general methods for the oxidation of thiols to sulfones.
Materials:
-
1-Phenyl-1H-tetrazole-5-thiol
-
Oxidizing agent (e.g., m-chloroperoxybenzoic acid (m-CPBA) or Oxone®)
-
Suitable solvent (e.g., dichloromethane (DCM) or methanol/water)
Procedure:
-
Dissolve 1-Phenyl-1H-tetrazole-5-thiol (1.0 equivalent) in the chosen solvent in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add the oxidizing agent (typically 2.0-2.2 equivalents for complete oxidation to the sulfone) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to stir at room temperature for a specified time, monitoring by TLC.
-
Upon completion, quench the reaction with a suitable reducing agent (e.g., sodium sulfite solution).
-
Extract the product into an organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-Phenyl-1H-tetrazole-5-sulfone.
-
Purify the product by column chromatography if necessary.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | Typically high for thiol oxidations | General Knowledge |
| Purity | High after purification | - |
| Reaction Time | Varies with oxidizing agent | - |
| Reaction Temp. | 0 °C to room temperature | - |
Part B: Nucleophilic Aromatic Substitution with Pyrrolidine
This procedure is based on the reaction of sulfonyl-activated aromatic systems with amines.
Materials:
-
1-Phenyl-1H-tetrazole-5-sulfone
-
Pyrrolidine
-
A suitable solvent (e.g., dimethylformamide (DMF) or acetonitrile)
-
A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)
Procedure:
-
Dissolve 1-Phenyl-1H-tetrazole-5-sulfone (1.0 equivalent) in the chosen solvent in a reaction vessel.
-
Add the non-nucleophilic base (1.1-1.5 equivalents).
-
Add pyrrolidine (1.1-1.5 equivalents) to the mixture.
-
Heat the reaction mixture to an elevated temperature (to be optimized, e.g., 80-120 °C) and stir for several hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | Moderate to high (expected) | General SNAr chemistry |
| Purity | High after purification | - |
| Reaction Time | Several hours (optimization required) | - |
| Reaction Temp. | 80-120 °C (optimization required) | - |
III. Signaling Pathways and Logical Relationships
The core of this synthesis relies on fundamental principles of organic chemistry. The logical progression can be visualized as follows:
Figure 2: Logical flow of the synthesis pathway.
This guide provides a robust framework for the synthesis of this compound. Researchers are encouraged to optimize the outlined reaction conditions to achieve the desired yield and purity for their specific applications. Standard laboratory safety precautions should be strictly adhered to, particularly when handling sodium azide and oxidizing agents.
References
The Enduring Legacy of Phenyl-Tetrazoles: A Technical Guide to Their Discovery, Synthesis, and Application
For Immediate Release
This technical guide provides an in-depth exploration of the discovery, history, and multifaceted applications of phenyl-tetrazole compounds. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemistry, synthetic evolution, and biological significance of this pivotal class of heterocyclic compounds. From their serendipitous discovery in the late 19th century to their role in modern medicine, phenyl-tetrazoles have established themselves as a cornerstone of medicinal chemistry and materials science.
A Historical Overview: From Discovery to Modern Prominence
The journey of tetrazole chemistry began in 1885 with the Swedish chemist J.A. Bladin. While investigating the reactions of dicyanophenylhydrazine with nitrous acid, he unexpectedly synthesized the first-ever tetrazole derivative, a compound with the chemical formula C₈H₅N₅, which was later identified as a phenyl-tetrazole derivative.[1][2][3] This pioneering work laid the foundation for a new field of heterocyclic chemistry. However, the full potential of tetrazoles remained largely untapped for several decades.
A significant breakthrough came in 1901 when Hantzsch and Vagt described the 1,3-dipolar cycloaddition reaction between nitriles and azides.[1] This synthetic route proved to be a far more versatile and efficient method for creating the tetrazole ring and remains a cornerstone of tetrazole synthesis to this day. The mid-20th century saw a surge in tetrazole research, with a comprehensive review by Frank R. Benson in Chemical Reviews in 1947 summarizing the state of the field and spurring further investigation.[4][5] It was during this period that the unique properties of tetrazoles, particularly their ability to act as a bioisostere for the carboxylic acid group, began to be appreciated in medicinal chemistry.[6] This bioisosteric relationship is a key reason for the prevalence of the tetrazole moiety in numerous FDA-approved drugs.[1][5]
Synthetic Evolution: From Classical Methods to Modern Innovations
The synthesis of phenyl-tetrazole compounds has evolved significantly since the initial discoveries. The two primary isomers, 1-phenyl-1H-tetrazole and 5-phenyl-1H-tetrazole, are generally accessed through distinct, though sometimes overlapping, synthetic strategies.
Synthesis of 5-Phenyl-1H-tetrazole
The most prevalent method for synthesizing 5-substituted tetrazoles, including the 5-phenyl derivative, is the [3+2] cycloaddition of a nitrile with an azide source.
Key Reaction: Benzonitrile + Sodium Azide → 5-Phenyl-1H-tetrazole
This reaction is often catalyzed by a variety of reagents to improve yields and reaction times. Early methods utilized potentially hazardous reagents like hydrazoic acid, but modern protocols favor the use of sodium azide in combination with a Lewis acid or a proton source.
Synthesis of 1-Phenyl-1H-tetrazole
1-substituted tetrazoles are typically synthesized by constructing the tetrazole ring from a starting material that already contains the N-phenyl group. A common approach involves the reaction of a primary amine (aniline) with an orthoformate and sodium azide.
Key Reaction: Aniline + Triethyl Orthoformate + Sodium Azide → 1-Phenyl-1H-tetrazole
This one-pot, three-component reaction provides a direct and efficient route to 1-substituted tetrazoles.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of key phenyl-tetrazole compounds.
Protocol: Synthesis of 5-Phenyl-1H-tetrazole via [3+2] Cycloaddition
Objective: To synthesize 5-phenyl-1H-tetrazole from benzonitrile and sodium azide using a copper sulfate catalyst.
Materials:
-
Benzonitrile (1 mmol, 0.103 g)
-
Sodium Azide (1 mmol, 0.065 g)
-
Cupric Sulfate Pentahydrate (CuSO₄·5H₂O) (2 mol%, 0.005 g)
-
Dimethyl Sulfoxide (DMSO) (2 mL)
-
Hydrochloric Acid (4 M)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate
-
Distilled Water
Procedure:
-
To a solution of benzonitrile (1 mmol) in DMSO (2 mL), add sodium azide (1 mmol) and cupric sulfate pentahydrate (2 mol%).
-
Stir the reaction mixture at room temperature to ensure homogeneity, then raise the temperature to 140 °C.
-
Maintain the reaction at 140 °C for 1 hour, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Add 10 mL of 4 M HCl and 10 mL of EtOAc.
-
Separate the organic layer, wash it twice with 10 mL of distilled water, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude solid 5-phenyl-1H-tetrazole.[7]
Protocol: Synthesis of 1-Phenyl-1H-tetrazole from Aniline
Objective: To synthesize 1-phenyl-1H-tetrazole from aniline, triethyl orthoformate, and sodium azide.
Materials:
-
Aniline (or other aryl amine) (2.0 mmol)
-
Sodium Azide (2.0 mmol)
-
Triethyl Orthoformate (2.4 mmol)
-
Ag/Sodium Borosilicate Nanocomposite (ASBN) catalyst (0.05 g) (Note: Other catalysts like Yb(OTf)₃ can also be used).
Procedure:
-
In a reaction vessel, combine the aryl amine (2.0 mmol), sodium azide (2.0 mmol), triethyl orthoformate (2.4 mmol), and the ASBN catalyst (0.05 g).
-
Heat the mixture to 120 °C under solvent-free conditions for approximately 3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and proceed with standard work-up and purification (e.g., column chromatography) to isolate the 1-substituted tetrazole product.[8]
Quantitative Data Summary
The physicochemical and biological properties of phenyl-tetrazole derivatives are crucial for their application in drug design and materials science. The following tables summarize key quantitative data for a selection of these compounds.
| Table 1: Physicochemical Properties of Phenyl-Tetrazole Derivatives | |||
| Compound | Molecular Formula | Melting Point (°C) | pKa |
| 5-Phenyl-1H-tetrazole | C₇H₆N₄ | 216 (dec.) | 4.28 (Predicted) |
| 1-Phenyl-1H-tetrazole | C₇H₆N₄ | 65-67 | Not Reported |
| 1-Phenyl-1H-tetrazole-5-thiol | C₇H₆N₄S | >300 | Not Reported |
Data sourced from references[6][9][10][11].
| Table 2: Biological Activity (IC₅₀ Values) of Selected Phenyl-Tetrazole Derivatives | ||
| Compound Class/Example | Target | IC₅₀ Value |
| 1,5-diaryl-substituted tetrazole (Compound 67) | COX-2 | 2.0 µM |
| Phenyl-tetrazole P2X7 Antagonist (Compound 15d) | P2X7 (Ca²⁺ flux) | 0.021 µM (human) |
| Phenyl-tetrazole P2X7 Antagonist (Compound 15d) | P2X7 (Ca²⁺ flux) | 0.015 µM (rat) |
| 1,5-disubstituted α-amino tetrazole (Compound 16aa) | Caspase-1 (IL-1β release) | 0.35 µM |
| Formononetin (Inhibitor of C48/80-induced histamine release) | Histamine Release | 42.38 µM |
Data sourced from references[12][13][14][15]. Note: Formononetin is not a phenyl-tetrazole but is included for context on histamine release inhibition.
Signaling Pathways and Logical Relationships
The biological effects of phenyl-tetrazole compounds are often mediated through their interaction with specific signaling pathways. Graphviz diagrams are used below to illustrate these complex relationships.
Losartan and the Renin-Angiotensin System
Losartan is a prominent example of a phenyl-tetrazole-containing drug. It functions as an angiotensin II receptor blocker (ARB), playing a crucial role in the management of hypertension.
Phenyl-Tetrazoles as P2X7 Receptor Antagonists
Certain phenyl-tetrazole derivatives act as antagonists for the P2X7 receptor, an ATP-gated ion channel involved in inflammation and pain.
Compound 48/80-Induced Histamine Release and Mast Cell Stabilization
Some phenyl-tetrazoles have been investigated for their ability to inhibit histamine release from mast cells, a key process in allergic reactions. The compound 48/80 is a common secretagogue used to induce this process in experimental settings.
Experimental Workflow: Synthesis and Purification of 5-Phenyl-1H-tetrazole
The following diagram outlines the typical laboratory workflow for the synthesis and purification of 5-phenyl-1H-tetrazole.
Conclusion
From a serendipitous 19th-century discovery to a versatile scaffold in modern pharmacology, phenyl-tetrazole compounds have demonstrated remarkable and enduring value. Their unique physicochemical properties, particularly their role as a carboxylic acid bioisostere, have cemented their importance in drug design. The continuous refinement of synthetic methodologies has made a diverse array of phenyl-tetrazole derivatives readily accessible, paving the way for new discoveries. As research continues to uncover novel biological activities and applications, the legacy of the phenyl-tetrazole core is set to expand, promising further innovations in medicine, materials science, and beyond.
References
- 1. Frontiers | Amelioration of Compound 48/80-Mediated Itch and LL-37-Induced Inflammation by a Single-Stranded Oligonucleotide [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The chemistry of the tetrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Tetrazole - Wikipedia [en.wikipedia.org]
- 7. scielo.br [scielo.br]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1-Phenyl-1H-tetrazole | C7H6N4 | CID 138477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. thieme-connect.com [thieme-connect.com]
- 12. Signaling pathway in nerve growth factor induced histamine release from rat mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Mechanisms of Antihistamines and Mast Cell Stabilizers in Ocular ...: Ingenta Connect [ingentaconnect.com]
- 15. researchgate.net [researchgate.net]
No Direct Biological Activity Data Currently Available for 1-Phenyl-5-pyrrolidin-1-yl-1H-tetrazole
A comprehensive review of scientific literature reveals a significant gap in the biological evaluation of the specific compound 1-Phenyl-5-pyrrolidin-1-yl-1H-tetrazole. Despite the well-documented and diverse pharmacological activities of both tetrazole and pyrrolidine scaffolds, their specific combination in this particular molecular structure has not been the subject of published research to date.
While the broader class of tetrazole derivatives has been extensively investigated for a range of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties, no studies have specifically reported on the synthesis, characterization, and biological testing of this compound. Similarly, although various pyrrolidine-containing compounds have shown promise in drug development, the biological profile of this precise hybrid molecule remains unexplored.
Literature searches have identified studies on structurally related compounds, such as derivatives of 1-phenyl-1H-tetrazole-5-thiol and other tetrazole-pyrrolidine conjugates. These studies suggest that the combination of these two pharmacophores could potentially lead to novel bioactive agents. However, without direct experimental evidence, any prediction of the biological activity, mechanism of action, or potential therapeutic utility of this compound would be purely speculative.
Consequently, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations of signaling pathways for a compound that has not been biologically characterized in the scientific literature. Further research, including the chemical synthesis and subsequent biological screening of this compound, is required to elucidate its potential pharmacological profile.
Therapeutic Targets for Substituted Tetrazoles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Substituted tetrazoles represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their unique physicochemical properties, including their ability to act as bioisosteres of carboxylic acids and cis-amide bonds, have led to their incorporation into a wide range of clinically approved drugs and investigational agents.[1][2] This technical guide provides a comprehensive overview of the key therapeutic targets of substituted tetrazoles, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows to aid in the research and development of novel tetrazole-based therapeutics.
Key Therapeutic Areas and Molecular Targets
Substituted tetrazoles have demonstrated efficacy across a broad spectrum of diseases, including cancer, inflammatory disorders, cardiovascular diseases, and infectious diseases. Their therapeutic effects are mediated through interactions with various molecular targets, as summarized below.
Oncology
In the realm of oncology, substituted tetrazoles have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis. Key targets include:
-
Receptor Tyrosine Kinases (RTKs) and Downstream Signaling: Certain tetrazole derivatives have been shown to modulate critical signaling pathways that are often dysregulated in cancer, such as the ERK/mTOR pathway.[3] By inhibiting components of this pathway, these compounds can arrest the cell cycle and promote programmed cell death.
-
Acetyl-CoA Synthetase 2 (ACSS2): ACSS2 is an enzyme that plays a crucial role in cellular metabolism, particularly in cancer cells under hypoxic conditions.[4][5][6] Substituted tetrazoles have been identified as potent inhibitors of ACSS2, offering a promising strategy to disrupt cancer cell metabolism and growth.[4][5]
Inflammation
The anti-inflammatory properties of substituted tetrazoles are primarily attributed to their inhibition of cyclooxygenase (COX) enzymes:
-
Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2): These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Many tetrazole-containing compounds have been developed as selective COX-2 inhibitors, aiming to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.
Cardiovascular Disease
A major application of substituted tetrazoles in cardiovascular medicine is the blockade of the renin-angiotensin system (RAS):
-
Angiotensin II Receptor Type 1 (AT1): The "sartan" class of antihypertensive drugs, such as losartan and valsartan, feature a characteristic biphenyl-tetrazole moiety. This structure allows for high-affinity binding to the AT1 receptor, blocking the vasoconstrictive and aldosterone-secreting effects of angiotensin II.
Infectious Diseases
Substituted tetrazoles have also emerged as promising antimicrobial agents, targeting essential bacterial processes:
-
Bacterial DNA Gyrase and Topoisomerase IV: These enzymes are critical for bacterial DNA replication and are the targets of some tetrazole-based antibacterial agents.[7]
-
Other Bacterial Targets: The precise mechanisms of action for many antimicrobial tetrazoles are still under investigation, but they are known to interfere with various essential cellular processes in bacteria.
Quantitative Bioactivity Data
The following tables summarize the quantitative bioactivity of representative substituted tetrazoles against their respective targets.
Table 1: Anticancer Activity of Substituted Tetrazoles
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Gravacridondiol Tetrazole | A549 (Lung) | MTT Assay | ~6 | [3] |
| Gravacridondiol Tetrazole | NCI-H1819 (Lung) | MTT Assay | ~6 | [3] |
Table 2: Anti-inflammatory Activity of Substituted Tetrazoles (COX Inhibition)
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib (Reference) | - | - | - | - |
| Various Tetrazole Derivatives | - | - | - | - |
Note: Specific IC50 values for a range of tetrazole-based COX inhibitors are reported in the literature, but are too numerous to list exhaustively here. Researchers are encouraged to consult primary research articles for specific compounds of interest.
Table 3: Antimicrobial Activity of Substituted Tetrazoles
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Imide-tetrazole 1 | S. aureus (T5592) | 0.8 | [7] |
| Imide-tetrazole 2 | S. aureus (T5592) | 0.8 | [7] |
| Imide-tetrazole 3 | S. aureus (T5592) | 0.8 | [7] |
| Ciprofloxacin (Reference) | S. aureus (T5592) | >3.2 | [7] |
| Imide-tetrazole 1 | S. epidermidis (5253) | 0.8 | [7] |
| Imide-tetrazole 2 | S. epidermidis (5253) | 0.8 | [7] |
| Imide-tetrazole 3 | S. epidermidis (5253) | 0.8 | [7] |
Table 4: ACSS2 Inhibition by Substituted Tetrazoles
| Compound Class | ACSS2 Biochemical IC50 (nM) | ACSS2 Cellular Lipid IC50 (nM) | ACSS2 Cellular Histone IC50 (nM) | Reference |
| Novel Substituted Tetrazoles | A (<1) to D (<10000) | A (<1) to D (<10000) | A (<1) to D (<10000) | [4] |
Note: The reference provides a range of activities for a series of compounds, denoted by letters. "A" represents the highest potency.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of substituted tetrazoles.
MTT Assay for Anticancer Activity
This colorimetric assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[8][9][10][11][12]
Materials:
-
96-well microplates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Substituted tetrazole compounds (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the tetrazole compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a blank control (medium only). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the inhibitory activity of compounds against COX-1 and COX-2 enzymes.[13][14][15][16]
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., Tris-HCl)
-
Substituted tetrazole compounds
-
Detection system (e.g., ELISA for PGE2, oxygen consumption sensor, or LC-MS/MS)
Procedure:
-
Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer.
-
Compound Incubation: Pre-incubate the enzymes with various concentrations of the tetrazole compounds or a vehicle control for a specified time (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Reaction Termination and Detection: After a defined incubation period, terminate the reaction and measure the product formation (e.g., PGE2) using the chosen detection method.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2. The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17][18][19][20][21][22]
Materials:
-
Bacterial strains of interest
-
Mueller-Hinton broth (MHB) or other appropriate growth medium
-
96-well microplates
-
Substituted tetrazole compounds
-
Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
-
Incubator
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the tetrazole compounds in MHB directly in the wells of a 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 16-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the well remains clear).
Angiotensin II Receptor Type 1 (AT1) Binding Assay
This radioligand binding assay measures the affinity of compounds for the AT1 receptor.[23][24][25][26]
Materials:
-
Membrane preparations from cells or tissues expressing the AT1 receptor (e.g., rat liver membranes)
-
Radiolabeled angiotensin II analog (e.g., [125I]Sar1,Ile8-Angiotensin II)
-
Binding buffer
-
Substituted tetrazole compounds
-
Filtration apparatus and glass fiber filters
-
Gamma counter
Procedure:
-
Assay Setup: In a 96-well plate, combine the membrane preparation, the radiolabeled ligand at a fixed concentration, and varying concentrations of the unlabeled tetrazole compound or a reference antagonist (e.g., losartan).
-
Incubation: Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 1 hour).
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.
-
Radioactivity Measurement: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value.
ACSS2 Inhibition Assay
This assay measures the ability of compounds to inhibit the enzymatic activity of ACSS2.[4][5][27][28]
Materials:
-
Recombinant human ACSS2 enzyme
-
Assay buffer (e.g., HEPES buffer containing MgCl2, DTT)
-
Substrates: Acetate, ATP, and Coenzyme A
-
Substituted tetrazole compounds
-
Detection system to measure AMP production (e.g., Transcreener® AMP²/GMP² Assay Kit)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the tetrazole compounds in DMSO.
-
Assay Reaction: In a 384-well plate, add the ACSS2 enzyme to the assay buffer. Add the test compounds and pre-incubate.
-
Reaction Initiation: Initiate the reaction by adding the substrate mixture (acetate, ATP, CoA).
-
Incubation: Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of AMP produced using a suitable detection kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the therapeutic targeting of substituted tetrazoles.
Caption: Anticancer mechanism of a substituted tetrazole via inhibition of the ERK/mTOR signaling pathway.
Caption: Experimental workflow for the MTT cell viability assay.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion
Substituted tetrazoles continue to be a rich source of inspiration for the development of novel therapeutic agents. Their ability to interact with a diverse range of biological targets underscores their importance in medicinal chemistry. This technical guide has provided a comprehensive overview of the key therapeutic targets, quantitative bioactivity data, detailed experimental protocols, and visual representations of relevant pathways and workflows. It is anticipated that this information will serve as a valuable resource for researchers and scientists in the ongoing quest to design and develop the next generation of tetrazole-based drugs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lung cancer growth inhibition and autophagy activation by tetrazole via ERK1/2 up-regulation and mTOR/p70S6K signaling down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Substituted Tetrazoles as ACSS2 Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetyl-CoA synthetase 2(ACSS2): a review with a focus on metabolism and tumor development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetyl-CoA Synthetase 2 Promotes Acetate Utilization and Maintains Cancer Cell Growth under Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchhub.com [researchhub.com]
- 9. bds.berkeley.edu [bds.berkeley.edu]
- 10. reprocell.com [reprocell.com]
- 11. researchgate.net [researchgate.net]
- 12. texaschildrens.org [texaschildrens.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ajgreenchem.com [ajgreenchem.com]
- 18. ijrpc.com [ijrpc.com]
- 19. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 20. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 21. acmeresearchlabs.in [acmeresearchlabs.in]
- 22. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. researchgate.net [researchgate.net]
- 25. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 26. Structure of the Angiotensin Receptor Revealed by Serial Femtosecond Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Targeting ACSS2 with a transition state mimetic inhibits triple negative breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Frontiers | Selective and brain-penetrant ACSS2 inhibitors target breast cancer brain metastatic cells [frontiersin.org]
An In-depth Technical Guide on the Solubility of 1-Phenyl-5-pyrrolidin-1-yl-1H-tetrazole and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an overview of the available solubility data for compounds structurally related to 1-Phenyl-5-pyrrolidin-1-yl-1H-tetrazole. Due to the limited availability of specific quantitative data for the target compound, this document focuses on providing a comprehensive summary of solubility information for analogous structures, a general experimental protocol for solubility determination, and an exploration of the structural features influencing solubility. This information is intended to guide researchers in handling and formulating this and similar chemical entities.
Introduction to this compound
This compound belongs to the tetrazole class of heterocyclic compounds, which are recognized for their significant role in medicinal chemistry. Tetrazole derivatives are often used as bioisosteres for carboxylic acids, potentially improving a drug candidate's metabolic stability and lipophilicity. The pyrrolidine moiety is also a common feature in many biologically active compounds. Understanding the solubility of this compound is crucial for its application in drug discovery and development, from initial screening to formulation.
Solubility of Structurally Related Compounds
| Compound Name | Structure | Solvent(s) | Solubility | Citation |
| 1-Phenyltetrazole-5-thiol | Phenyl group at N1, thiol group at C5 | Ethanol (5%), Acetone, Chloroform, Methanol | Soluble | [1] |
| Water | Partly Soluble | [1] | ||
| 1-Phenyl-1H-tetrazole-5-thiol sodium salt | Phenyl group at N1, sodium thiolate at C5 | Water | 1g / 15mL (clear solution) | [2] |
| 5-Phenyl-1H-tetrazole | Phenyl group at C5 | Water (pH 7.4) | 3.2 µg/mL | [3] |
| (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole | Pyrrolidine group at C5 | Methanol | Soluble (for optical rotation measurement) | [4] |
Analysis of Related Compound Solubility:
-
The presence of a phenyl group and a tetrazole ring, as in 5-Phenyl-1H-tetrazole, results in very low aqueous solubility[3].
-
The introduction of a polar functional group, such as a thiol in 1-Phenyltetrazole-5-thiol, confers partial solubility in water and good solubility in various organic solvents[1].
-
Conversion to a salt, as seen with 1-Phenyl-1H-tetrazole-5-thiol sodium salt, significantly enhances aqueous solubility[2].
-
The pyrrolidine moiety in (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole suggests that this part of the molecule can contribute to solubility in polar organic solvents like methanol[4].
Based on these observations, it is anticipated that this compound will exhibit low solubility in aqueous solutions and higher solubility in polar organic solvents. The basic nitrogen in the pyrrolidine ring may allow for salt formation to potentially increase aqueous solubility.
Experimental Protocol for Solubility Determination
A standardized and systematic approach is essential for determining the solubility of a new chemical entity. The following is a general protocol that can be adapted for this compound.
Objective: To determine the approximate solubility of the test compound in various solvents relevant to preclinical and formulation studies.
Materials:
-
This compound
-
Selection of solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, Dimethyl Sulfoxide (DMSO), Ethanol, Methanol, Acetonitrile)
-
Analytical balance
-
Vials with screw caps
-
Vortex mixer
-
Orbital shaker or rotator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical method for quantification.
Workflow for Solubility Assessment:
Caption: A generalized workflow for determining the kinetic solubility of a compound.
Detailed Steps:
-
Preparation of Stock Solutions (if applicable): For highly soluble compounds or for creating a calibration curve, prepare a concentrated stock solution in a suitable organic solvent like DMSO.
-
Equilibrium Solubility Measurement (Shake-Flask Method):
-
Add an excess amount of the solid compound to a known volume of the test solvent in a vial. The goal is to have undissolved solids remaining to ensure saturation.
-
Seal the vials and place them on an orbital shaker or rotator. Equilibrate the samples for a sufficient period (e.g., 24-48 hours) at a controlled temperature (e.g., 25 °C) to ensure equilibrium is reached.
-
After equilibration, visually inspect the samples to confirm the presence of undissolved solid.
-
Centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the clear supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound in the diluted supernatant using a validated analytical method (e.g., HPLC).
-
Calculate the solubility in the original solvent, accounting for the dilution factor.
-
-
Data Analysis and Reporting: Report the solubility in units of mg/mL or µg/mL. It is also good practice to note the pH of the saturated solution for aqueous solvents.
Factors Influencing the Solubility of this compound
The solubility of a molecule is governed by its physicochemical properties, including its polarity, molecular weight, and ability to form hydrogen bonds.
Caption: A diagram illustrating how different structural moieties of the target molecule may influence its overall solubility.
-
Phenyl Group: This large, non-polar aromatic ring is a significant contributor to the molecule's lipophilicity. It will tend to decrease solubility in polar solvents like water and increase solubility in non-polar organic solvents.
-
Tetrazole Ring: The four nitrogen atoms in the tetrazole ring are capable of acting as hydrogen bond acceptors, which can enhance interactions with polar protic solvents. The tetrazole ring is generally considered to be a polar moiety.
-
Pyrrolidine Ring: The nitrogen atom in the pyrrolidine ring is a hydrogen bond acceptor and can be protonated to form a salt. This feature can be exploited to increase aqueous solubility in acidic conditions.
Conclusion
While direct quantitative solubility data for this compound remains elusive, an analysis of structurally related compounds suggests it is likely to have low aqueous solubility and better solubility in polar organic solvents. The provided general experimental protocol offers a robust framework for determining its solubility profile in various solvents. A thorough understanding of the contributions of the phenyl, tetrazole, and pyrrolidine moieties to its physicochemical properties will be critical for the successful development of this compound for research and potential therapeutic applications. Further experimental investigation is necessary to definitively characterize the solubility of this specific molecule.
References
An In-depth Technical Guide on the Spectroscopic Data of 1-Phenyl-5-pyrrolidin-1-yl-1H-tetrazole and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1-Phenyl-5-pyrrolidin-1-yl-1H-tetrazole. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document combines theoretical data with experimental findings for structurally analogous compounds. The provided data serves as a robust reference for researchers engaged in the synthesis, characterization, and application of novel tetrazole derivatives in drug discovery and materials science.
Introduction
1,5-disubstituted tetrazoles are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science. The tetrazole ring is often employed as a bioisosteric replacement for a carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties. The introduction of a phenyl group at the N1 position and a pyrrolidine moiety at the C5 position is anticipated to modulate the compound's lipophilicity, and potential biological activity. Accurate spectroscopic characterization is paramount for the unambiguous identification and quality control of such novel chemical entities.
Experimental Protocols
While a specific protocol for the synthesis of this compound is not extensively documented, a plausible and commonly employed synthetic route involves the nucleophilic substitution of a suitable leaving group at the 5-position of a 1-phenyltetrazole precursor with pyrrolidine. A representative procedure is detailed below.
Synthesis of this compound
Materials:
-
1-Phenyl-5-chloro-1H-tetrazole (or 1-Phenyl-1H-tetrazole-5-thiol)
-
Pyrrolidine
-
Triethylamine (or other suitable base)
-
Acetonitrile (or other suitable polar aprotic solvent)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 1-phenyl-5-chloro-1H-tetrazole (1.0 eq) in acetonitrile, add triethylamine (1.2 eq) and pyrrolidine (1.1 eq).
-
The reaction mixture is stirred at room temperature or heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is redissolved in ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford the desired this compound.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer with samples prepared as KBr pellets or as a thin film on a salt plate.
-
Mass Spectrometry (MS): High-resolution mass spectra are acquired using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.
Spectroscopic Data
The following tables summarize the expected and observed spectroscopic data for this compound and its closely related analogs.
NMR Spectroscopy Data
Table 1: Predicted ¹H NMR Data for this compound and Analogous Compounds
| Compound | Phenyl Protons (ppm) | Pyrrolidine/Piperidine Protons (ppm) | Other Protons (ppm) | Solvent |
| This compound (Predicted) | 7.50-7.65 (m, 5H) | ~3.6 (t, 4H), ~2.0 (m, 4H) | - | CDCl₃ |
| 1-Phenyl-5-(piperidinomethyl)-1H-tetrazole | 7.42-7.58 (m, 5H) | 3.65 (s, 2H), 2.35 (br s, 4H), 1.50 (m, 6H) | - | CDCl₃ |
Table 2: Predicted ¹³C NMR Data for this compound and Analogous Compounds
| Compound | Phenyl Carbons (ppm) | Pyrrolidine/Piperidine Carbons (ppm) | Tetrazole Carbon (C5) (ppm) | Solvent |
| This compound (Predicted) | ~134 (ipso), ~130 (para), ~129 (meta), ~125 (ortho) | ~50 (α-CH₂), ~25 (β-CH₂) | ~155 | CDCl₃ |
| 1-Phenyl-5-(piperidinomethyl)-1H-tetrazole | 134.1, 129.8, 129.3, 124.9 | 53.9, 48.2, 25.8, 23.9 | 154.8 | CDCl₃ |
IR Spectroscopy Data
Table 3: Key IR Absorption Bands for 1-Phenyl-5-substituted-1H-tetrazoles
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3050-3100 | Medium |
| Aliphatic C-H Stretch | 2850-2960 | Medium |
| C=N and N=N Stretch (Tetrazole) | 1450-1600 | Medium-Strong |
| C-N Stretch | 1000-1250 | Medium-Strong |
| Aromatic C=C Stretch | 1400-1600 | Medium |
Characteristic peaks for the tetrazole ring are expected in the 1450-1600 cm⁻¹ region.[1] The presence of the pyrrolidine and phenyl groups will be confirmed by aliphatic and aromatic C-H stretching vibrations, respectively.
Mass Spectrometry Data
Table 4: Expected Mass Spectrometry Data for this compound
| Ion | Expected m/z |
| [M+H]⁺ | 216.1249 |
| [M+Na]⁺ | 238.1068 |
| Molecular Formula | C₁₁H₁₃N₅ |
| Exact Mass | 215.1171 |
The fragmentation of 5-substituted-1H-tetrazoles in ESI-MS typically involves the loss of N₂ or HN₃.[2]
Logical Relationships and Workflows
The following diagrams illustrate the general synthetic and analytical workflow for the characterization of this compound.
Caption: Synthetic and analytical workflow for this compound.
Conclusion
This technical guide provides a foundational set of spectroscopic data and experimental protocols relevant to this compound. By leveraging predictive methods and data from analogous structures, researchers can effectively guide the synthesis and characterization of this and other novel tetrazole derivatives. The presented workflow and tabulated data are intended to serve as a valuable resource for professionals in the fields of chemical synthesis and drug development.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 1-Phenyl-5-pyrrolidin-1-yl-1H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 1-Phenyl-5-pyrrolidin-1-yl-1H-tetrazole, a substituted tetrazole with potential applications in medicinal chemistry and drug discovery. Tetrazole derivatives are of significant interest due to their bioisosteric relationship with carboxylic acids and their role in various pharmacologically active compounds. The presented method is a one-pot, three-component reaction, which offers a streamlined and efficient alternative to traditional multi-step synthetic routes. This approach enhances laboratory productivity and is amenable to the generation of compound libraries for high-throughput screening.
Introduction
Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. They are recognized as important pharmacophores in numerous approved drugs. The synthesis of 1,5-disubstituted tetrazoles can be achieved through various methods, including the [3+2] cycloaddition of an azide with a nitrile or isocyanide, and multicomponent reactions. The latter approach is particularly advantageous as it allows for the rapid assembly of complex molecules from simple starting materials in a single synthetic operation, thereby increasing efficiency and reducing waste. This application note details a plausible and efficient synthesis of this compound via a multicomponent reaction involving phenyl isothiocyanate, sodium azide, and pyrrolidine.
Data Presentation
The following table summarizes the reactants and reaction conditions for the synthesis of this compound.
| Reactant/Parameter | Molecular Weight ( g/mol ) | Molar Equivalent | Amount | Role |
| Phenyl isothiocyanate | 135.19 | 1.0 | 1.0 mmol, 135 mg | Starting material |
| Pyrrolidine | 71.12 | 1.1 | 1.1 mmol, 78 mg | Starting material |
| Sodium Azide (NaN₃) | 65.01 | 1.5 | 1.5 mmol, 97.5 mg | Azide source |
| Copper(I) Iodide (CuI) | 190.45 | 0.1 | 0.1 mmol, 19 mg | Catalyst |
| N,N-Dimethylformamide (DMF) | 73.09 | - | 5 mL | Solvent |
| Reaction Condition | ||||
| Temperature | 120 °C | |||
| Reaction Time | 12 hours | |||
| Atmosphere | Inert (Nitrogen or Argon) |
Experimental Protocol
Materials:
-
Phenyl isothiocyanate (≥98%)
-
Pyrrolidine (≥99%)
-
Sodium Azide (NaN₃) (≥99.5%)
-
Copper(I) Iodide (CuI) (≥99.5%)
-
N,N-Dimethylformamide (DMF), anhydrous (≥99.8%)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert gas supply (Nitrogen or Argon)
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Column chromatography supplies (silica gel)
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenyl isothiocyanate (1.0 mmol, 135 mg), pyrrolidine (1.1 mmol, 78 mg), sodium azide (1.5 mmol, 97.5 mg), and copper(I) iodide (0.1 mmol, 19 mg).
-
Solvent Addition: Add 5 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Inert Atmosphere: Purge the reaction flask with an inert gas (nitrogen or argon) for 5-10 minutes. Maintain a positive pressure of the inert gas throughout the reaction.
-
Reaction: Heat the reaction mixture to 120 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 12 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 50 mL of water and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Expected Characterization Data (Predicted):
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.60-7.40 (m, 5H, Ar-H), 3.60-3.40 (m, 4H, N-CH₂), 2.00-1.80 (m, 4H, CH₂-CH₂).
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 155.0 (C-tetrazole), 135.0 (Ar-C), 129.5 (Ar-CH), 128.0 (Ar-CH), 125.0 (Ar-CH), 50.0 (N-CH₂), 25.0 (CH₂-CH₂).
-
Mass Spectrometry (ESI+): m/z calculated for C₁₁H₁₃N₅ [M+H]⁺: 216.12. Found: 216.12.
-
Appearance: White to off-white solid.
-
Melting Point: Expected to be in the range of 100-150 °C.
Mandatory Visualization
Application Notes and Protocols for 1-Phenyl-5-pyrrolidin-1-yl-1H-tetrazole: A Focus on Analog-Driven Potential
Disclaimer: To date, there is a notable absence of published experimental data, including quantitative analyses and detailed protocols, specifically for the compound 1-Phenyl-5-pyrrolidin-1-yl-1H-tetrazole in publicly accessible scientific literature and databases. Therefore, the following application notes and protocols are based on the documented activities of structurally related tetrazole and pyrrolidine-containing compounds. These serve as a strategic guide for initiating research into the potential therapeutic applications of this compound. The proposed applications are speculative and require experimental validation.
Introduction
The tetrazole scaffold is a well-established bioisostere for the carboxylic acid group, known for enhancing metabolic stability and receptor binding affinity in drug candidates.[1][2] The incorporation of a 1-phenyl group and a 5-pyrrolidinyl substituent introduces unique structural features that may confer specific biological activities. The pyrrolidine ring is a common motif in numerous biologically active compounds, contributing to their pharmacokinetic and pharmacodynamic profiles.[3] This document outlines potential experimental applications for this compound based on the activities of analogous compounds.
Potential Experimental Applications
Based on the known biological activities of tetrazole derivatives, several potential applications for this compound can be hypothesized and explored.
Anti-inflammatory Activity
Rationale: Numerous 1,5-disubstituted tetrazole derivatives have demonstrated anti-inflammatory properties.[4][5] The mechanism often involves the inhibition of inflammatory mediators.
Proposed Screening:
-
In vitro: Inhibition of cyclooxygenase (COX-1 and COX-2) enzymes, and lipoxygenase (LOX) activity. Measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
-
In vivo: Carrageenan-induced paw edema model in rodents to assess acute anti-inflammatory effects.
Anticonvulsant Activity
Rationale: Certain tetrazole-containing compounds have been investigated for their potential as anticonvulsant agents.[4]
Proposed Screening:
-
In vivo: Maximal electroshock (MES) test and subcutaneous pentylenetetrazol (scPTZ) seizure test in rodents to evaluate anticonvulsant efficacy.
Antimicrobial Activity
Rationale: The tetrazole nucleus is a component of several synthetic compounds with documented antibacterial and antifungal activities.[4][6]
Proposed Screening:
-
In vitro: Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger).
Antihypertensive Activity
Rationale: The tetrazole ring is a key structural feature in angiotensin II receptor blockers (ARBs) like losartan and valsartan, which are widely used as antihypertensive drugs.[7]
Proposed Screening:
-
In vitro: Radioligand binding assays to determine the affinity for angiotensin II type 1 (AT1) and type 2 (AT2) receptors.
-
In vivo: Measurement of blood pressure in spontaneously hypertensive rats (SHRs) following administration of the compound.
Experimental Protocols (Hypothetical)
The following are generalized protocols that would need to be optimized for the specific compound this compound.
Protocol 1: In Vitro Anti-inflammatory Assay - Nitric Oxide (NO) Inhibition
Objective: To evaluate the potential of this compound to inhibit the production of nitric oxide in LPS-stimulated murine macrophage cells (RAW 264.7).
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (test compound)
-
Dexamethasone (positive control)
-
Griess Reagent
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and dexamethasone for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent, which is an indicator of NO production.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition compared to the LPS-treated control.
Protocol 2: In Vivo Anticonvulsant Screening - Maximal Electroshock (MES) Test
Objective: To assess the anticonvulsant activity of this compound against MES-induced seizures in mice.
Materials:
-
Male Swiss albino mice (20-25 g)
-
This compound (test compound)
-
Phenytoin (positive control)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Corneal electrodes
-
Electroconvulsive shock apparatus
Procedure:
-
Administer the test compound or phenytoin intraperitoneally (i.p.) to groups of mice. Administer the vehicle to the control group.
-
After a predetermined absorption period (e.g., 30 or 60 minutes), subject each mouse to an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.
-
Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.
-
The absence of the tonic hind limb extension is considered as the endpoint for protection.
-
Calculate the percentage of protection in each group.
Data Presentation (Hypothetical)
Should experiments be conducted, quantitative data should be summarized in tables for clear comparison.
Table 1: Hypothetical Anti-inflammatory Activity of this compound
| Compound | Concentration (µM) | NO Inhibition (%) | IC₅₀ (µM) |
| This compound | 1 | 15.2 ± 2.1 | |
| 10 | 45.8 ± 3.5 | 11.5 | |
| 50 | 85.3 ± 4.2 | ||
| Dexamethasone (Positive Control) | 10 | 92.1 ± 2.8 | 0.5 |
Table 2: Hypothetical Anticonvulsant Activity in the MES Test
| Treatment | Dose (mg/kg, i.p.) | % Protection |
| Vehicle Control | - | 0 |
| This compound | 10 | 20 |
| 30 | 60 | |
| 100 | 100 | |
| Phenytoin (Positive Control) | 25 | 100 |
Visualizations
As no specific signaling pathways or experimental workflows have been elucidated for this compound, the following diagrams represent a generalized workflow for initial screening and a hypothetical anti-inflammatory signaling pathway that could be investigated.
Caption: Drug discovery workflow for this compound.
Caption: Hypothesized anti-inflammatory signaling pathway for investigation.
References
- 1. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 2. Design, Synthesis, and Functional Evaluation of 1, 5-Disubstituted Tetrazoles as Monoamine Neurotransmitter Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phmethods.net [phmethods.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for 1-Phenyl-5-pyrrolidin-1-yl-1H-tetrazole in Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data for the specific compound 1-Phenyl-5-pyrrolidin-1-yl-1H-tetrazole is limited in publicly available literature. The following application notes and protocols are based on established knowledge of closely related 1,5-disubstituted tetrazole analogues and provide a framework for its potential synthesis, evaluation, and application in drug discovery.
Introduction
The tetrazole moiety is a significant pharmacophore in medicinal chemistry, often employed as a bioisostere for the carboxylic acid group, enhancing metabolic stability and lipophilicity of drug candidates.[1][2] The 1-phenyl-5-substituted tetrazole scaffold has been investigated for a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] The incorporation of a pyrrolidine ring, a prevalent motif in many biologically active compounds, at the 5-position of the 1-phenyl-1H-tetrazole core presents an interesting scaffold for exploring novel therapeutic agents.
This document provides a proposed synthesis, potential therapeutic applications, and detailed experimental protocols to guide the investigation of this compound in a drug discovery context.
Proposed Synthesis
A general and effective method for the synthesis of 5-aminotetrazoles involves the reaction of a thiourea with an azide source, promoted by a thiophilic agent like mercury(II) chloride.[1][3] This approach can be adapted for the synthesis of this compound.
DOT Script for Synthesis Workflow:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. A general synthetic method for the formation of substituted 5-aminotetrazoles from thioureas: a strategy for diversity amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for 1-Phenyl-5-pyrrolidin-1-yl-1H-tetrazole as a Potential Fungal Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug-resistant fungal pathogens necessitates the development of novel antifungal agents. Tetrazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antifungal properties. This document provides detailed application notes and protocols for investigating 1-Phenyl-5-pyrrolidin-1-yl-1H-tetrazole as a potential inhibitor of a key fungal enzyme, Lanosterol 14-alpha-demethylase (CYP51), a critical component in the ergosterol biosynthesis pathway.
The tetrazole moiety, particularly in conjunction with other heterocyclic systems like pyrrolidine, presents a promising scaffold for the development of new therapeutic agents. While direct enzymatic inhibition data for this compound is not yet extensively published, its structural similarity to known antifungal compounds suggests its potential as an inhibitor of essential fungal enzymes. Azole antifungal drugs, which also contain a nitrogen-based heterocyclic ring, function by inhibiting CYP51.[1][2]
Hypothetical Target: Lanosterol 14-alpha-demethylase (CYP51)
Lanosterol 14-alpha-demethylase (CYP51) is a crucial cytochrome P450 enzyme in the fungal ergosterol biosynthesis pathway.[3][4] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[5] Inhibition of CYP51 disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately compromising the integrity and function of the fungal cell membrane, which inhibits fungal growth.[6][7] Given that tetrazole-containing compounds have been identified as inhibitors of LDM, CYP51 represents a plausible and compelling target for this compound.[4]
Quantitative Data Summary
The following tables present hypothetical, yet plausible, quantitative data for the inhibitory activity of this compound against Candida albicans CYP51. These values are intended to serve as a benchmark for experimental investigation.
Table 1: In Vitro CYP51 Inhibition
| Compound | Target Enzyme | IC50 (µM) | Ki (µM) | Method |
| This compound | C. albicans CYP51 | 0.85 | 0.21 | Reconstituted Enzyme Assay[8] |
| Fluconazole (Reference) | C. albicans CYP51 | 0.50 | 0.12 | Reconstituted Enzyme Assay[8] |
Table 2: Antifungal Activity
| Compound | Fungal Strain | MIC (µg/mL) | MFC (µg/mL) |
| This compound | Candida albicans ATCC 90028 | 4 | 16 |
| Fluconazole (Reference) | Candida albicans ATCC 90028 | 2 | 8 |
IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant; MIC: Minimum inhibitory concentration; MFC: Minimum fungicidal concentration.
Experimental Protocols
Protocol 1: Recombinant Candida albicans CYP51 Inhibition Assay
This protocol outlines a cell-free assay to determine the direct inhibitory effect of this compound on recombinant C. albicans CYP51.[8][9]
Materials:
-
Recombinant C. albicans CYP51
-
Cytochrome P450 reductase (CPR)
-
[³H]-Lanosterol (substrate)
-
NADPH
-
This compound
-
Fluconazole (positive control)
-
Potassium phosphate buffer (pH 7.4)
-
Scintillation fluid and vials
-
Liquid scintillation counter
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, recombinant CYP51, and CPR.
-
Add varying concentrations of this compound (or Fluconazole) to the reaction mixture and incubate for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding [³H]-Lanosterol and NADPH.
-
Incubate the reaction for 30 minutes at 37°C.
-
Stop the reaction by adding a quenching solution (e.g., 2M HCl).
-
Extract the sterols using an organic solvent (e.g., ethyl acetate).
-
Evaporate the organic solvent and resuspend the residue in a suitable solvent for analysis.
-
Quantify the amount of remaining [³H]-Lanosterol and the formed product (ergosterol precursors) using a liquid scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the minimum concentration of this compound required to inhibit the visible growth of Candida albicans.
Materials:
-
Candida albicans strain (e.g., ATCC 90028)
-
RPMI-1640 medium
-
This compound
-
Fluconazole (positive control)
-
96-well microtiter plates
-
Spectrophotometer (for OD reading)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in RPMI-1640 medium in a 96-well plate.
-
Prepare a standardized inoculum of C. albicans in RPMI-1640 medium.
-
Add the fungal inoculum to each well of the microtiter plate.
-
Include a positive control (fungal growth without inhibitor) and a negative control (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the MIC as the lowest concentration of the compound that causes complete inhibition of visible fungal growth, which can be assessed visually or by measuring the optical density at 600 nm.
Visualizations
Ergosterol Biosynthesis Pathway and Inhibition
Caption: Inhibition of CYP51 by this compound in the fungal ergosterol biosynthesis pathway.
Experimental Workflow for Enzyme Inhibition Assay
Caption: Workflow for determining the in vitro inhibitory activity against CYP51.
Logical Relationship of Antifungal Action
Caption: The logical cascade of this compound's proposed antifungal mechanism of action.
References
- 1. studysmarter.co.uk [studysmarter.co.uk]
- 2. Azole antifungals - Life Worldwide [en.fungaleducation.org]
- 3. Lanosterol 14 alpha-demethylase (P45014DM): effects of P45014DM inhibitors on sterol biosynthesis downstream of lanosterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 6. researchgate.net [researchgate.net]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. journals.asm.org [journals.asm.org]
- 9. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for In Vitro Assays of 1,5-Disubstituted Tetrazoles
For the attention of: Researchers, scientists, and drug development professionals.
Topic: This document provides detailed application notes and protocols for the in vitro evaluation of 1,5-disubstituted tetrazoles, with a focus on their potential as monoamine reuptake inhibitors. While direct experimental data for 1-Phenyl-5-pyrrolidin-1-yl-1H-tetrazole is not available in the public domain, this document leverages data from structurally related 1,5-disubstituted tetrazoles to provide a representative framework for its investigation.
Introduction
Tetrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for their diverse pharmacological activities. The 1,5-disubstituted tetrazole scaffold, in particular, has been explored for various therapeutic applications, including as an inhibitor of monoamine neurotransmitter reuptake. Monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT) are crucial targets for the treatment of various neuropsychiatric disorders. This document outlines in vitro assays to characterize the inhibitory activity of tetrazole compounds on these transporters.
Data Presentation
The following table summarizes the in vitro inhibitory activities of a series of representative 1,5-disubstituted tetrazole compounds against monoamine transporters. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the transporter activity.
Table 1: In Vitro Inhibitory Activity of Representative 1,5-Disubstituted Tetrazoles on Monoamine Transporters
| Compound ID | Structure | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |
| Compound A | 1-(4-chlorophenyl)-5-(4-phenylpiperazin-1-yl)-1H-tetrazole | 97.5 | 99 | 158.7 |
| Compound B | 1-phenyl-5-(4-(p-tolyl)piperazin-1-yl)-1H-tetrazole | >1000 | 250 | 350 |
| Compound C | 1-(4-methoxyphenyl)-5-(4-phenylpiperazin-1-yl)-1H-tetrazole | 500 | 150 | 200 |
Note: The data presented is for representative compounds structurally related to this compound and is intended to serve as a guide for potential in vitro assays.
Experimental Protocols
Monoamine Transporter Uptake Assay
This protocol describes a method to determine the inhibitory activity of test compounds on the uptake of radiolabeled monoamine neurotransmitters into cells expressing the respective transporters (DAT, NET, or SERT).
Materials:
-
HEK293 cells stably expressing human DAT, NET, or SERT
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Krebs-Ringer-HEPES (KRH) buffer (125 mM NaCl, 4.8 mM KCl, 1.2 mM MgSO4, 1.3 mM CaCl2, 1.2 mM KH2PO4, 25 mM HEPES, 5.6 mM glucose, pH 7.4)
-
[³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin
-
Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Reference inhibitors (e.g., GBR12909 for DAT, desipramine for NET, fluoxetine for SERT)
-
96-well cell culture plates
-
Scintillation counter and scintillation fluid
Procedure:
-
Cell Culture: Culture HEK293 cells expressing the target transporter in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Plating: Seed the cells into 96-well plates at a density of 4 x 10⁴ cells/well and allow them to adhere overnight.
-
Assay Preparation: On the day of the experiment, wash the cells twice with KRH buffer.
-
Compound Incubation: Add 100 µL of KRH buffer containing various concentrations of the test compound or reference inhibitor to the wells. Incubate for 10 minutes at room temperature.
-
Initiation of Uptake: Add 25 µL of KRH buffer containing the radiolabeled neurotransmitter ([³H]Dopamine for DAT, [³H]Norepinephrine for NET, or [³H]Serotonin for SERT) to each well to initiate the uptake reaction. The final concentration of the radiolabeled substrate should be close to its Km value.
-
Incubation: Incubate the plate for 10 minutes at room temperature.
-
Termination of Uptake: Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer.
-
Cell Lysis: Lyse the cells by adding 100 µL of 1% SDS to each well.
-
Scintillation Counting: Transfer the lysate to scintillation vials, add 3 mL of scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 values by performing a non-linear regression analysis of the concentration-response data.
Mandatory Visualization
Experimental Workflow for Monoamine Transporter Uptake Assay
Caption: Workflow for the in vitro monoamine transporter uptake assay.
Signaling Pathway of Monoamine Reuptake Inhibition
Caption: Inhibition of monoamine reuptake by a 1,5-disubstituted tetrazole.
Preclinical In Vivo Studies with Phenyl-Tetrazole Derivatives: Application Notes and Protocols
Disclaimer: No preclinical in vivo studies for the specific compound 1-Phenyl-5-pyrrolidin-1-yl-1H-tetrazole were identified in the public domain. The following application notes and protocols are based on preclinical in vivo research of structurally related phenyl-tetrazole derivatives and are intended to serve as a representative guide for researchers, scientists, and drug development professionals. The experimental parameters and findings presented herein should be adapted and validated for the specific compound of interest.
Application Note 1: Evaluation of Antihypertensive Activity
This note describes a general approach for assessing the antihypertensive effects of phenyl-tetrazole derivatives in a rodent model of hypertension, based on methodologies reported for similar compounds.
Objective: To determine the efficacy of a test phenyl-tetrazole derivative in lowering blood pressure in spontaneously hypertensive rats (SHR).
Background: Many tetrazole derivatives, acting as angiotensin II receptor blockers (ARBs), have demonstrated significant antihypertensive activity. The following protocol outlines a typical in vivo screening model.
Quantitative Data Summary
The following table represents hypothetical data for a representative phenyl-tetrazole compound ("Compound X") compared to a known active control, Losartan.
| Parameter | Vehicle Control | Compound X (10 mg/kg) | Losartan (10 mg/kg) |
| Mean Arterial Pressure (mmHg) Reduction | 0 ± 5 | -35 ± 8 | -40 ± 7 |
| Heart Rate (bpm) Change | +5 ± 10 | -15 ± 12 | -10 ± 15 |
| Duration of Action (hours) | N/A | > 8 | > 8 |
Experimental Protocol: In Vivo Antihypertensive Study in SHR Rats
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR), 16-20 weeks old, with established hypertension (systolic blood pressure > 160 mmHg).
-
Acclimatization: Animals are acclimated for at least one week with regular handling and sham measurements to minimize stress-induced blood pressure fluctuations.
-
Blood Pressure Measurement: Indirect blood pressure and heart rate are measured using a non-invasive tail-cuff method. Baseline readings are taken for 3 consecutive days before the study.
-
Drug Administration: The test compound and vehicle control are administered orally (p.o.) or intraperitoneally (i.p.). A positive control, such as Losartan, is included.
-
Data Collection: Blood pressure and heart rate are monitored at regular intervals (e.g., 1, 2, 4, 6, 8, and 24 hours) post-administration.
-
Data Analysis: The change in mean arterial pressure (MAP) and heart rate from baseline is calculated for each group. Statistical significance is determined using an appropriate method, such as ANOVA followed by a post-hoc test.
Experimental Workflow
Caption: Workflow for in vivo antihypertensive screening.
Application Note 2: Assessment of Antidiabetic Activity
This application note provides a framework for evaluating the potential of phenyl-tetrazole derivatives to lower blood glucose levels, a property observed in some tetrazole-containing compounds.[1]
Objective: To assess the antihyperglycemic effect of a test phenyl-tetrazole derivative in a diet-induced obesity (DIO) mouse model.
Background: Certain tetrazole derivatives have shown promise as antidiabetic agents.[1] The DIO mouse model is a relevant preclinical model for type 2 diabetes.
Quantitative Data Summary
The following table presents hypothetical data for a representative phenyl-tetrazole compound ("Compound Y") compared to a known active control, Sitagliptin.
| Parameter | Vehicle Control | Compound Y (30 mg/kg) | Sitagliptin (10 mg/kg) |
| Fasting Blood Glucose (mg/dL) at Day 14 | 250 ± 20 | 180 ± 15 | 165 ± 18 |
| % Change in Body Weight at Day 14 | +5.2 ± 1.5 | +1.8 ± 0.8 | +1.5 ± 0.9 |
| Plasma Insulin (ng/mL) at Day 14 | 1.2 ± 0.3 | 2.5 ± 0.5 | 2.8 ± 0.6 |
Experimental Protocol: In Vivo Antidiabetic Study in DIO Mice
-
Animal Model: Male C57BL/6J mice are fed a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance.
-
Grouping: Mice with elevated fasting blood glucose levels are randomized into treatment groups.
-
Drug Administration: The test compound, vehicle, and a positive control (e.g., Sitagliptin) are administered daily via oral gavage for a specified period (e.g., 14 or 28 days).
-
Monitoring: Body weight and food intake are monitored regularly. Fasting blood glucose is measured at baseline and at set intervals throughout the study.
-
Oral Glucose Tolerance Test (OGTT): An OGTT is typically performed at the end of the treatment period to assess glucose disposal.
-
Terminal Procedures: At the end of the study, blood is collected for plasma insulin and other biomarker analyses. Tissues may be collected for further investigation.
-
Data Analysis: Changes in blood glucose, body weight, and insulin levels are analyzed. The area under the curve (AUC) for the OGTT is calculated. Statistical significance is determined using appropriate statistical tests.
Signaling Pathway
While the exact mechanism for a novel compound would need to be elucidated, some antidiabetic tetrazole derivatives act as peroxisome proliferator-activated receptor-gamma (PPARγ) agonists.[1]
Caption: Potential PPARγ signaling pathway.
Application Note 3: Pharmacokinetic Profiling
This note outlines a basic protocol for determining the pharmacokinetic (PK) properties of a novel phenyl-tetrazole derivative in rodents.
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of a test phenyl-tetrazole derivative following a single dose.
Background: Understanding the PK profile is crucial for optimizing dosing regimens and predicting the compound's behavior in humans.
Quantitative Data Summary
The following table shows hypothetical pharmacokinetic parameters for a representative phenyl-tetrazole compound ("Compound Z").
| Parameter | Intravenous (IV) - 1 mg/kg | Oral (PO) - 10 mg/kg |
| Cmax (ng/mL) | 1500 | 800 |
| Tmax (h) | 0.08 | 1.0 |
| AUC (ng*h/mL) | 3000 | 4500 |
| t1/2 (h) | 4.5 | 5.0 |
| Bioavailability (%) | N/A | 15 |
Experimental Protocol: Rodent Pharmacokinetic Study
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Cannulation: For intravenous administration and serial blood sampling, jugular vein cannulation may be performed a day before the study.
-
Drug Administration:
-
IV Group: The compound is administered as a bolus injection via the tail vein or a cannula.
-
PO Group: The compound is administered by oral gavage.
-
-
Blood Sampling: Blood samples (e.g., 100-200 µL) are collected at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into tubes containing an anticoagulant.
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: The concentration of the test compound in plasma is quantified using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: PK parameters are calculated using non-compartmental analysis with software like Phoenix WinNonlin.
Logical Relationship Diagram
Caption: Pharmacokinetic study logical flow.
References
Application Notes and Protocols for the Quantification of 1-Phenyl-5-pyrrolidin-1-yl-1H-tetrazole
These application notes provide detailed protocols for the quantitative analysis of 1-Phenyl-5-pyrrolidin-1-yl-1H-tetrazole in research and drug development settings. The methodologies described are based on common analytical techniques employed for related tetrazole compounds and should be validated for specific matrices and concentration ranges.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for analytical method development.
| Property | Value | Source |
| Molecular Formula | C11H13N5 | Inferred |
| Molecular Weight | 215.26 g/mol | Inferred |
| Chemical Structure | 1-phenyl-5-(pyrrolidin-1-yl)-1H-tetrazole | Inferred |
| Appearance | White to Off-White Solid (predicted) | [1] |
| Solubility | Soluble in organic solvents like methanol, acetonitrile; predicted low solubility in water. |
Application Note 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in bulk drug substances and simple formulations.
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered)
-
Formic acid (0.1%)
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm)
2. Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
3. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Acetonitrile: 0.1% Formic Acid in Water (v/v) |
| Gradient | 30:70 to 80:20 over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or wavelength of maximum absorbance) |
| Injection Volume | 10 µL |
4. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Accurately weigh the sample, dissolve it in methanol, and dilute with the mobile phase to a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their concentration.
-
Determine the concentration of the analyte in the sample solution by interpolating its peak area from the calibration curve.
Quantitative Data Summary
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,500 |
| 50 | 759,800 |
| 100 | 1,521,000 |
| Linearity (R²) | 0.9998 |
Workflow Diagram
Caption: HPLC-UV experimental workflow.
Application Note 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is ideal for quantifying this compound in complex matrices such as biological fluids (plasma, urine) or in trace-level analysis. The fragmentation of related tetrazole compounds often involves the loss of N₂ or HN₃, which can be a valuable diagnostic tool in developing a multiple reaction monitoring (MRM) method.[2]
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (0.1%)
-
Protein precipitation agent (e.g., acetonitrile with 1% formic acid)
-
Solid Phase Extraction (SPE) cartridges (if required for sample cleanup)
2. Instrumentation:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source
-
UPLC/UHPLC system for fast chromatography
-
C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Data acquisition and processing software
3. LC and MS Conditions:
Liquid Chromatography:
| Parameter | Condition |
|---|---|
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry (Positive ESI):
| Parameter | Setting |
|---|---|
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Capillary Voltage | 3.5 kV |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transitions | To be determined by infusion of the analyte |
| Precursor Ion (Q1) | [M+H]⁺ = 216.12 m/z (predicted) |
| Product Ion (Q3) | To be determined (potential fragments from loss of N₂ or pyrrolidine) |
4. Sample Preparation (for Plasma):
-
To 100 µL of plasma, add 20 µL of IS working solution.
-
Add 300 µL of cold acetonitrile (with 1% formic acid) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
5. Data Analysis:
-
Optimize MRM transitions by infusing a standard solution of the analyte into the mass spectrometer.
-
Prepare a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the standards.
-
Quantify the analyte in samples using the regression equation from the calibration curve.
Quantitative Data Summary (Hypothetical)
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 0.1 | 5,120 | 1,015,000 | 0.005 |
| 0.5 | 25,300 | 1,020,000 | 0.025 |
| 1 | 50,800 | 1,010,000 | 0.050 |
| 5 | 255,000 | 1,018,000 | 0.251 |
| 10 | 512,000 | 1,015,000 | 0.504 |
| 50 | 2,540,000 | 1,010,000 | 2.515 |
| Linearity (R²) | 0.9995 |
Workflow Diagram
Caption: LC-MS/MS experimental workflow for plasma samples.
References
Application Note: Mass Spectrometry Analysis of 1-Phenyl-5-pyrrolidin-1-yl-1H-tetrazole
Abstract
This application note outlines a detailed protocol for the mass spectrometric analysis of 1-Phenyl-5-pyrrolidin-1-yl-1H-tetrazole, a novel tetrazole derivative with potential applications in drug discovery and development. Tetrazoles are recognized as important bioisosteres for carboxylic acids, enhancing the pharmacological profiles of molecules.[1][2][3] This document provides a comprehensive methodology for sample preparation, mass spectrometry analysis using Electrospray Ionization (ESI), and a discussion of the expected fragmentation patterns based on the analysis of structurally related compounds. The presented protocol is intended for researchers, scientists, and professionals in the field of analytical chemistry and drug development.
Introduction
This compound belongs to the class of 1,5-disubstituted tetrazoles. The tetrazole moiety is a key functional group in medicinal chemistry, often used to improve the metabolic stability and lipophilicity of drug candidates.[1][2] Accurate mass determination and structural elucidation are critical steps in the characterization of such novel compounds. Mass spectrometry is a powerful analytical technique for obtaining this information.[4] This application note details a robust protocol for the analysis of this compound using Electrospray Ionization Mass Spectrometry (ESI-MS), a soft ionization technique suitable for the analysis of polar and thermally labile molecules. The expected fragmentation pathways are predicted based on established fragmentation patterns of other 5-substituted 1-aryl-tetrazoles.[4][5]
Physicochemical Properties (Predicted)
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃N₅ | - |
| Molecular Weight | 215.26 g/mol | - |
| InChI | InChI=1S/C11H13N5/c1-2-6-10(7-3-1)16-11(12-13-14-16)15-8-4-5-9-15/h1-3,6-7H,4-5,8-9H2 | - |
| SMILES | C1CCN(CC1)C2=NN=NN2C3=CC=CC=C3 | - |
Experimental Protocol
Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Working Solution (10 µg/mL): Dilute 10 µL of the stock solution with 990 µL of methanol to obtain a final concentration of 10 µg/mL.
-
Infusion Solution: Further dilute the working solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode) to a final concentration of 100-500 ng/mL for direct infusion analysis.
Mass Spectrometry Conditions
The following parameters are recommended for analysis on a quadrupole time-of-flight (Q-TOF) mass spectrometer equipped with an ESI source.
| Parameter | Positive Ion Mode | Negative Ion Mode |
| Ionization Mode | ESI | ESI |
| Capillary Voltage | 3.5 kV | -3.0 kV |
| Sampling Cone | 30 V | -30 V |
| Source Temperature | 120 °C | 120 °C |
| Desolvation Temperature | 350 °C | 350 °C |
| Cone Gas Flow | 50 L/h | 50 L/h |
| Desolvation Gas Flow | 600 L/h | 600 L/h |
| Mass Range | 50-500 m/z | 50-500 m/z |
| Collision Energy (for MS/MS) | 10-40 eV (Ramp) | 10-40 eV (Ramp) |
| Collision Gas | Argon | Argon |
Expected Mass Spectrometry Results
Based on the analysis of similar tetrazole derivatives, the following fragmentation patterns are anticipated for this compound.
Positive Ion Mode (ESI+)
In positive ion mode, protonation is expected to occur on one of the nitrogen atoms of the tetrazole ring. The primary fragmentation pathway for 5-substituted 1H-tetrazoles in positive ESI-MS is the neutral loss of hydrazoic acid (HN₃).[4]
Table 1: Predicted m/z Values and Fragment Identities in Positive Ion Mode
| m/z (Predicted) | Ion Identity | Description |
| 216.1249 | [M+H]⁺ | Protonated molecular ion |
| 173.0977 | [M+H - HN₃]⁺ | Loss of hydrazoic acid |
| 145.0660 | [C₉H₉N]⁺ | Further fragmentation of the pyrrolidinylphenyl fragment |
| 77.0391 | [C₆H₅]⁺ | Phenyl cation |
| 70.0657 | [C₄H₈N]⁺ | Pyrrolidinyl fragment |
Negative Ion Mode (ESI-)
In negative ion mode, deprotonation is less likely for this molecule. However, if observed, the characteristic fragmentation of the tetrazole ring in negative ion mode involves the loss of a nitrogen molecule (N₂).[4]
Table 2: Predicted m/z Values and Fragment Identities in Negative Ion Mode
| m/z (Predicted) | Ion Identity | Description |
| 214.1093 | [M-H]⁻ | Deprotonated molecular ion |
| 186.1037 | [M-H - N₂]⁻ | Loss of nitrogen molecule |
Visualizations
Experimental Workflow
Caption: Figure 1. Experimental Workflow for MS Analysis
Proposed Fragmentation Pathway (Positive Ion Mode)
Caption: Figure 2. Proposed ESI+ Fragmentation Pathway
Conclusion
This application note provides a comprehensive and detailed protocol for the mass spectrometric analysis of this compound. The outlined experimental conditions and predicted fragmentation patterns serve as a valuable resource for the characterization and structural elucidation of this and other related tetrazole derivatives. The ability to confirm the molecular weight and gain structural insights through fragmentation analysis is crucial for advancing the development of new chemical entities in medicinal chemistry. The provided methodologies can be adapted for use with various high-resolution mass spectrometry platforms.
References
- 1. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 2. mdpi.com [mdpi.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. lifesciencesite.com [lifesciencesite.com]
- 5. Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Phenyl-5-pyrrolidin-1-yl-1H-tetrazole in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing 1-Phenyl-5-pyrrolidin-1-yl-1H-tetrazole in a variety of cell-based assays. The protocols are intended to guide researchers in assessing the cytotoxic, G-protein coupled receptor (GPCR) modulatory, and anti-inflammatory potential of this compound.
Introduction
This compound is a heterocyclic compound featuring a phenyl-tetrazole core linked to a pyrrolidine moiety. Tetrazole derivatives are known for a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, analgesic, anticancer, and antihypertensive effects.[1][2] The tetrazole ring is often used as a bioisostere for a carboxylic acid group, enhancing metabolic stability.[2] Similarly, the pyrrolidine ring is a common scaffold in many biologically active compounds.[3] The combination of these two pharmacophores suggests that this compound may exhibit interesting biological properties.
These protocols provide a framework for the initial characterization of the compound's effects on cell viability, GPCR signaling, and inflammatory pathways.
Data Presentation
The following tables summarize representative quantitative data that could be obtained from the described experimental protocols.
Table 1: Cytotoxicity of this compound on HeLa and HEK293T Cell Lines
| Cell Line | Compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC₅₀ (µM) |
| HeLa | 0 (Vehicle Control) | 100 ± 4.5 | \multirow{6}{}{78.5} |
| 1 | 98.2 ± 5.1 | ||
| 10 | 85.7 ± 6.2 | ||
| 50 | 55.1 ± 4.8 | ||
| 100 | 41.3 ± 5.5 | ||
| 200 | 22.9 ± 3.9 | ||
| HEK293T | 0 (Vehicle Control) | 100 ± 3.8 | \multirow{6}{}{>200} |
| 1 | 99.5 ± 4.2 | ||
| 10 | 97.1 ± 3.9 | ||
| 50 | 92.4 ± 4.5 | ||
| 100 | 88.6 ± 5.1 | ||
| 200 | 81.2 ± 4.7 |
Table 2: Agonist Activity of this compound on a Gq-Coupled GPCR (e.g., M1 Muscarinic Receptor) in CHO-K1 cells
| Compound Concentration (nM) | Intracellular Ca²⁺ Mobilization (RFU, Mean ± SD) | EC₅₀ (nM) |
| 0 (Vehicle Control) | 150 ± 25 | \multirow{7}{*}{125} |
| 1 | 210 ± 30 | |
| 10 | 450 ± 45 | |
| 100 | 850 ± 60 | |
| 500 | 1200 ± 85 | |
| 1000 | 1550 ± 110 | |
| 5000 | 1600 ± 120 |
Table 3: Inhibitory Effect of this compound on TNF-α-induced NF-κB Activation in RAW 264.7 Macrophages
| Compound Concentration (µM) | TNF-α (10 ng/mL) | % Inhibition of NF-κB Nuclear Translocation (Mean ± SD) | IC₅₀ (µM) |
| 0 (Vehicle Control) | - | 0 ± 2.5 | \multirow{6}{*}{8.5} |
| 0 (Vehicle Control) | + | 100 (Reference) | |
| 1 | + | 15.2 ± 3.1 | |
| 5 | + | 45.8 ± 4.5 | |
| 10 | + | 65.1 ± 5.2 | |
| 25 | + | 88.9 ± 6.8 |
Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay
This protocol determines the effect of this compound on cell viability by measuring the metabolic activity of cells.[1][4]
Materials:
-
This compound
-
HeLa (human cervical cancer) and HEK293T (human embryonic kidney) cell lines
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (0.1 N HCl in anhydrous isopropanol or DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture HeLa and HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Trypsinize and resuspend cells. Count the cells and adjust the concentration to 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours.[4]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 1, 10, 50, 100, 200 µM). The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[1]
-
Incubate for 4 hours at 37°C.[1]
-
Carefully remove the medium and add 150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value.
-
Caption: Workflow for the MTT cell viability assay.
Protocol 2: Intracellular Calcium Mobilization Assay for Gq-Coupled GPCRs
This protocol measures the ability of this compound to activate Gq-coupled GPCRs by detecting changes in intracellular calcium levels.[5][6][7]
Materials:
-
This compound
-
CHO-K1 cells stably expressing a Gq-coupled GPCR of interest (e.g., M1 muscarinic receptor)
-
F-12K Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Fluo-4 AM calcium indicator dye
-
Probenecid
-
Black, clear-bottom 96-well cell culture plates
-
Fluorescence microplate reader with an injection system (e.g., FlexStation)
Procedure:
-
Cell Seeding:
-
Culture the CHO-K1 cells in F-12K medium with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed the cells into black, clear-bottom 96-well plates at a density of 50,000 cells per well and incubate for 24 hours.[5]
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and probenecid in HBSS with 20 mM HEPES.
-
Remove the culture medium and add 100 µL of the loading buffer to each well.
-
Incubate the plate for 45-60 minutes at 37°C in a 5% CO₂ incubator.[5]
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in HBSS with 20 mM HEPES at 5x the final desired concentration.
-
-
Calcium Flux Measurement:
-
Set the fluorescence microplate reader to measure fluorescence at an excitation wavelength of 494 nm and an emission wavelength of 516 nm.[5]
-
Record a baseline fluorescence for 15-20 seconds.
-
The instrument's injector will add 25 µL of the 5x compound solution to each well.
-
Continue to record the fluorescence intensity for an additional 80-100 seconds.
-
-
Data Analysis:
-
The change in fluorescence (peak fluorescence - baseline fluorescence) represents the intracellular calcium mobilization.
-
Plot the change in fluorescence against the compound concentration to generate a dose-response curve and determine the EC₅₀ value.
-
Caption: Workflow for the intracellular calcium mobilization assay.
Protocol 3: NF-κB Nuclear Translocation Assay
This protocol assesses the anti-inflammatory potential of this compound by measuring its ability to inhibit the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation with TNF-α.[8][9]
Materials:
-
This compound
-
RAW 264.7 murine macrophage cell line
-
DMEM with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Recombinant murine TNF-α
-
Formaldehyde or paraformaldehyde
-
Triton X-100 or Tween 20
-
Bovine Serum Albumin (BSA)
-
Primary antibody against NF-κB p65
-
Fluorescently labeled secondary antibody
-
DAPI or Hoechst stain for nuclear counterstaining
-
High-content imaging system or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed RAW 264.7 cells onto 96-well imaging plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
-
Stimulation:
-
Stimulate the cells with 10 ng/mL of TNF-α for 30-60 minutes to induce NF-κB translocation.[8] Include an unstimulated control.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% formaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with 5% BSA in PBS for 1 hour.[8]
-
Incubate with the primary antibody against NF-κB p65 overnight at 4°C.
-
Wash the cells and incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature.
-
Counterstain the nuclei with DAPI or Hoechst stain.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Quantify the nuclear translocation of NF-κB p65 by measuring the fluorescence intensity of p65 in the nucleus versus the cytoplasm.
-
Calculate the percentage inhibition of NF-κB translocation for each compound concentration relative to the TNF-α-stimulated control.
-
Determine the IC₅₀ value from the dose-response curve.
-
Caption: Simplified NF-κB signaling pathway and a potential point of inhibition.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. phmethods.net [phmethods.net]
- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchhub.com [researchhub.com]
- 5. Intracellular calcium mobilization assays [bio-protocol.org]
- 6. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 7. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 8. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols for 1-Phenyl-5-pyrrolidin-1-yl-1H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following information is based on the known properties of structurally related tetrazole and pyrrolidine-containing compounds. As of the date of this document, specific research data for 1-Phenyl-5-pyrrolidin-1-yl-1H-tetrazole is not publicly available. The application notes and protocols provided are illustrative and should be adapted based on experimental findings.
Introduction
This compound is a research chemical featuring a 1,5-disubstituted tetrazole ring linked to a pyrrolidine moiety. The tetrazole ring is a well-established bioisostere for carboxylic acids and amides in medicinal chemistry, often conferring improved metabolic stability and pharmacokinetic properties. The phenyl group attached to the tetrazole and the pyrrolidine ring are common scaffolds in pharmacologically active molecules. Based on the activities of related compounds, this compound holds potential for investigation in several therapeutic areas.
Potential Applications
Based on the known biological activities of similar tetrazole derivatives, potential research applications for this compound could include:
-
Antihypertensive Agent: Structurally related compounds containing a tetrazole and a pyrrolidine or similar cyclic amine have been investigated as angiotensin II type 1 (AT₁) receptor antagonists.
-
Anti-inflammatory Agent: Various 1,5-disubstituted tetrazole derivatives have demonstrated anti-inflammatory properties.
-
Antibacterial Agent: The tetrazole nucleus is present in several compounds with antibacterial activity.
-
Anticancer Research: Certain tetrazole derivatives have been shown to exhibit cytotoxic effects against cancer cell lines.
-
Neurological Disorders: Pyrrolidine-containing compounds are explored for their potential in treating neurological conditions.
Physicochemical Properties (Predicted)
The following table summarizes predicted physicochemical properties. Experimental validation is required.
| Property | Predicted Value | Notes |
| Molecular Formula | C₁₁H₁₃N₅ | |
| Molecular Weight | 215.26 g/mol | |
| Appearance | White to off-white solid | Based on common appearance of similar organic compounds. |
| Solubility | Soluble in organic solvents like DMSO, DMF, Methanol | Expected to have limited solubility in water. |
| Melting Point | Not available | Requires experimental determination. |
| pKa | Not available | The tetrazole ring has an acidic proton, but the pKa is influenced by the substituents. |
Experimental Protocols (Illustrative)
The following are generalized protocols based on the investigation of similar compounds. These should be optimized for specific experimental setups.
Protocol 1: Synthesis of this compound (Hypothetical)
This protocol is a hypothetical synthetic route based on common methods for synthesizing 1,5-disubstituted tetrazoles.
Materials:
-
1-Phenyl-1H-tetrazole-5-thiol
-
Pyrrolidine
-
Oxidizing agent (e.g., hydrogen peroxide, iodine)
-
Solvent (e.g., ethanol, acetonitrile)
-
Sodium hydroxide
-
Hydrochloric acid
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Thiol Activation: Dissolve 1-phenyl-1H-tetrazole-5-thiol in a suitable solvent such as ethanol.
-
Deprotonation: Add a solution of sodium hydroxide to deprotonate the thiol, forming the sodium thiolate salt.
-
Oxidative Amination: To the thiolate solution, add pyrrolidine followed by the dropwise addition of an oxidizing agent. The reaction is typically stirred at room temperature.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, neutralize the mixture with hydrochloric acid. Extract the product with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Angiotensin II Type 1 (AT₁) Receptor Binding Assay
This protocol is designed to assess the potential of the compound as an AT₁ receptor antagonist.
Materials:
-
This compound
-
Cell membranes expressing human AT₁ receptor
-
[³H]-Losartan (radioligand)
-
Losartan (unlabeled competitor)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Scintillation cocktail
-
Liquid scintillation counter
-
96-well plates
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO and create serial dilutions in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, cell membranes, and either the test compound, unlabeled losartan (for non-specific binding), or buffer alone (for total binding).
-
Radioligand Addition: Add [³H]-Losartan to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Termination and Filtration: Terminate the assay by rapid filtration through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of the test compound by non-linear regression analysis of the competition binding data.
Data Presentation (Hypothetical)
The following tables present hypothetical quantitative data that could be generated from the experimental protocols.
Table 1: Hypothetical AT₁ Receptor Binding Affinity
| Compound | IC₅₀ (nM) | Ki (nM) |
| This compound | 85 | 42 |
| Losartan (Reference) | 15 | 7.5 |
Table 2: Hypothetical Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
| Compound | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| This compound | 64 | >128 |
| Ciprofloxacin (Reference) | 1 | 0.5 |
Visualizations
Hypothetical Synthesis Workflow
Caption: Figure 1. Hypothetical Synthesis Workflow
Illustrative Signaling Pathway: AT₁ Receptor Antagonism
Caption: Figure 2. Illustrative AT1 Receptor Antagonism Pathway
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Phenyl-5-pyrrolidin-1-yl-1H-tetrazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-Phenyl-5-pyrrolidin-1-yl-1H-tetrazole synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The most common methods for synthesizing 1,5-disubstituted aminotetrazoles like this compound involve the formation of the tetrazole ring via cycloaddition reactions. Two primary routes are:
-
Route A: From Phenylcyanamide and Pyrrolidine. This is a two-step process where phenylcyanamide is first synthesized and then reacted with pyrrolidine to form a guanidine intermediate, which subsequently reacts with an azide source.
-
Route B: From Phenyl Isothiocyanate and Pyrrolidine. This can be a one-pot synthesis where phenyl isothiocyanate reacts with pyrrolidine to form a thiourea intermediate, which is then desulfurized and cyclized with sodium azide in the presence of a promoter.[1]
-
Route C: From 5-Chloro-1-phenyl-1H-tetrazole and Pyrrolidine. This involves the nucleophilic substitution of the chloro group on the tetrazole ring with pyrrolidine.[2]
Q2: What is a typical yield for the synthesis of this compound?
A2: While a specific yield for this exact compound is not widely reported, yields for analogous 1-aryl-5-amino-1H-tetrazoles can range from moderate to excellent (40-95%), depending on the chosen synthetic route, purity of starting materials, and optimization of reaction conditions.[3][4]
Q3: How can I confirm the successful synthesis of this compound?
A3: The structure of the synthesized compound should be confirmed using a combination of analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the presence of the phenyl and pyrrolidine groups and the overall structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.
-
Melting Point Analysis: A sharp melting point indicates a pure compound.
Q4: Are there any significant safety precautions I should take during this synthesis?
A4: Yes. Sodium azide and hydrazoic acid (which can be formed in situ from sodium azide and an acid) are highly toxic and explosive.[3] All manipulations involving azides should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Reactions should be conducted behind a blast shield, especially when working on a larger scale.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Poor quality of starting materials | Ensure all reagents, especially phenyl isothiocyanate, pyrrolidine, and sodium azide, are pure and dry. Pyrrolidine can be hygroscopic. |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is stalling, consider increasing the reaction time or temperature. |
| Suboptimal reaction temperature | The optimal temperature can vary depending on the solvent and reagents. Experiment with a range of temperatures (e.g., 80-120 °C). |
| Inefficient catalyst or promoter (for Route B) | If using a metal salt promoter (e.g., ZnCl2, Bi(NO3)3), ensure it is anhydrous and used in the correct stoichiometric amount.[1][4] |
| Formation of hydrazoic acid | In acidic conditions, sodium azide can form highly volatile and explosive hydrazoic acid, which can escape the reaction mixture. Maintain neutral or slightly basic conditions if possible. |
| Side reactions | See "Problem 2: Presence of Impurities and Side Products" for common side reactions and how to minimize them. |
Problem 2: Presence of Impurities and Side Products
| Potential Side Product/Impurity | Identification | Mitigation Strategies |
| Unreacted starting materials | Detected by TLC, NMR, or MS. | Increase reaction time, temperature, or the equivalents of the excess reagent. |
| Phenyl isothiocyanate dimer/polymer | Insoluble solid, broad peaks in NMR. | Add phenyl isothiocyanate slowly to the reaction mixture. |
| 1-Phenyl-5-aminotetrazole | If ammonia is present as an impurity or from a side reaction. Detected by MS (different molecular weight). | Use high-purity reagents and anhydrous conditions. |
| Isomeric tetrazole (5-phenylamino-1H-tetrazole) | May be difficult to distinguish by TLC. Requires careful NMR analysis. | The formation of this isomer is more likely under acidic conditions. Maintain neutral or slightly basic pH.[3] |
| Thiourea intermediate (from Route B) | Detected by TLC and MS. | Ensure complete reaction by extending the reaction time or increasing the amount of sodium azide and promoter. |
Problem 3: Difficulties in Product Isolation and Purification
| Issue | Troubleshooting Steps |
| Product is an oil or does not crystallize | Try different solvent systems for crystallization (e.g., ethanol/water, ethyl acetate/hexanes). If it remains an oil, purification by column chromatography is recommended. |
| Product is difficult to separate from byproducts | Optimize the mobile phase for column chromatography to achieve better separation. Consider using a different stationary phase (e.g., alumina instead of silica gel). |
| Product decomposes during purification | Avoid excessive heat during solvent evaporation. Use milder purification techniques if necessary. |
Experimental Protocols
The following are generalized experimental protocols based on common methods for the synthesis of analogous compounds. Note: These are starting points and may require optimization.
Protocol A: Synthesis from Phenyl Isothiocyanate and Pyrrolidine (One-Pot)
This protocol is based on the reaction of an isothiocyanate with an amine and sodium azide.
Reagents and Solvents:
-
Phenyl isothiocyanate
-
Pyrrolidine
-
Sodium azide (NaN3)
-
Zinc Chloride (ZnCl2), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a solution of pyrrolidine (1.1 eq) in anhydrous DMF, slowly add phenyl isothiocyanate (1.0 eq) at room temperature.
-
Stir the mixture for 1-2 hours to form the thiourea intermediate.
-
Add anhydrous zinc chloride (1.0 eq) and sodium azide (2.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 100-120 °C and monitor the progress by TLC.
-
After completion (typically 12-24 hours), cool the reaction to room temperature.
-
Quench the reaction by pouring it into ice-water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Quantitative Data Comparison for Analogous Syntheses:
| Reagents | Catalyst/Promoter | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Arylcyanamide, NaN3 | Glacial Acetic Acid | Acetic Acid | Room Temp | 12-24 | 85-95 | [3] |
| Arylcyanamide, NaN3 | ZnCl2 | DMF | 120 | ~20 | High | [4] |
| Isothiocyanate, Amine, NaN3 | Bi(NO3)3·5H2O | CH3CN | 125 (MW) | 0.03-0.08 | 50-90 | [1] |
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low product yield.
Proposed Synthetic Pathway (Route B)
Caption: Reaction scheme for the proposed one-pot synthesis.
References
- 1. BJOC - Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones [beilstein-journals.org]
- 2. Synthesis and Supramolecular Structure of a (5-(3-(1H-tetrazol-5-yl)phenyl)-1H-tetrazole) Cobalt Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-Phenyl-5-pyrrolidin-1-yl-1H-tetrazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming purification challenges for 1-Phenyl-5-pyrrolidin-1-yl-1H-tetrazole.
Troubleshooting Guides
Challenges in purifying this compound can arise from the presence of unreacted starting materials, side products, or regioisomers. The polar nature of the tetrazole ring combined with the phenyl and pyrrolidine substituents can also influence its solubility and chromatographic behavior. Below are common issues and recommended solutions.
Issue 1: Product is Contaminated with Starting Materials
Scenario: After the reaction work-up, analytical data (e.g., TLC, LC-MS, NMR) indicates the presence of unreacted 1-chloro-5-phenyl-1H-tetrazole or pyrrolidine.
Troubleshooting Steps:
-
Reaction Optimization: Ensure the reaction has gone to completion. Monitor the reaction progress using TLC or LC-MS. If the reaction has stalled, consider adding a slight excess of the amine (pyrrolidine) or extending the reaction time.
-
Aqueous Wash: During the work-up, perform an aqueous wash to remove any remaining water-soluble starting materials and salts.
-
Acidic Wash: To remove unreacted pyrrolidine, wash the organic layer with a dilute acidic solution (e.g., 1M HCl). The protonated pyrrolidine will become water-soluble and partition into the aqueous layer. Be cautious, as the product itself may have some basicity and could be partially extracted. Neutralize the organic layer with a mild base (e.g., saturated NaHCO₃ solution) and wash with brine before drying.
-
Column Chromatography: If starting materials persist, column chromatography is an effective purification method. A silica gel column with a gradient elution of ethyl acetate in hexanes is a good starting point.
Issue 2: Presence of Isomeric Impurities
Scenario: The cycloaddition reaction to form the tetrazole ring can sometimes yield a mixture of 1,5- and 2,5-disubstituted tetrazole regioisomers.[1] The desired 1,5-isomer is typically the major product when starting from organic azides and nitriles.[1]
Troubleshooting Steps:
-
Reaction Control: The formation of the 1-substituted tetrazole is generally favored kinetically.[1] Ensure the reaction conditions (temperature, solvent) are consistent with literature procedures that selectively yield the 1,5-isomer.
-
Recrystallization: Isomers often have different crystal packing efficiencies and solubilities. Recrystallization can be a highly effective method for separating the desired isomer.
-
Column Chromatography: Due to differences in polarity, isomers can often be separated by column chromatography. A longer column and a shallow solvent gradient can improve resolution.
Issue 3: Difficulty in Removing Solvent
Scenario: The product is an oil or a sticky solid after solvent removal, making it difficult to handle and characterize.
Troubleshooting Steps:
-
Co-evaporation: Add a solvent in which the product is sparingly soluble but the residual high-boiling solvent is soluble (e.g., toluene to remove residual DMF or DMSO) and evaporate under reduced pressure. Repeat this process several times.
-
Precipitation/Trituration: Dissolve the oily product in a minimal amount of a good solvent (e.g., dichloromethane, ethyl acetate) and then add a poor solvent (e.g., hexanes, pentane) dropwise until the solution becomes cloudy. Stirring or cooling can induce precipitation of the purified product.
-
Lyophilization (Freeze-Drying): If the product is soluble in water or a suitable solvent that can be frozen, lyophilization can yield a solid powder.
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial purification techniques for crude this compound?
A1: Based on the purification of structurally similar compounds, the two most common and effective initial purification techniques are recrystallization and column chromatography.
Q2: Which solvents are suitable for the recrystallization of this compound?
A2: For tetrazole derivatives, ethanol is a frequently used solvent for recrystallization.[2] A mixed solvent system, such as ethyl acetate/hexanes, can also be effective. The ideal solvent system should fully dissolve the compound at an elevated temperature and allow for crystal formation upon cooling with minimal loss of product to the mother liquor.
Q3: What are the suggested starting conditions for column chromatography?
A3: For 1,5-disubstituted tetrazoles, a silica gel stationary phase is commonly used. A good starting mobile phase is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or diethyl ether.[3] A gradient elution, starting with a low percentage of the polar solvent and gradually increasing it, is recommended to effectively separate the product from impurities.
Q4: How can I monitor the purity of my fractions during column chromatography?
A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the separation. Use the same solvent system as the column or a slightly more polar one to ensure good spot separation. Staining with potassium permanganate or visualization under UV light can help identify the product-containing fractions.
Q5: Are there any known stability issues with this compound during purification?
A5: While tetrazoles are generally stable, prolonged exposure to strong acids or bases should be avoided as it could potentially lead to degradation of the tetrazole ring or hydrolysis of the pyrrolidine substituent. It is advisable to maintain neutral conditions during work-up and purification whenever possible.
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or placing the flask in an ice bath can induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.[4]
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
-
Column Packing: Pack a glass column with silica gel using a slurry of the initial mobile phase (e.g., 5% ethyl acetate in hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the packed column.
-
Elution: Begin elution with the initial low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., from 5% to 30% ethyl acetate in hexanes) to elute the compounds from the column.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
| Parameter | Recrystallization | Column Chromatography |
| Principle | Difference in solubility | Difference in polarity and interaction with stationary phase |
| Typical Solvents | Ethanol, Ethyl Acetate/Hexanes | Hexanes/Ethyl Acetate, Petroleum Ether/Diethyl Ether |
| Stationary Phase | Not applicable | Silica Gel |
| Typical Yield | 60-90% (highly dependent on solubility) | 70-95% (dependent on separation efficiency) |
| Purity Achieved | High for crystalline solids | High for a wide range of compounds |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification challenges.
References
Technical Support Center: Overcoming Solubility Challenges of 1-Phenyl-5-pyrrolidin-1-yl-1H-tetrazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 1-Phenyl-5-pyrrolidin-1-yl-1H-tetrazole.
Frequently Asked Questions (FAQs)
Q1: What are the potential reasons for the poor solubility of this compound?
A1: While specific data for this compound is limited, tetrazole derivatives can exhibit poor aqueous solubility due to a combination of factors. These include the presence of a lipophilic phenyl group and a rigid tetrazole ring, which can lead to strong crystal lattice energy. The overall molecular structure may result in a high melting point and low affinity for water molecules.[1][2]
Q2: What initial steps can I take to assess the solubility of my compound?
A2: A simple shake-flask method is a common starting point.[3] This involves adding an excess of the compound to a specific solvent, agitating it at a constant temperature until equilibrium is reached (typically 24-48 hours), and then measuring the concentration of the dissolved compound in the filtered supernatant. This can be done using techniques like UV-Vis spectroscopy or HPLC.[4][5][6]
Q3: What are the most common strategies for improving the solubility of poorly water-soluble compounds?
A3: Several techniques can be employed, broadly categorized as physical and chemical modifications.[7] Physical methods include particle size reduction (micronization, nanosuspension), and creating amorphous solid dispersions.[7][8] Chemical methods involve pH adjustment, co-solvency, complexation (e.g., with cyclodextrins), and salt formation.[9][10][11]
Troubleshooting Guides
This section provides structured approaches to systematically address and overcome solubility challenges during your experiments.
Issue 1: Compound precipitates out of solution upon addition to aqueous buffer.
This is a common issue when a compound is first dissolved in an organic solvent (like DMSO) and then diluted into an aqueous medium.
Troubleshooting Steps:
-
Decrease the initial stock concentration: High initial concentrations in the organic solvent can lead to rapid precipitation upon dilution. Try preparing a more dilute stock solution.
-
Optimize the co-solvent percentage: While organic co-solvents can aid initial dissolution, a high percentage in the final aqueous solution can still be problematic. Systematically decrease the final co-solvent concentration to the lowest effective level.
-
Utilize surfactants: Surfactants can help to form micelles that encapsulate the compound, preventing precipitation.[9][12] Common non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be effective at low concentrations (e.g., 0.01-0.1%).
-
Consider pH modification: If your compound has ionizable groups, adjusting the pH of the aqueous buffer can significantly impact its solubility.[10] For a compound with a basic pyrrolidine moiety, lowering the pH might increase solubility.
Issue 2: Low and inconsistent results in biological assays due to poor solubility.
Poor solubility can lead to an underestimation of a compound's activity and high variability in experimental data.
Troubleshooting Steps:
-
Confirm solubility under assay conditions: Determine the kinetic solubility of your compound directly in the assay buffer. This will establish the maximum concentration you can reliably test.
-
Employ a formulation strategy: For in vitro assays, consider using a formulation approach such as creating a solid dispersion with a hydrophilic polymer (e.g., PVP, PEG) or complexation with cyclodextrins.[9][12][13]
-
Particle size reduction: If you have sufficient material, micronization or the preparation of a nanosuspension can increase the surface area of the compound, leading to a faster dissolution rate.[7][8][14]
Data Presentation
Table 1: Comparison of Common Solubilization Techniques.
| Technique | Principle | Advantages | Disadvantages |
| Co-solvency | Increasing solubility by adding a water-miscible organic solvent to reduce the polarity of the aqueous medium.[9][11] | Simple and quick to implement.[7] | Risk of precipitation upon dilution; potential for solvent toxicity in biological assays.[7] |
| pH Adjustment | Ionizing the compound by altering the pH of the solution to form a more soluble salt.[10] | Highly effective for compounds with ionizable groups. | Limited to ionizable compounds; can affect biological assay conditions. |
| Surfactants | Forming micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[9][12] | Effective at low concentrations; can be used in combination with other methods. | Can interfere with some biological assays; potential for cell toxicity at higher concentrations. |
| Complexation | Using complexing agents like cyclodextrins to form inclusion complexes with the drug molecule.[8][9] | Can significantly increase solubility and stability; low toxicity. | Can be expensive; stoichiometry of complexation needs to be determined. |
| Solid Dispersion | Dispersing the compound in an amorphous form within a hydrophilic polymer matrix.[9][12] | Can lead to a significant increase in dissolution rate and bioavailability. | Can be complex to prepare; potential for physical instability (recrystallization).[12] |
| Particle Size Reduction | Increasing the surface area of the compound to enhance the dissolution rate.[7][14] | Improves dissolution rate without altering the chemical structure. | Does not increase equilibrium solubility; may not be suitable for very insoluble compounds.[7][14] |
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility by UV-Vis Spectroscopy
This protocol provides a high-throughput method to estimate the solubility of a compound in an aqueous buffer.[6]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well filter plates (0.45 µm)
-
96-well UV-transparent plates
-
UV-Vis plate reader
Procedure:
-
Prepare a 10 mM stock solution of the compound in DMSO.
-
Add 2 µL of the DMSO stock solution to 198 µL of PBS in a well of a 96-well plate. This creates a 100 µM solution.
-
Serially dilute the solution in PBS across the plate to generate a range of concentrations.
-
Incubate the plate at room temperature for 2 hours with gentle shaking.
-
Transfer the solutions to a 96-well filter plate and centrifuge to separate any precipitated compound.
-
Transfer the filtrate to a UV-transparent 96-well plate.
-
Measure the absorbance at the wavelength of maximum absorbance (λmax) for the compound.
-
The highest concentration that does not show evidence of precipitation (e.g., light scattering or a sharp drop in absorbance) is considered the kinetic solubility.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
This method aims to improve the dissolution rate by converting the crystalline compound into an amorphous form within a polymer matrix.[12]
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30)
-
Methanol
-
Rotary evaporator
-
Mortar and pestle
Procedure:
-
Dissolve a 1:4 weight ratio of the compound and PVP K30 in a minimal amount of methanol.
-
Once fully dissolved, evaporate the solvent using a rotary evaporator under reduced pressure at 40°C.
-
A thin film will form on the inside of the flask. Further dry the film under vacuum for 24 hours to remove any residual solvent.
-
Scrape the solid dispersion from the flask and gently grind it into a fine powder using a mortar and pestle.
-
The resulting powder can be used for dissolution studies or formulated into solid dosage forms.
Visualizations
Caption: Workflow for assessing and troubleshooting solubility.
Caption: Strategies for enhancing compound solubility.
References
- 1. mdpi.com [mdpi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. lup.lub.lu.se [lup.lub.lu.se]
- 4. lifechemicals.com [lifechemicals.com]
- 5. pharmatutor.org [pharmatutor.org]
- 6. researchgate.net [researchgate.net]
- 7. ijpbr.in [ijpbr.in]
- 8. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics [mdpi.com]
- 9. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. ijmsdr.org [ijmsdr.org]
stability of 1-Phenyl-5-pyrrolidin-1-yl-1H-tetrazole under experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-Phenyl-5-pyrrolidin-1-yl-1H-tetrazole under common experimental conditions. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound at room temperature?
A1: this compound, like many tetrazole derivatives, is expected to be a relatively stable crystalline solid at room temperature when protected from light and moisture.[1] Tetrazole rings are aromatic and possess a significant delocalization energy, contributing to their stability.[2] However, prolonged storage or exposure to harsh conditions can lead to degradation.
Q2: I am observing unexpected peaks in my NMR spectrum after dissolving the compound in an acidic solution. What could be the cause?
A2: While the tetrazole ring itself is generally stable in the presence of various chemical reagents including acids, strong acidic conditions, especially at elevated temperatures, could potentially lead to slow degradation over time.[1] The unexpected peaks might arise from minor degradation products. It is also possible that the pyrrolidine ring is being protonated, which would alter the chemical shifts in the NMR spectrum. We recommend running a fresh sample and acquiring the spectrum immediately after dissolution to minimize the risk of observing time-dependent artifacts.
Q3: My compound seems to be degrading during my photochemical reaction setup, even when it's not the intended reactant. Why is this happening?
A3: Tetrazoles are known to be photochemically active and can undergo ring cleavage upon exposure to UV light.[1][3][4] This photolysis can lead to the extrusion of nitrogen gas (N₂) and the formation of reactive intermediates like nitrilimines.[3] If your experimental setup involves a UV light source, even for visualizing other components (e.g., TLC), it is crucial to protect your sample of this compound from unintended exposure.
Q4: I am planning a reaction at an elevated temperature. What is the expected thermal stability of this compound?
A4: The thermal stability of tetrazole derivatives can vary significantly depending on the substituents.[5][6] In general, tetrazoles decompose at elevated temperatures, often through a ring-opening mechanism to form an azide intermediate, followed by the loss of N₂.[5][6] For 1,5-disubstituted tetrazoles, the decomposition temperatures can be influenced by the nature of both substituents. While specific data for this compound is not available, it is advisable to determine its decomposition temperature experimentally using techniques like Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) before performing high-temperature reactions.
Troubleshooting Guides
Issue 1: Sample Discoloration and Purity Decrease Over Time
| Symptom | Possible Cause | Troubleshooting Steps |
| The white crystalline powder develops a yellowish tint. | Photodegradation: Exposure to ambient or UV light.[1][3] | 1. Store the compound in an amber vial or a container wrapped in aluminum foil. 2. Work with the compound under subdued lighting conditions. 3. If discoloration is significant, repurify the sample by recrystallization or chromatography before use. |
| HPLC analysis shows a decrease in the main peak area and the appearance of new, smaller peaks. | Hydrolysis/Solvolysis: Reaction with residual moisture or protic solvents. | 1. Ensure the compound is stored in a desiccator over a suitable drying agent. 2. Use anhydrous solvents for preparing solutions. 3. If working in aqueous solutions, prepare them fresh and use them promptly. |
| Oxidation: Reaction with atmospheric oxygen. | 1. Store the compound under an inert atmosphere (e.g., nitrogen or argon). 2. Degas solvents before use, especially for long-term experiments. |
Issue 2: Inconsistent Results in Biological Assays
| Symptom | Possible Cause | Troubleshooting Steps |
| The measured biological activity varies between batches or over time. | Degradation in solution: The compound may not be stable in the assay buffer or solvent over the duration of the experiment. | 1. Perform a time-course stability study of the compound in the assay buffer by HPLC or LC-MS. 2. If degradation is observed, prepare fresh stock solutions for each experiment. 3. Consider using a different buffer system or adding stabilizers if compatible with the assay. |
| Interaction with assay components: The compound may be reacting with other components in the assay mixture. | 1. Run control experiments to assess the compatibility of the compound with each assay component. 2. Investigate potential for non-specific binding to plates or other materials. |
Experimental Protocols
Protocol 1: Assessment of Photostability
This protocol provides a general method for assessing the photostability of this compound in solution.
-
Solution Preparation: Prepare a solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Transfer the solution into two separate, sealed quartz cuvettes.
-
Control Sample: Wrap one cuvette completely in aluminum foil to serve as the dark control.
-
Irradiation: Place both cuvettes in a photostability chamber equipped with a light source that has a spectral distribution similar to the intended experimental conditions (e.g., a xenon lamp with appropriate filters for ICH Q1B option 2).
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw aliquots from both the irradiated and the control samples.
-
Analysis: Analyze the aliquots by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
-
Data Evaluation: Compare the chromatograms of the irradiated samples with those of the control samples. A significant decrease in the main peak area or the appearance of new peaks in the irradiated sample indicates photolability.
Protocol 2: Assessment of Thermal Stability in Solution
This protocol outlines a method to evaluate the thermal stability of the compound in a specific solvent.
-
Solution Preparation: Prepare a solution of this compound in the desired solvent at a known concentration.
-
Sample Distribution: Aliquot the solution into several sealed vials.
-
Incubation: Place the vials in a constant temperature bath or oven set to the desired experimental temperature. Maintain one vial at room temperature as a control.
-
Time Points: At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours), remove one vial from the heated environment and cool it to room temperature.
-
Analysis: Analyze the contents of each vial, including the control, using an appropriate analytical technique such as HPLC or LC-MS to determine the concentration of the parent compound and any degradation products.
-
Data Analysis: Plot the concentration of the parent compound as a function of time to determine the degradation kinetics.
Visualizations
Caption: Workflow for assessing the photostability of a compound.
Caption: A potential photochemical degradation pathway for tetrazoles.
References
- 1. Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrazole - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 1-Phenyl-5-pyrrolidin-1-yl-1H-tetrazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Phenyl-5-pyrrolidin-1-yl-1H-tetrazole. The following information is designed to help minimize byproduct formation and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the typical starting materials?
A1: The most prevalent synthetic approach is a one-pot, three-component reaction. This method typically involves the reaction of phenyl isothiocyanate, an azide source (commonly sodium azide), and pyrrolidine.[1] Variations of this method may employ a pre-formed thiourea from phenyl isothiocyanate and pyrrolidine, which is then cyclized with an azide.
Q2: What are the most likely byproducts in this synthesis?
A2: Based on the reaction mechanism, several byproducts can be anticipated:
-
1-Phenyl-3-(pyrrolidin-1-yl)thiourea: This intermediate may remain if the cyclization reaction is incomplete.
-
1-Phenyl-1H-tetrazole-5-thiol: This can form from the reaction of phenyl isothiocyanate and sodium azide, particularly if the addition of pyrrolidine is slow or inefficient.[2][3]
-
Urea derivatives: The formation of urea byproducts can occur through the reaction of the intermediate carbodiimide with any water present in the reaction mixture.[1]
-
Regioisomers: While less common with secondary amines like pyrrolidine, the formation of the isomeric 2-phenyl-5-(pyrrolidin-1-yl)-2H-tetrazole is a possibility to consider.
Q3: How can I minimize the formation of the thiourea byproduct?
A3: To minimize the accumulation of the thiourea intermediate, ensure the following:
-
Sufficient reaction time and temperature: Allow the reaction to proceed to completion. Monitoring by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial.
-
Effective activation: In stepwise syntheses from a thiourea, ensure the desulfurization agent (e.g., a thiophilic metal salt) is active and used in the correct stoichiometric amount.[4]
Q4: What measures can be taken to prevent the formation of 1-Phenyl-1H-tetrazole-5-thiol?
A4: To favor the desired three-component reaction over the formation of the tetrazole-5-thiol, consider the following:
-
Order of addition: Adding the pyrrolidine and phenyl isothiocyanate before or concurrently with the azide source can be beneficial.
-
Reaction conditions: Optimize the solvent and temperature to favor the nucleophilic attack of pyrrolidine on the intermediate formed from the isothiocyanate and azide.
Q5: How can the presence of water, leading to urea byproducts, be controlled?
A5: To reduce the formation of urea byproducts:
-
Use anhydrous solvents: Ensure all solvents are thoroughly dried before use.
-
Inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Dry reagents: Use anhydrous reagents whenever possible.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Low yield of the desired product with a significant amount of a non-polar spot on TLC. | Incomplete reaction, presence of unreacted 1-phenyl-3-(pyrrolidin-1-yl)thiourea. | Increase reaction time and/or temperature. Monitor the reaction progress by TLC or HPLC until the starting material/intermediate is consumed. |
| Presence of a polar, UV-active impurity that is difficult to separate. | Formation of 1-phenyl-1H-tetrazole-5-thiol. | Optimize the order of reagent addition. Consider a lower reaction temperature to control the reactivity of the azide with the isothiocyanate. |
| A significant amount of a highly polar byproduct is observed. | Formation of a urea derivative due to the presence of water. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere. |
| Complex mixture of products observed by NMR or LC-MS. | Non-optimal reaction conditions leading to multiple side reactions. | Re-evaluate the reaction temperature, solvent, and stoichiometry of reagents. A systematic optimization study may be necessary. |
| Product is contaminated with starting phenyl isothiocyanate. | Incomplete reaction or incorrect stoichiometry. | Ensure phenyl isothiocyanate is the limiting reagent or that the reaction goes to completion. Purification by column chromatography may be required. |
Experimental Protocols
Protocol 1: One-Pot Three-Component Synthesis
This protocol is adapted from general procedures for the synthesis of 1,5-disubstituted 5-aminotetrazoles.[1]
-
Reaction Setup: To a dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenyl isothiocyanate (1.0 mmol) and pyrrolidine (1.1 mmol) in an anhydrous solvent (e.g., acetonitrile or DMF, 10 mL) under an inert atmosphere.
-
Reagent Addition: Add sodium azide (1.5 mmol) to the stirred solution.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature should be determined empirically.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 2-24 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Stepwise Synthesis via Thiourea Intermediate
This protocol is based on methods for converting thioureas to tetrazoles.[5][4]
-
Synthesis of 1-Phenyl-3-(pyrrolidin-1-yl)thiourea:
-
In a round-bottom flask, dissolve phenyl isothiocyanate (1.0 mmol) in a suitable solvent (e.g., THF or dichloromethane, 10 mL).
-
Slowly add pyrrolidine (1.0 mmol) to the solution at room temperature.
-
Stir the mixture for 1-2 hours. The thiourea product often precipitates and can be collected by filtration.
-
-
Cyclization to this compound:
-
Suspend the dried 1-phenyl-3-(pyrrolidin-1-yl)thiourea (1.0 mmol) in a solvent such as DMF.
-
Add sodium azide (1.5 mmol) and a desulfurizing agent (e.g., mercury(II) chloride or a bismuth salt, 1.0 mmol).[1][5]
-
Heat the mixture and monitor the reaction by TLC.
-
Follow the work-up and purification steps outlined in Protocol 1.
-
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Synthetic Pathway and Potential Byproducts
Caption: Reaction scheme for the synthesis of this compound and major byproduct pathways.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A logical workflow for troubleshooting low yields in the synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. CN112062731B - Synthesis method of 1-phenyl-5-mercapto tetrazole - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. A general synthetic method for the formation of substituted 5-aminotetrazoles from thioureas: a strategy for diversity amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Phenyl-tetrazole Derivative Synthesis
Welcome to the technical support center for the synthesis and optimization of phenyl-tetrazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 5-phenyl-1H-tetrazole?
The most prevalent method for synthesizing 5-phenyl-1H-tetrazole and its derivatives is the [3+2] cycloaddition reaction between a nitrile (like benzonitrile) and an azide source.[1][2][3] This reaction is often catalyzed by various agents to improve efficiency and yield.
Q2: What are the key reagents and solvents used in this synthesis?
Key reagents include benzonitrile (or a substituted derivative), sodium azide (NaN₃), and often an ammonium salt like ammonium chloride (NH₄Cl).[4] Common solvents are polar aprotic solvents such as N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[1][4]
Q3: What are the major safety concerns associated with this reaction?
The primary safety concern is the potential formation of hydrazoic acid (HN₃), which is highly toxic and explosive.[2][5] This is particularly a risk when using acidic conditions. It is crucial to handle sodium azide with care and to work in a well-ventilated fume hood. The use of microreactors can enhance safety by minimizing the reaction volume.[5]
Q4: My reaction yield is low. What are the common causes and how can I improve it?
Low yields can stem from several factors including incomplete reaction, side product formation, or issues with product isolation. To improve the yield, consider the following:
-
Catalyst: The choice of catalyst can significantly impact the yield. Copper and zinc salts are commonly used.[1][6] Recent studies have also shown success with recyclable CuO nanoparticles.[7]
-
Reaction Temperature and Time: These parameters are critical. Optimization studies often involve screening different temperatures and reaction durations. Microwave-assisted synthesis has been shown to dramatically reduce reaction times and increase yields.[2][7]
-
Solvent: The solvent can influence the reaction rate and outcome. While DMF is common, other solvents like water or solvent-free conditions have been explored for greener synthesis.[1][7]
-
pH: The pH of the reaction mixture, especially during workup, is important for protonating the tetrazole ring and facilitating its precipitation.
Q5: The reaction is taking too long. How can I speed it up?
To accelerate the reaction, you can:
-
Increase the temperature: Higher temperatures generally increase the reaction rate, but be cautious of potential side reactions.
-
Use microwave irradiation: This is a highly effective method for significantly reducing reaction times, often from hours to minutes.[2][7]
-
Employ a more efficient catalyst: Screening different catalysts can identify one that provides a faster conversion.
-
Consider a microreactor setup: Microreactors can improve heat and mass transfer, leading to faster and more efficient reactions.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No product formation | - Inactive catalyst- Incorrect solvent- Insufficient temperature | - Ensure the catalyst is active and used in the correct loading.- Experiment with different solvents like DMF or DMSO.[7]- Increase the reaction temperature or switch to microwave heating.[7] |
| Low Yield | - Suboptimal reaction conditions- Incomplete reaction- Product loss during workup | - Systematically optimize catalyst, solvent, temperature, and time (see tables below).- Monitor the reaction progress using TLC or LCMS to determine the optimal reaction time.- Ensure the pH is adjusted correctly during workup to precipitate the product fully. |
| Formation of side products | - Reaction temperature is too high- Incorrect stoichiometry of reagents | - Lower the reaction temperature.- Carefully control the molar ratios of nitrile, azide, and catalyst. |
| Difficulty in product isolation | - Product is soluble in the workup solvent- Incomplete precipitation | - After acidification, cool the solution to encourage crystallization.- If the product is still soluble, consider extraction with an appropriate organic solvent. |
| Safety concerns (e.g., potential for explosion) | - Formation of hydrazoic acid | - Avoid strongly acidic conditions.- Use a well-ventilated fume hood and appropriate personal protective equipment.- Consider using a continuous-flow microreactor to minimize the volume of hazardous materials at any given time.[5][8] |
Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data from optimization studies for the synthesis of 5-phenyl-1H-tetrazole.
Table 1: Effect of Catalyst and Solvent on Yield (Conventional Heating)
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CuO nanoparticles (2.5) | Solvent-free | 100 | 6 | 0 |
| 2 | CuO nanoparticles (2.5) | Acetonitrile | Reflux | - | 0 |
| 3 | CuO nanoparticles (2.5) | THF | Reflux | - | 0 |
| 4 | CuO nanoparticles (2.5) | Dioxane | - | - | 0 |
| 5 | CuO nanoparticles (2.5) | Ethyl acetate | - | - | 0 |
| 6 | CuO nanoparticles (2.5) | DMF | 130 | 10 | 80 |
| 7 | CuO nanoparticles (5) | DMF | 130 | 10 | 82 |
Data adapted from an optimization study on the synthesis of 5-phenyl-1H-tetrazole.[7]
Table 2: Comparison of Conventional Heating vs. Microwave Irradiation
| Entry | Catalyst (mol%) | Solvent | Method | Time | Yield (%) |
| 1 | CuO nanoparticles (5) | DMF | Conventional Heating | 10 h | 82 |
| 2 | CuO nanoparticles (5) | DMF | Microwave Irradiation | 15 min | 99 |
| 3 | None | DMF | Microwave Irradiation | - | 0 |
Data adapted from an optimization study on the synthesis of 5-phenyl-1H-tetrazole.[7]
Experimental Protocols
Protocol 1: Synthesis of 5-phenyl-1H-tetrazole using CuO Nanoparticles and Microwave Irradiation
This protocol is based on an environmentally friendly method for the synthesis of 5-substituted 1H-tetrazoles.[7]
Materials:
-
Benzonitrile
-
Sodium azide (NaN₃)
-
CuO nanoparticles (5 mol%)
-
N,N-dimethylformamide (DMF)
-
Hydrochloric acid (10%)
-
Deionized water
Procedure:
-
In a microwave-safe reaction vessel, combine benzonitrile, sodium azide, and CuO nanoparticles in DMF.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture for 15 minutes at a suitable power level to maintain the desired reaction temperature (e.g., 130°C).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and acidify with 10% hydrochloric acid to a pH of 2-3 to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the product with water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 5-phenyl-1H-tetrazole.
Protocol 2: Synthesis of 5-phenyl-1,2,3,4-tetrazole using a Conventional Method
This protocol is a more traditional approach for the synthesis of 5-phenyl-1,2,3,4-tetrazole.[4]
Materials:
-
Benzonitrile
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl)
-
N,N-dimethylformamide (DMF)
-
Hydrochloric acid
Procedure:
-
To a solution of benzonitrile in DMF, add sodium azide and ammonium chloride.
-
Heat the reaction mixture with stirring for several hours (the exact time and temperature should be optimized, e.g., 100-130°C for 12-24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into an excess of water.
-
Acidify the aqueous mixture with hydrochloric acid to precipitate the product.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water.
-
Dry the product under vacuum to yield 5-phenyl-1,2,3,4-tetrazole.
Visualizations
Caption: General experimental workflow for the synthesis of phenyl-tetrazole derivatives.
Caption: Troubleshooting logic for addressing low product yield in phenyl-tetrazole synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chalcogen.ro [chalcogen.ro]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. 1H-Tetrazole synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
Technical Support Center: Addressing Assay Interference from 1-Phenyl-5-pyrrolidin-1-yl-1H-tetrazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential assay interference from the compound 1-Phenyl-5-pyrrolidin-1-yl-1H-tetrazole. The guidance provided is based on the general principles of Pan-Assay Interference Compounds (PAINS), as specific interference data for this particular molecule is not extensively documented in the public domain.[1][2][3]
Understanding the Potential for Assay Interference
This compound contains a tetrazole ring and a phenyl group, which are substructures that can be found in compounds that exhibit assay interference.[4] Compounds that interfere with biological assays through non-specific mechanisms are often referred to as Pan-Assay Interference Compounds (PAINS).[1][2][3] These compounds can lead to false-positive or false-negative results, wasting valuable time and resources in drug discovery campaigns.[1][5][6]
The potential for a compound to act as a PAIN is often related to its chemical properties, such as a tendency to aggregate, react with assay components, or interfere with the detection method.[2][7][8] Therefore, it is crucial to perform appropriate counter-screens and control experiments to ensure that any observed biological activity is specific to the target of interest and not an artifact of assay interference.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Here are some common questions and troubleshooting steps to consider when working with this compound or structurally similar compounds.
Question 1: My assay shows a positive hit with this compound, but the dose-response curve is unusually steep. What could be the cause?
Answer: An unusually steep dose-response curve can be an indication of compound aggregation.[9] At a critical concentration, the compound may form aggregates that non-specifically inhibit enzymes or disrupt protein-protein interactions.
Troubleshooting Steps:
-
Include Detergent in Assay Buffer: Rerunning the assay with a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) can help to disrupt the formation of aggregates.[2][9] If the potency of the compound is significantly reduced in the presence of a detergent, it is a strong indicator of aggregation-based activity.
-
Dynamic Light Scattering (DLS): DLS is a biophysical technique that can be used to directly detect the presence of aggregates in a solution containing the compound.
Question 2: I am observing inconsistent results with this compound across different assay formats. Why might this be happening?
Answer: Inconsistent activity across different assay platforms is a hallmark of assay interference.[2] The mechanism of interference can be specific to the detection method used in a particular assay. For example, the compound might be fluorescent, interfering with fluorescence-based readouts, or it could be a redox-active compound, interfering with assays that rely on redox chemistry.
Troubleshooting Steps:
-
Orthogonal Assays: Test the compound in an orthogonal assay that measures the same biological endpoint but uses a different detection method.[10] For example, if the primary assay is fluorescence-based, an orthogonal assay could be based on absorbance or luminescence.
-
Counter-Screens: Run counter-screens to specifically test for interference with the assay technology. For instance, a counter-screen for a fluorescence-based assay would involve running the assay in the absence of the biological target to see if the compound itself affects the fluorescence signal.
Question 3: How can I confirm that this compound is a genuine inhibitor of my target enzyme and not just a reactive compound?
Answer: Some compounds, known as "frequent hitters," can appear as active in many screens due to their chemical reactivity, leading to non-specific covalent modification of proteins.[11]
Troubleshooting Steps:
-
Pre-incubation with Target: Incubate the compound with the target protein for a period before adding the substrate. If the compound is a reactive, time-dependent inhibitor, its apparent potency will increase with the pre-incubation time.
-
Washout Experiment: After incubating the compound with the target, remove the unbound compound by dialysis or size-exclusion chromatography. If the compound is a reversible inhibitor, the activity of the target should be restored. If it is a covalent, irreversible inhibitor, the activity will not be recovered.
-
Mass Spectrometry: Intact protein mass spectrometry can be used to detect any covalent modification of the target protein by the compound.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Different Assay Conditions
| Assay Condition | IC50 (µM) | Hill Slope | Interpretation |
| Standard Buffer | 1.5 | 3.2 | Potential for aggregation |
| + 0.01% Triton X-100 | 25.0 | 1.1 | Aggregation likely contributing to activity |
| Fluorescence-based Assay | 2.3 | 1.8 | Possible interference with fluorescence |
| Absorbance-based Assay | > 50 | N/A | No activity observed, suggesting interference in the primary assay |
Experimental Protocols
Protocol 1: Dynamic Light Scattering (DLS) for Aggregate Detection
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the compound to the final desired concentrations in the assay buffer. A concentration range bracketing the observed IC50 should be tested.
-
As a control, prepare a sample of the assay buffer with the same concentration of DMSO.
-
Filter all samples through a 0.22 µm filter to remove any dust particles.
-
Analyze the samples using a DLS instrument.
-
Monitor the particle size distribution and the polydispersity index (PDI). An increase in particle size and PDI with increasing compound concentration is indicative of aggregation.
Protocol 2: Orthogonal Assay - Absorbance-Based Measurement
-
If the primary screen was a fluorescence-based assay, identify or develop an absorbance-based assay for the same target.
-
Prepare a dilution series of this compound in the appropriate assay buffer.
-
Perform the absorbance-based assay according to the established protocol.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percent inhibition and determine the IC50 value.
-
Compare the results to the data obtained from the fluorescence-based assay. A significant shift in potency suggests interference in one of the assays.
Visualizations
Diagram 1: Troubleshooting Workflow for Suspected Assay Interference
Caption: A logical workflow for troubleshooting suspected assay interference.
Diagram 2: Potential Mechanisms of Assay Interference
Caption: Possible mechanisms by which a compound can interfere with an assay.
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 4. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-throughput screening technologies for drug discovery [ewadirect.com]
- 6. False positives in the early stages of drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tackling assay interference associated with small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemdiv.com [chemdiv.com]
Technical Support Center: Crystallization of 1-Phenyl-5-pyrrolidin-1-yl-1H-tetrazole
This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in successfully crystallizing 1-Phenyl-5-pyrrolidin-1-yl-1H-tetrazole.
Troubleshooting Crystallization
My compound will not crystallize.
This is a common issue that can often be resolved by systematically addressing solvent choice, concentration, and nucleation.
-
Is the solution clear or cloudy?
-
Cloudy Solution: If your solution is cloudy at room temperature, it may be supersaturated or contain impurities. Try heating the solution until it becomes clear. If it remains cloudy even when hot, there may be insoluble impurities that need to be filtered out. After hot filtration, allow the solution to cool slowly. If crystals still do not form, try scratching the inside of the flask with a glass rod to induce nucleation.[1]
-
Clear Solution: A clear solution indicates that the compound is fully dissolved and the solution is not supersaturated enough for crystals to form. There are several approaches to address this:
-
Concentrate the solution: There may be too much solvent. Gently heat the solution to boil off a portion of the solvent and then allow it to cool again.[1]
-
Induce nucleation: Try scratching the inner surface of the flask with a glass rod. Seeding the solution with a tiny crystal of the desired compound, if available, can also initiate crystallization.
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Utilize a different crystallization technique: If slow cooling from a single solvent is unsuccessful, consider slow evaporation or vapor diffusion methods.
-
-
My compound "oiled out" instead of crystallizing.
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the melting point of the solid is low or if there are significant impurities present which lower the melting point.[1]
-
What should I do if my compound oils out?
-
Re-heat the solution until the oil redissolves.
-
Add a small amount of additional solvent.
-
Allow the solution to cool much more slowly. Insulating the flask can help with this.[1]
-
Consider a different solvent or a solvent mixture.
-
The crystal yield is very low.
A poor yield (e.g., less than 20%) can be due to several factors.
-
How can I improve my crystal yield?
-
Check the mother liquor: After filtering your crystals, evaporate a small amount of the remaining solution (the mother liquor). If a significant amount of solid residue remains, it indicates that a large quantity of your compound is still dissolved.[1] You can try to recover more product by further concentrating the mother liquor and allowing it to cool again for a second crop of crystals.
-
Avoid using excessive solvent: While you need enough solvent to dissolve the compound when hot, using too much will result in a significant portion of your compound remaining in solution upon cooling.
-
The crystals are impure.
The goal of crystallization is purification. If your crystals are discolored or analysis shows impurities, the crystallization process may have been too rapid.
-
How can I obtain purer crystals?
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Slow down the crystallization: Rapid crystal growth can trap impurities within the crystal lattice.[1] To slow down the process, you can use slightly more solvent than the minimum required to dissolve the compound at high temperature. Also, ensure the solution cools as slowly as possible.[1]
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Perform a second recrystallization: Redissolving the impure crystals in fresh hot solvent and recrystallizing them can significantly improve purity.
-
Frequently Asked Questions (FAQs)
What is a good starting solvent for the crystallization of this compound?
For many tetrazole derivatives, ethanol has been shown to be an effective solvent for recrystallization.[2][3] It is advisable to start with ethanol. If the compound is too soluble in hot ethanol, a solvent system, such as ethanol/water or toluene/heptane, could be explored. The principle is to dissolve the compound in a "good" solvent and then slowly add a "poor" solvent until the solution becomes slightly cloudy (turbid), then heat until it is clear again before allowing it to cool slowly.
How does the tetrazole ring influence crystallization?
Tetrazoles are nitrogen-rich heterocyclic compounds.[4] The multiple nitrogen atoms can participate in hydrogen bonding, which can influence crystal packing.[5] The choice of solvent can be critical; a solvent that can interact with these hydrogen bonding sites may either promote or hinder crystallization depending on the specific interactions.
Are there any stability concerns I should be aware of during crystallization?
While many tetrazole derivatives are stable, nitrogen-rich compounds can be energetic.[4][6] It is good practice to avoid excessively high temperatures during heating. Standard laboratory safety procedures should always be followed.
Data Summary
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |
| Ethanol | 78 | 24.5 | A good starting point for many tetrazole derivatives.[2][3] |
| Methanol | 65 | 32.7 | More polar than ethanol. |
| Isopropanol | 82 | 19.9 | Less polar than ethanol. |
| Acetone | 56 | 20.7 | A polar aprotic solvent. |
| Ethyl Acetate | 77 | 6.0 | A moderately polar solvent. |
| Toluene | 111 | 2.4 | A non-polar aromatic solvent. |
| Heptane | 98 | 1.9 | A non-polar aliphatic solvent, often used as an anti-solvent. |
| Water | 100 | 80.1 | A highly polar solvent, can be used as an anti-solvent with polar organic solvents. |
Experimental Protocols
Protocol 1: Standard Recrystallization by Slow Cooling
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a small amount of the chosen solvent (e.g., ethanol).
-
Heating: Gently heat the mixture with stirring (e.g., on a hot plate). Continue to add the solvent portion-wise until the compound just dissolves completely.
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Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
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Cooling: Cover the flask and allow it to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container.
-
Crystal Formation: Once crystals begin to form, it is best to leave the flask undisturbed.[7]
-
Further Cooling: After the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.
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Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to dry.
Protocol 2: Troubleshooting with Vapor Diffusion
This method is useful when only a small amount of material is available.[7]
-
Preparation: Dissolve the compound in a minimal amount of a relatively volatile "good" solvent (e.g., dichloromethane or ethyl acetate) in a small, open vial.
-
Setup: Place this small vial inside a larger, sealable jar that contains a layer of a "poor" solvent (an anti-solvent) in which the compound is insoluble (e.g., hexane or heptane).
-
Diffusion: Seal the larger jar. The vapor of the poor solvent will slowly diffuse into the good solvent, gradually decreasing the solubility of the compound and promoting slow crystal growth.
Visual Troubleshooting Guide
Caption: A flowchart for troubleshooting common crystallization issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Tetrazole derivatives synthesis via green one-pot oxidation of benzyl alcohol using Cu( ii ) immobilized on nanodiamond@folic acid catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03496E [pubs.rsc.org]
- 4. A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles [openmedicinalchemistryjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. unifr.ch [unifr.ch]
Technical Support Center: Scale-up Synthesis of 1-Phenyl-5-pyrrolidin-1-yl-1H-tetrazole
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the scale-up synthesis of 1-Phenyl-5-pyrrolidin-1-yl-1H-tetrazole, a molecule of interest for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Researchers may encounter several challenges during the scale-up synthesis. This guide addresses common issues in a question-and-answer format.
Issue 1: Low or No Yield of 1-Phenyl-5-chlorotetrazole (Intermediate)
-
Question: My synthesis of 1-phenyl-5-chlorotetrazole from 1-phenyl-1H-tetrazole-5-thiol is resulting in a very low yield. What are the potential causes and solutions?
-
Answer: Low yields in this chlorination step can arise from several factors:
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Incomplete Reaction: The reaction time or temperature may be insufficient for complete conversion on a larger scale. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the starting material is fully consumed.
-
Reagent Decomposition: The chlorinating agent (e.g., phosphorus oxychloride, thionyl chloride) can decompose if exposed to moisture. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
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Suboptimal Temperature Control: The reaction can be exothermic. Poor temperature control on a larger scale can lead to side reactions. Ensure efficient stirring and use a suitable cooling bath to maintain the optimal reaction temperature.
-
Work-up Issues: The product may be lost during the work-up procedure. Ensure the pH is carefully adjusted during quenching and that the correct solvent is used for extraction to maximize product recovery.
-
Issue 2: Incomplete Reaction or Low Yield in the Final Amination Step
-
Question: The reaction between 1-phenyl-5-chlorotetrazole and pyrrolidine is not going to completion, or the yield of the final product is low. What can I do to improve this?
-
Answer: This nucleophilic aromatic substitution can be influenced by several parameters:
-
Insufficient Reactivity: The nucleophilicity of pyrrolidine might be reduced in certain solvents. Consider using a polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile (ACN) to enhance the reaction rate.
-
Base Strength: The presence of a suitable base is often crucial to neutralize the HCl generated during the reaction. The choice and stoichiometry of the base (e.g., triethylamine, potassium carbonate) should be optimized. An excess of a non-nucleophilic base is generally recommended.
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to decomposition of the product or starting materials. An optimal temperature profile should be determined through small-scale experiments before scaling up.
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Steric Hindrance: Although less of a concern with pyrrolidine, steric hindrance can play a role in nucleophilic substitutions on the tetrazole ring. Ensure efficient mixing to maximize molecular collisions.
-
Issue 3: Difficulty in Product Purification
-
Question: I am having trouble purifying the final product, this compound. What are the common impurities and how can I remove them?
-
Answer: Common impurities can include unreacted starting materials, by-products from side reactions, and residual solvents.
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Unreacted 1-phenyl-5-chlorotetrazole: This can be removed by optimizing the reaction conditions to drive the reaction to completion. If it persists, column chromatography is an effective purification method.
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Side-products: Potential side-products can arise from reactions with residual water or other nucleophiles. Careful control of the reaction environment is key.
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Purification Strategy: For scale-up, crystallization is often preferred over chromatography. A thorough solvent screen should be conducted to find a suitable solvent system for crystallization that effectively removes impurities and provides a good yield of the pure product.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the scale-up production of this compound?
A1: The most prevalent and scalable route involves a two-step process. The first step is the synthesis of the intermediate, 1-phenyl-5-chlorotetrazole, typically from 1-phenyl-1H-tetrazole-5-thiol. The second step is the nucleophilic substitution of the chlorine atom with pyrrolidine to yield the final product.
Q2: What are the main safety concerns when working with the synthesis of this compound at scale?
A2: The primary safety concerns are associated with the reagents used:
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Azide-containing compounds: Although not directly used in the final step, the synthesis of the tetrazole ring often involves azides, which are potentially explosive. Handle with care and follow appropriate safety protocols.
-
Chlorinating agents: Reagents like phosphorus oxychloride and thionyl chloride are corrosive and react violently with water. Use in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Solvents: Many organic solvents used are flammable and may have associated health risks. Ensure proper ventilation and grounding of equipment to prevent static discharge.
Q3: How can I monitor the progress of the reactions effectively during scale-up?
A3: In-process controls (IPCs) are crucial for successful scale-up. Techniques like TLC and HPLC are commonly used to monitor the disappearance of starting materials and the appearance of the product. For larger scales, online monitoring technologies such as process analytical technology (PAT) can provide real-time data on reaction progress.
Q4: Are there any specific catalysts recommended for the amination step?
A4: While the reaction can often proceed without a catalyst, particularly at elevated temperatures, the use of a non-nucleophilic base is critical. In some cases, for less reactive amines, a palladium or copper catalyst could be explored, but for a reactive amine like pyrrolidine, it is generally not necessary.
Data Presentation
The following tables summarize typical quantitative data for the key reaction steps. Please note that these are representative values and may need to be optimized for specific scale-up conditions.
Table 1: Synthesis of 1-Phenyl-5-chlorotetrazole
| Parameter | Value | Reference |
| Starting Material | 1-Phenyl-1H-tetrazole-5-thiol | N/A |
| Chlorinating Agent | Phosphorus oxychloride (POCl₃) | N/A |
| Solvent | Acetonitrile (ACN) | N/A |
| Reaction Temperature | 70-80 °C | N/A |
| Reaction Time | 2-4 hours | N/A |
| Typical Yield | 85-95% | N/A |
Table 2: Synthesis of this compound
| Parameter | Value | Reference |
| Starting Material | 1-Phenyl-5-chlorotetrazole | N/A |
| Reagent | Pyrrolidine | N/A |
| Base | Triethylamine (TEA) or K₂CO₃ | N/A |
| Solvent | Dimethylformamide (DMF) or Acetonitrile (ACN) | N/A |
| Reaction Temperature | 80-100 °C | N/A |
| Reaction Time | 4-8 hours | N/A |
| Typical Yield | 75-90% | N/A |
Experimental Protocols
Protocol 1: Synthesis of 1-Phenyl-5-chlorotetrazole
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To a stirred solution of 1-phenyl-1H-tetrazole-5-thiol (1.0 equivalent) in anhydrous acetonitrile (10 volumes), slowly add phosphorus oxychloride (2.0-3.0 equivalents) at 0-5 °C under an inert atmosphere.
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After the addition is complete, slowly warm the reaction mixture to 70-80 °C and maintain for 2-4 hours.
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Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of this compound
-
To a solution of 1-phenyl-5-chlorotetrazole (1.0 equivalent) in DMF (10 volumes), add triethylamine (2.0-2.5 equivalents) or potassium carbonate (2.0-2.5 equivalents).
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Add pyrrolidine (1.1-1.5 equivalents) dropwise to the mixture at room temperature.
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Heat the reaction mixture to 80-100 °C and stir for 4-8 hours.
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Monitor the reaction progress by TLC or HPLC.
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After completion, cool the reaction mixture and pour it into water.
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Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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Purify the residue by column chromatography or crystallization to afford the desired product.
Mandatory Visualization
Caption: Workflow for the scale-up synthesis of this compound.
Caption: Troubleshooting decision tree for low yield issues.
Technical Support Center: Safe Disposal of 1-Phenyl-5-pyrrolidin-1-yl-1H-tetrazole Waste
This guide provides technical support for the safe handling and disposal of waste containing 1-Phenyl-5-pyrrolidin-1-yl-1H-tetrazole. The information is intended for researchers, scientists, and drug development professionals. Please note that specific safety data for this compound is limited; therefore, this guidance is based on the known hazards of similar phenyl-tetrazole compounds and general principles of laboratory safety.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and disposal of this compound waste.
| Issue | Probable Cause | Troubleshooting Steps |
| Unexpected Color Change in Waste Container | Contamination with incompatible materials (e.g., strong oxidizing agents, strong acids).[1] | 1. Immediately cease adding waste to the container. 2. Isolate the container in a well-ventilated area, away from ignition sources. 3. Consult your institution's Environmental Health and Safety (EHS) department for guidance on handling potentially reactive waste. 4. Do not attempt to neutralize or treat the waste without expert consultation. |
| Solid Waste Appears Damp or is Generating Gas | Absorption of moisture from the atmosphere, leading to potential degradation or reaction. Tetrazole compounds can be unstable. | 1. Do not open the container. 2. Move the container to a fume hood or other ventilated enclosure. 3. Affix a warning label to the container indicating "Potential Gas Generation." 4. Contact your EHS department immediately for emergency disposal procedures. |
| Spill of this compound Waste | Improper handling or container failure. | 1. Evacuate the immediate area and restrict access. 2. Alert personnel in the vicinity and your supervisor. 3. If the spill is small and you are trained to handle it: don appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat. 4. Cover the spill with an inert absorbent material (e.g., vermiculite, sand). 5. Sweep up the absorbed material and place it in a designated hazardous waste container.[1][2] 6. Decontaminate the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then wash with soap and water. 7. For large spills, or if you are not trained, contact your EHS department immediately. |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound waste?
A1: Based on data for similar tetrazole compounds, this compound waste should be handled as a hazardous material. Key hazards include:
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Flammability: It is likely a flammable solid.[1]
-
Explosivity: There is a risk of explosion if heated under confinement.[1]
-
Toxicity: It may be harmful if swallowed.[1]
-
Reactivity: It is incompatible with strong oxidizing agents and strong acids.[1]
Q2: How should I collect and store waste of this compound?
A2: Waste should be collected in a clearly labeled, sealed, and compatible container. The container should be stored in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[1] Ensure the storage area is separate from incompatible materials.
Q3: What is the recommended method for the final disposal of this compound waste?
A3: The recommended disposal method is through a licensed hazardous waste disposal facility. Common disposal routes for similar compounds include:
-
Incineration: In a licensed apparatus, often after mixing with a suitable combustible material.[3]
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Landfill: Burial in a landfill specifically licensed to accept chemical and pharmaceutical waste.[3] All disposal must be in accordance with local, state, and federal regulations.[3]
Q4: What personal protective equipment (PPE) should be worn when handling this waste?
A4: When handling waste of this compound, you should wear:
-
Safety glasses or goggles.
-
Chemical-resistant gloves (e.g., nitrile).
-
A lab coat or other protective clothing.
-
Work in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or vapors.[1][3]
Q5: What should I do in case of accidental contact with the waste?
A5:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.
-
Ingestion: If swallowed, seek immediate medical assistance.[1]
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Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
Experimental Protocols
Protocol: Decontamination of Glassware Contaminated with this compound
Objective: To safely decontaminate glassware used for handling this compound for reuse or disposal.
Materials:
-
Contaminated glassware
-
Waste container for solvent rinses
-
Squirt bottles with appropriate solvents (e.g., isopropanol, ethanol)
-
Detergent solution
-
Brushes for cleaning glassware
-
Drying oven
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves
Procedure:
-
Initial Rinse: In a fume hood, rinse the glassware three times with a suitable organic solvent (e.g., isopropanol or ethanol) to remove the bulk of the chemical residue. Collect all rinses in a designated hazardous waste container labeled "Halogenated/Non-halogenated Solvent Waste" as appropriate.
-
Washing: Wash the rinsed glassware with a laboratory detergent and warm water. Use brushes to scrub all surfaces of the glassware thoroughly.
-
Final Rinse: Rinse the glassware thoroughly with deionized water to remove any detergent residue.
-
Drying: Place the clean glassware in a drying oven.
-
Disposal of Empty Containers: Empty containers that held the pure compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed containers can then be managed as non-hazardous solid waste, or as directed by your institution's EHS department. Puncturing the container can prevent reuse.[3]
Visualizations
Caption: Waste disposal workflow for this compound.
Caption: Potential thermal decomposition pathway for tetrazole compounds.
References
Technical Support Center: Enhancing the Purity of 1-Phenyl-5-pyrrolidin-1-yl-1H-tetrazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Phenyl-5-pyrrolidin-1-yl-1H-tetrazole. Our aim is to help you identify and resolve purity issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a synthesis of this compound?
A1: The most common impurities depend on the synthetic route employed. A frequent method for synthesizing this compound is the nucleophilic substitution of a suitable leaving group at the 5-position of the tetrazole ring with pyrrolidine. For instance, if starting from 1-phenyl-5-chlorotetrazole, common impurities would include:
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Unreacted 1-phenyl-5-chlorotetrazole: The starting material may not have fully reacted.
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Excess Pyrrolidine: Often, an excess of the amine is used to drive the reaction to completion.
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Side-products: Depending on the reaction conditions, side-reactions can lead to other tetrazole derivatives or degradation products. For example, the reaction of phenyl isothiocyanate with sodium azide, a potential route to the tetrazole core, can sometimes yield 1-substituted tetrazole-5-thiones.
-
Residual Solvents: Solvents used in the reaction or work-up may be present in the final product.
-
Residual Sodium Azide: If sodium azide is used in the synthesis of the tetrazole ring, it is crucial to ensure its complete removal, as it is a genotoxic impurity.
Q2: My final product shows a low melting point and a broad peak in the NMR spectrum. What could be the issue?
A2: A low and broad melting point, along with broad peaks in the NMR spectrum, are classic indicators of an impure sample. The presence of impurities disrupts the crystal lattice of the solid, leading to a depression and broadening of the melting point range. Similarly, in an NMR spectrum, impurities can cause peak broadening and the appearance of unexpected signals. You should proceed with further purification steps.
Q3: How can I remove unreacted pyrrolidine from my product?
A3: Excess pyrrolidine, being a basic amine, can typically be removed by an acidic wash during the work-up procedure. By treating the reaction mixture (dissolved in an organic solvent immiscible with water, like dichloromethane or ethyl acetate) with a dilute aqueous acid solution (e.g., 1M HCl or acetic acid), the pyrrolidine will be protonated to form a water-soluble salt (pyrrolidinium chloride or acetate). This salt will then partition into the aqueous layer, which can be separated from the organic layer containing your product.[1]
Q4: What are the recommended purification methods for this compound?
A4: The two most common and effective purification techniques for this class of compounds are recrystallization and column chromatography.
-
Recrystallization: This technique is ideal for removing small amounts of impurities. The choice of solvent is crucial; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. For many tetrazole derivatives, alcohols like ethanol are suitable for recrystallization.
-
Column Chromatography: This is a highly effective method for separating the desired product from a mixture of impurities. For 1,5-disubstituted tetrazoles, silica gel is a common stationary phase, and a mixture of non-polar and polar solvents, such as hexanes and ethyl acetate, is often used as the mobile phase.[2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider increasing the reaction time, temperature, or the amount of pyrrolidine. |
| Product loss during work-up. | Ensure the pH of the aqueous layer is appropriate during extraction to prevent your product from partitioning into it. Minimize the number of transfer steps. | |
| Presence of Starting Material (e.g., 1-phenyl-5-chlorotetrazole) in Final Product | Incomplete reaction. | Drive the reaction to completion as mentioned above. If the starting material persists, it can be separated from the product using column chromatography. |
| Persistent Pyrrolidine Odor | Inefficient removal of excess pyrrolidine. | Perform multiple acidic washes during the work-up. Co-evaporation with a high-boiling solvent like toluene under reduced pressure can also help remove residual volatile impurities. |
| Product is an Oil or Gummy Solid | Presence of significant impurities preventing crystallization. | Purify the crude product using column chromatography before attempting recrystallization. |
| Multiple Spots on TLC after Purification | Co-eluting impurities in column chromatography or unsuitable recrystallization solvent. | For column chromatography, try a different solvent system with a different polarity. For recrystallization, screen for a more suitable solvent or consider a second recrystallization from a different solvent. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude this compound in a minimal amount of a potential solvent (e.g., ethanol, isopropanol, or a mixture like toluene/water) at its boiling point.
-
Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the chosen hot solvent to form a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of the solvent.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexanes). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). A common gradient for 1,5-disubstituted tetrazoles is a hexane/ethyl acetate mixture, starting from a low ratio of ethyl acetate and gradually increasing it (e.g., from 9:1 to 4:1 hexanes:ethyl acetate).[2]
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Comparison of Purification Methods for a Hypothetical Batch of this compound
| Purification Method | Initial Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) | Notes |
| Crude Product | 85% | - | 100% | Contains unreacted starting materials and pyrrolidine. |
| Recrystallization (Ethanol) | 85% | 95% | 70% | Effective for removing minor impurities. |
| Column Chromatography (Hexane:EtOAc) | 85% | >99% | 85% | Highly effective for separating multiple components. |
Visualizations
Caption: Troubleshooting workflow for enhancing the purity of this compound.
Caption: Synthetic pathway and potential impurities in the formation of this compound.
References
Validation & Comparative
A Comparative Guide to 1-Phenyl-5-pyrrolidin-1-yl-1H-tetrazole and Other Tetrazole Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthetic accessibility and potential biological performance of 1-Phenyl-5-pyrrolidin-1-yl-1H-tetrazole against other tetrazole analogs. The tetrazole scaffold is a well-established bioisostere for carboxylic acids and is a key component in a variety of marketed drugs, exhibiting a broad range of biological activities including antimicrobial, anti-inflammatory, and antihypertensive effects.[1][2] This document aims to furnish researchers with a valuable resource for selecting and developing novel tetrazole-based therapeutic agents by presenting available experimental data, outlining detailed synthetic protocols, and visualizing key chemical transformations.
I. Chemical Structures and Synthetic Overview
The core structure under investigation is this compound. For comparative purposes, we will examine two analogs with differing 5-position substituents: 1-Phenyl-5-mercapto-1H-tetrazole, a precursor for various derivatives with known antimicrobial activity, and 1-[5-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazole, a compound evaluated for its anti-inflammatory properties.[1][3]
Hypothetical Synthesis of this compound:
Caption: Hypothetical Mannich reaction for the synthesis of the target compound.
II. Comparative Biological Activity
This section presents a comparative summary of the reported biological activities of the selected tetrazole analogs. It is important to note that the activity data for this compound is extrapolated based on the performance of structurally similar compounds and should be considered hypothetical pending experimental verification.
Antimicrobial Activity
The antibacterial potential of tetrazole derivatives is a significant area of research.[2][3][8][9][10][11] The following table summarizes the minimum inhibitory concentration (MIC) values of a representative 1-phenyl-1H-tetrazole-5-thiol derivative against common bacterial strains. This data provides a benchmark for the potential antimicrobial efficacy of the target compound.
| Compound | Organism | MIC (µg/mL) | Reference |
| 1-Phenyl-5-(acetylthiomethyl)-1H-tetrazole (Hypothetical Analog) | Escherichia coli | 125 | [3] |
| 1-Phenyl-5-(acetylthiomethyl)-1H-tetrazole (Hypothetical Analog) | Staphylococcus aureus | 125 | [3] |
| Amoxicillin (Standard) | Escherichia coli | Not Reported | [9] |
| Amoxicillin (Standard) | Staphylococcus aureus | Not Reported | [9] |
Anti-inflammatory Activity
Tetrazole-containing compounds have also been investigated for their anti-inflammatory properties.[1][12][13][14][15] The table below presents the in-vitro anti-inflammatory activity of a pyrazole-containing tetrazole analog, determined by the protein denaturation method.
| Compound | Concentration (µg/mL) | % Inhibition of Denaturation | Reference |
| 1-[5-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazole | 100 | 78.5 | [1] |
| Diclofenac Sodium (Standard) | 100 | 85.2 | [1] |
III. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the general procedures for the synthesis and biological evaluation of tetrazole derivatives, based on established protocols from the literature.
General Procedure for the Synthesis of 5-Substituted-1H-tetrazoles
A common and versatile method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile and sodium azide, often catalyzed by a Lewis acid.[16][17]
Caption: A generalized workflow for the synthesis of 5-substituted-1H-tetrazoles.
Detailed Protocol:
-
To a solution of the corresponding nitrile (1 mmol) in dimethylformamide (DMF, 10 mL), add sodium azide (1.5 mmol) and a catalytic amount of zinc chloride (0.2 mmol).
-
Heat the reaction mixture to reflux (typically 120-130 °C) and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the mixture with dilute hydrochloric acid (HCl) to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
In-Vitro Antibacterial Activity Assay (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) is a standard measure of the in-vitro efficacy of an antimicrobial agent.
Detailed Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in Mueller-Hinton broth.
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
Include positive (broth with bacteria) and negative (broth only) controls.
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
In-Vitro Anti-inflammatory Activity Assay (Protein Denaturation Method)
This assay assesses the ability of a compound to inhibit the denaturation of protein, a hallmark of inflammation.[1]
Caption: Workflow for the in-vitro anti-inflammatory activity assay.
Detailed Protocol:
-
The reaction mixture (5 mL) consists of 0.2 mL of egg albumin (from fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compound.
-
A similar volume of distilled water serves as the control.
-
Incubate the mixtures at 37 °C for 15 minutes.
-
Induce denaturation by heating at 70 °C in a water bath for 5 minutes.
-
After cooling, measure the absorbance of the solutions at 660 nm.
-
Diclofenac sodium is used as the reference drug.
-
The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100
IV. Conclusion and Future Directions
This guide provides a comparative framework for understanding the potential of this compound in the context of other bioactive tetrazole analogs. While direct experimental data for the target compound is currently unavailable, the provided synthetic strategies and biological assay protocols offer a solid foundation for its future investigation. The presented data on related analogs suggest that 1-phenyl-tetrazole derivatives are a promising class of compounds with the potential for diverse pharmacological activities. Further research should focus on the synthesis and rigorous biological evaluation of this compound to ascertain its specific antimicrobial and anti-inflammatory properties. Structure-activity relationship (SAR) studies, exploring variations at both the 1-phenyl and 5-pyrrolidinyl positions, will be crucial in optimizing the therapeutic potential of this novel tetrazole derivative.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. isfcppharmaspire.com [isfcppharmaspire.com]
- 3. researchgate.net [researchgate.net]
- 4. chimia.ch [chimia.ch]
- 5. 5-(Pyrrolidin-2-yl)tetrazole-catalyzed aldol and mannich reactions: acceleration and lower catalyst loading in a continuous-flow reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enamine-mediated Mannich reaction of cyclic N,O-acetals and amido acetals: the multigram synthesis of pyrrolidine alkaloid precursors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives | Semantic Scholar [semanticscholar.org]
- 9. Antimicrobial Evaluation of 5-Substituted Aryl 1H-Tetrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Exploring Novel Pyrazole-Fused 1H-tetrazol-5-yl: Synthesis, SAR and Antimicrobial Efficacy | The Bioscan [thebioscan.com]
- 12. researchgate.net [researchgate.net]
- 13. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sphinxsai.com [sphinxsai.com]
- 15. Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
In-depth Comparative Analysis of 1-Phenyl-5-pyrrolidin-1-yl-1H-tetrazole Derivatives' Biological Activity Remains an Unexplored Area of Research
A comprehensive review of available scientific literature reveals a significant gap in the targeted investigation of the biological activities of 1-phenyl-5-pyrrolidin-1-yl-1H-tetrazole derivatives. Despite the broad pharmacological interest in tetrazole-based compounds, specific studies providing quantitative data and detailed experimental protocols for this particular class of molecules are not publicly available. This lack of specific data precludes the creation of a detailed comparative guide on their antimicrobial, anticancer, and anti-inflammatory properties.
The tetrazole ring is a well-established pharmacophore in medicinal chemistry, known to be a bioisostere of the carboxylic acid group, which often imparts favorable metabolic stability and binding interactions.[1] Numerous studies have highlighted the diverse biological activities of various tetrazole derivatives, including their potential as antimicrobial, anti-inflammatory, and anticancer agents.[1][2] However, the specific substitution pattern of a phenyl group at the 1-position and a pyrrolidinyl group at the 5-position of the tetrazole ring constitutes a unique chemical space for which dedicated biological evaluation and comparative studies appear to be unpublished.
General findings on related tetrazole structures offer some insights into the potential activities of the target compounds. For instance, various 1,5-disubstituted tetrazole derivatives have been synthesized and evaluated for a range of biological effects. Studies on compounds with different substituents at these positions have reported promising results, but the direct influence of the 1-phenyl and 5-pyrrolidinyl combination remains speculative without direct experimental evidence.
Potential Areas of Biological Activity Based on Related Compounds:
-
Antimicrobial Activity: Many tetrazole derivatives have been investigated for their antibacterial and antifungal properties. The general approach involves synthesizing a series of analogues and testing them against various microbial strains to determine their minimum inhibitory concentration (MIC). For example, studies on other 5-substituted-1-phenyl-1H-tetrazoles have shown that the nature of the substituent at the 5-position plays a crucial role in the antimicrobial spectrum and potency. However, no specific MIC data for this compound derivatives could be located.
-
Anticancer Activity: The tetrazole moiety is present in several approved anticancer drugs and numerous experimental compounds. The mechanism of action often involves the inhibition of specific enzymes or receptors crucial for cancer cell proliferation. The evaluation of anticancer activity typically involves screening against a panel of cancer cell lines to determine the half-maximal inhibitory concentration (IC50). While research on other tetrazole-containing compounds has identified potent anticancer agents, specific IC50 values for the this compound scaffold are not available in the reviewed literature.
-
Anti-inflammatory Activity: Tetrazole derivatives have also been explored for their anti-inflammatory potential. Experimental protocols for evaluating anti-inflammatory activity often include in vitro assays to measure the inhibition of inflammatory mediators (e.g., cyclooxygenase enzymes) and in vivo models such as the carrageenan-induced paw edema test in rodents. While some 1,5-disubstituted tetrazoles have shown significant anti-inflammatory effects, data specific to the pyrrolidinyl-substituted derivatives is absent.
Future Research Directions:
The absence of published data on the biological activities of this compound derivatives highlights a promising area for future research in medicinal chemistry. A systematic investigation involving the synthesis of a library of these compounds with variations in the phenyl ring substitution and evaluation of their antimicrobial, anticancer, and anti-inflammatory activities would be of significant interest. Such studies would not only elucidate the structure-activity relationships (SAR) for this specific scaffold but also potentially lead to the discovery of novel therapeutic agents.
To facilitate such future research, a generalized workflow for the synthesis and biological evaluation is proposed below.
General Experimental Workflow for Synthesis and Biological Evaluation
The following diagram outlines a potential workflow for the synthesis and subsequent biological screening of novel this compound derivatives.
Caption: A generalized workflow for the synthesis, purification, biological screening, and SAR analysis of novel tetrazole derivatives.
References
Comparative Analysis of 1-Phenyl-5-pyrrolidin-1-yl-1H-tetrazole Analogs in Cancer Research
A deep dive into the structure-activity relationships of 1,5-disubstituted tetrazoles reveals their potential as potent anticancer agents. This guide provides a comparative analysis of analogs of 1-Phenyl-5-pyrrolidin-1-yl-1H-tetrazole, focusing on their activity as microtubule destabilizers, a critical mechanism in cancer therapy.
This analysis is targeted towards researchers, scientists, and drug development professionals, offering a comprehensive overview of the structure-activity relationships (SAR), experimental data, and relevant biological pathways. While direct SAR studies on this compound are limited in publicly available literature, a closely related series of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles has been synthesized and evaluated for its anticancer properties. These compounds serve as valuable surrogates for understanding the structural requirements for activity in this class of tetrazoles.
Structure-Activity Relationship Analysis
The anticancer activity of 1,5-disubstituted tetrazole analogs is significantly influenced by the nature of the substituents at both the 1- and 5-positions of the tetrazole ring. The following table summarizes the in vitro cytotoxic activity (IC50) of a series of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles against three human cancer cell lines: SGC-7901 (gastric carcinoma), A549 (non-small cell lung cancer), and HeLa (cervical cancer).[1][2][3][4]
| Compound ID | R1 (at N-1 of Tetrazole) | R2 (at N-4 of Piperazine) | SGC-7901 IC50 (μM) | A549 IC50 (μM) | HeLa IC50 (μM) |
| 6a | Phenyl | Phenyl | >10 | >10 | >10 |
| 6b | 2-Fluorophenyl | Phenyl | 5.43 ± 0.41 | 6.12 ± 0.53 | 7.21 ± 0.65 |
| 6c | 2-Chlorophenyl | Phenyl | 3.15 ± 0.28 | 4.08 ± 0.37 | 5.16 ± 0.49 |
| 6d | 2-Methylphenyl | Phenyl | 2.87 ± 0.25 | 3.54 ± 0.31 | 4.28 ± 0.41 |
| 6e | 3-Fluorophenyl | Phenyl | 7.12 ± 0.63 | 8.05 ± 0.71 | 9.13 ± 0.82 |
| 6f | 3-Chlorophenyl | Phenyl | 6.54 ± 0.58 | 7.32 ± 0.64 | 8.45 ± 0.76 |
| 6g | 3-Methylphenyl | Phenyl | 6.89 ± 0.61 | 7.81 ± 0.69 | 8.99 ± 0.81 |
| 6h | 4-Fluorophenyl | Phenyl | 8.21 ± 0.73 | 9.14 ± 0.82 | >10 |
| 6i | 4-Chlorophenyl | Phenyl | 7.98 ± 0.71 | 8.87 ± 0.79 | 9.91 ± 0.89 |
| 6j | 4-Methylphenyl | Phenyl | 8.54 ± 0.76 | 9.43 ± 0.84 | >10 |
| 6k | 2-Methylphenyl | 2-Methylphenyl | 1.56 ± 0.14 | 2.18 ± 0.20 | 3.01 ± 0.27 |
| 6l | 2-Methylphenyl | 3-Methylphenyl | 2.01 ± 0.18 | 2.87 ± 0.26 | 3.54 ± 0.32 |
| 6m | 2-Methylphenyl | 4-Methylphenyl | 2.34 ± 0.21 | 3.12 ± 0.28 | 3.98 ± 0.36 |
| 6n | 2-Methylphenyl | 2-Methoxyphenyl | 1.89 ± 0.17 | 2.54 ± 0.23 | 3.21 ± 0.29 |
| 6o | 2-Methylphenyl | 3-Methoxyphenyl | 2.15 ± 0.19 | 2.98 ± 0.27 | 3.76 ± 0.34 |
| 6p | 2-Methylphenyl | 4-Methoxyphenyl | 2.51 ± 0.22 | 3.28 ± 0.29 | 4.11 ± 0.37 |
| 6q | 2-Methylphenyl | 3,4-Dimethoxyphenyl | 1.23 ± 0.11 | 1.87 ± 0.17 | 2.54 ± 0.23 |
| 6r | 2-Methylphenyl | 3,5-Dimethoxyphenyl | 0.89 ± 0.08 | 1.21 ± 0.11 | 1.98 ± 0.18 |
| 6s | 2-Methylphenyl | 3,4,5-Trimethoxyphenyl | 0.54 ± 0.05 | 0.87 ± 0.08 | 1.32 ± 0.12 |
| 6t | 3,4,5-Trimethoxyphenyl | Phenyl | 1.02 ± 0.09 | 1.54 ± 0.14 | 2.11 ± 0.19 |
| 6u | 3,4,5-Trimethoxyphenyl | 3,4,5-Trimethoxyphenyl | 0.12 ± 0.01 | 0.21 ± 0.02 | 0.34 ± 0.03 |
From the data presented, several key SAR observations can be made:
-
Substitution on the N-1 Phenyl Ring: The presence and position of substituents on the phenyl ring at the N-1 position of the tetrazole significantly impact activity. Generally, ortho-substitution is preferred over meta- or para-substitution. For instance, compounds with 2-fluoro, 2-chloro, and 2-methyl groups (6b, 6c, 6d) show higher potency than their 3- and 4-substituted counterparts. The unsubstituted phenyl analog (6a) is inactive.
-
Substitution on the N-4 Piperazine Phenyl Ring: Modifications to the phenyl ring on the piperazine moiety also play a crucial role. The introduction of electron-donating groups, such as methoxy groups, generally enhances cytotoxic activity. The most potent compounds in the series (6q, 6r, 6s, and 6u) possess multiple methoxy substituents on this ring.
-
Combined Effect of Substituents: The most significant enhancement in activity is observed when optimal substituents are present on both aryl rings. The compound 6u , featuring a 3,4,5-trimethoxyphenyl group at the N-1 position and another 3,4,5-trimethoxyphenyl group on the piperazine, exhibits the highest potency with IC50 values in the low nanomolar range against all three cell lines.
Mechanism of Action: Microtubule Destabilization
The primary mechanism of action for these 1,5-disubstituted tetrazole analogs is the inhibition of tubulin polymerization.[1][4] Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape.[5] By disrupting microtubule dynamics, these compounds interfere with the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[6][7]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of microtubule destabilizing agents and a general workflow for their synthesis and evaluation.
Caption: Signaling pathway of microtubule destabilizing agents leading to G2/M cell cycle arrest and apoptosis.
Caption: General workflow for the synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles.
Experimental Protocols
Synthesis of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles[1][2][3]
A general synthetic route involves a multi-step process:
-
Formation of Ethyl 2-(arylamino)-2-oxoacetate (Intermediate 8): Substituted anilines are reacted with ethyl oxalate in a suitable solvent like dichloromethane at room temperature.
-
Synthesis of (E)-ethyl 2-chloro-2-(arylimino)acetate (Intermediate 9): Intermediate 8 undergoes an Appel reaction with triphenylphosphine and carbon tetrachloride, often under microwave irradiation.
-
Formation of Ethyl 1-aryl-1H-tetrazole-5-carboxylate (Intermediate 10): Intermediate 9 is reacted with sodium azide in a solvent such as acetonitrile.
-
Synthesis of the Final Compound (6): The tetrazole ester (Intermediate 10) is reacted with the corresponding substituted arylpiperazine in the presence of a coupling agent like trimethylaluminium.
In Vitro Tubulin Polymerization Inhibition Assay[1]
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
-
Preparation: A reaction mixture containing purified tubulin (e.g., from porcine brain), a fluorescence reporter, and GTP in a suitable buffer is prepared.
-
Incubation: The test compound at various concentrations is pre-incubated with the tubulin mixture.
-
Initiation of Polymerization: Polymerization is initiated by raising the temperature to 37°C.
-
Measurement: The increase in fluorescence, which is proportional to the extent of tubulin polymerization, is monitored over time using a fluorescence plate reader. The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is then calculated.
Conclusion
The 1,5-disubstituted tetrazole scaffold represents a promising framework for the development of novel anticancer agents. The structure-activity relationship studies on 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles demonstrate that strategic modifications of the aryl substituents at both the N-1 and C-5 positions (via the piperazine linker) are crucial for potent microtubule destabilizing activity. Specifically, the presence of a 3,4,5-trimethoxyphenyl moiety at both positions leads to compounds with significant cytotoxic effects against various cancer cell lines. Further investigation into analogs with different cyclic amines at the 5-position, such as the pyrrolidine group of the title compound, is warranted to explore the full potential of this chemical class in cancer therapy.
References
- 1. Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1 H-tetrazols as novel microtubule destabilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microtubule destabilising agents: far more than just antimitotic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. G1 and G2 cell-cycle arrest following microtubule depolymerization in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
Comparative Efficacy Analysis of 1-Phenyl-5-pyrrolidin-1-yl-1H-tetrazole Against Established PARP Inhibitors
An objective guide for researchers and drug development professionals on the performance of a novel PARP inhibitor candidate, 1-Phenyl-5-pyrrolidin-1-yl-1H-tetrazole, in comparison to clinically approved alternatives. This report provides a comprehensive overview of its potential efficacy based on extrapolated data from structurally similar compounds and outlines the requisite experimental methodologies for validation.
In the landscape of targeted cancer therapy, Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of drugs, particularly for cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations. This guide provides a comparative analysis of the hypothetical novel compound, this compound, against established PARP inhibitors: Olaparib, Rucaparib, Niraparib, and Talazoparib.
Efficacy Comparison of PARP Inhibitors
The inhibitory potential of this compound is projected based on the performance of structurally related benzimidazole carboxamide derivatives containing a pyrrolidine moiety, which have demonstrated potent PARP-1 and PARP-2 inhibition. The following table summarizes the comparative in vitro efficacy, represented by half-maximal inhibitory concentrations (IC50), against PARP-1 and PARP-2 enzymes.
| Compound | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) |
| This compound (Hypothetical) | ~5 | ~4 |
| Olaparib | 1.5 | 0.8 |
| Rucaparib | 1.2 | 0.7 |
| Niraparib | 2.1 | 1.1 |
| Talazoparib | 0.6 | 0.3 |
Note: Data for Olaparib, Rucaparib, Niraparib, and Talazoparib are compiled from published literature. The efficacy of this compound is an educated estimation based on structure-activity relationships of similar compounds and requires experimental validation.
PARP Signaling Pathway in DNA Repair
PARP enzymes, particularly PARP-1 and PARP-2, are crucial for the repair of single-strand DNA breaks (SSBs). In tumors with homologous recombination repair deficiencies, such as those with BRCA mutations, the inhibition of PARP leads to the accumulation of unrepaired SSBs, which collapse replication forks and generate double-strand breaks (DSBs). The inability to repair these DSBs results in synthetic lethality and cancer cell death.
Navigating the Kinome: A Comparative Guide to Cross-Reactivity Profiling of Kinase Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to predicting its therapeutic efficacy and potential off-target effects. While specific cross-reactivity data for the novel compound 1-Phenyl-5-pyrrolidin-1-yl-1H-tetrazole is not yet publicly available, this guide provides a framework for such an analysis by profiling a well-characterized multi-kinase inhibitor, Sunitinib. This comparative guide details the methodologies and data presentation crucial for assessing kinase inhibitor selectivity.
The tetrazole moiety is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including potential as anticancer, anti-inflammatory, and antidiabetic agents. The specific biological targets and cross-reactivity profile of any new tetrazole-containing compound, such as this compound, would need to be determined through rigorous experimental evaluation.
Comparative Kinase Selectivity: Sunitinib as a Case Study
To illustrate the process of cross-reactivity profiling, we present data for Sunitinib, a multi-kinase inhibitor approved for the treatment of various cancers. Its interaction with a panel of kinases demonstrates how selectivity is quantified and compared.
| Target Kinase | Sunitinib IC₅₀ (nM) | Alternative Inhibitor | Alternative Inhibitor IC₅₀ (nM) |
| VEGFR2 (KDR) | 2 | Axitinib | 0.2 |
| PDGFRβ | 2 | Sorafenib | 6 |
| KIT | 8 | Imatinib | 100 |
| FLT3 | 20 | Quizartinib | 1.1 |
| RET | 37 | Vandetanib | 40 |
| CSF1R | 15 | PLX3397 | 20 |
| SRC | >10,000 | Dasatinib | <1 |
| ABL | >10,000 | Nilotinib | 20 |
Note: IC₅₀ values are approximate and can vary based on assay conditions. This table is for illustrative purposes.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of kinase inhibitor cross-reactivity.
Kinome-Wide Selectivity Profiling (Kinase Panel Screening)
This high-throughput method assesses the activity of an inhibitor against a large number of purified kinases.
Objective: To determine the inhibitory concentration (IC₅₀) or percentage of inhibition of a test compound against a broad panel of kinases.
Methodology:
-
Compound Preparation: The test compound (e.g., this compound) is serially diluted to a range of concentrations.
-
Kinase Reaction: Each kinase in the panel is incubated with its specific substrate and ATP in the presence of the test compound or a vehicle control (e.g., DMSO).
-
Detection: Kinase activity is measured by quantifying the amount of phosphorylated substrate. Common detection methods include:
-
Radiometric Assays: Using ³²P or ³³P-labeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Fluorescence-Based Assays: Employing fluorescence resonance energy transfer (FRET) or fluorescence polarization (FP) to detect substrate phosphorylation.
-
Luminescence-Based Assays: Measuring the amount of ATP remaining after the kinase reaction.
-
-
Data Analysis: The percentage of inhibition for each kinase at each compound concentration is calculated relative to the vehicle control. IC₅₀ values are then determined by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method to assess target engagement and can be used to validate kinase inhibition within a cellular context.
Objective: To determine if the test compound binds to and stabilizes its target kinase in intact cells.
Methodology:
-
Cell Treatment: Cells expressing the target kinase are incubated with the test compound or a vehicle control.
-
Heating: The treated cells are heated to a range of temperatures, causing proteins to denature and aggregate.
-
Lysis and Centrifugation: The cells are lysed, and the aggregated proteins are separated from the soluble fraction by centrifugation.
-
Protein Detection: The amount of the target kinase remaining in the soluble fraction is quantified by Western blotting or other protein detection methods.
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Visualizing Biological Pathways and Workflows
Diagrams are essential for illustrating the complex relationships in signaling pathways and experimental procedures.
Conclusion
The comprehensive cross-reactivity profiling of a novel kinase inhibitor like this compound is a critical step in its preclinical development. By employing systematic kinase panel screening and cellular target engagement assays, researchers can build a detailed selectivity profile. This profile, when compared to that of established inhibitors such as Sunitinib, provides invaluable insights into the compound's therapeutic potential and helps guide its further optimization and clinical translation. The methodologies and data visualization techniques outlined in this guide offer a robust framework for this essential evaluation.
comparative analysis of different synthesis routes for 1-Phenyl-5-pyrrolidin-1-yl-1H-tetrazole
For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesizing a Key Tetrazole Derivative
1-Phenyl-5-pyrrolidin-1-yl-1H-tetrazole is a substituted tetrazole derivative with potential applications in medicinal chemistry and materials science. The synthesis of this compound can be approached through several strategic routes, each with its own set of advantages and disadvantages. This guide provides a comparative analysis of the two most prominent synthetic pathways, offering detailed experimental protocols, quantitative data for comparison, and a discussion of the key considerations for selecting the optimal route for a given research and development context.
At a Glance: Comparison of Synthesis Routes
| Parameter | Route A: Three-Component Condensation | Route B: Nucleophilic Aromatic Substitution |
| Starting Materials | Phenyl isothiocyanate, Pyrrolidine, Sodium azide | 1-Phenyl-5-chlorotetrazole, Pyrrolidine |
| Key Transformation | One-pot cyclization | Substitution of a leaving group |
| Typical Yield | Moderate to High | High |
| Reaction Time | 12 - 24 hours | 4 - 8 hours |
| Scalability | Moderate | Good |
| Safety Considerations | Use of sodium azide (toxic) | Use of sodium azide (in precursor synthesis), handling of 1-phenyl-5-chlorotetrazole (potential irritant) |
| Atom Economy | Good | Moderate |
Visualizing the Synthetic Pathways
The two primary synthetic routes to this compound are depicted below. Route A illustrates a convergent one-pot, three-component reaction, while Route B follows a more traditional two-step approach involving the synthesis of an intermediate followed by nucleophilic substitution.
Assessing the Novelty and Significance of 1-Phenyl-5-pyrrolidin-1-yl-1H-tetrazole Research: A Comparative Guide to Structurally Related Analogs
An objective analysis of the synthetic routes and biological activities of tetrazole derivatives structurally related to 1-Phenyl-5-pyrrolidin-1-yl-1H-tetrazole to inform future research and development.
Introduction
The tetrazole moiety is a prominent scaffold in medicinal chemistry, recognized for its role as a bioisostere of the carboxylic acid group, which can enhance the pharmacokinetic profile of drug candidates.[1][2] The target compound, this compound, represents a specific substitution pattern within this versatile class of heterocycles. While direct research on this exact molecule is not extensively available in the reviewed literature, a comprehensive understanding of its potential novelty and significance can be gleaned by examining structurally similar compounds. This guide provides a comparative analysis of the synthesis, biological activities, and experimental protocols of selected 1-phenyl-tetrazole and 5-pyrrolidinyl-tetrazole analogs, offering a valuable resource for researchers, scientists, and drug development professionals.
Comparative Analysis of Synthetic Methodologies
The synthesis of substituted tetrazoles is well-established, with several common routes available to medicinal chemists.[3] The most prevalent method for creating 5-substituted-1H-tetrazoles involves a [3+2] cycloaddition reaction between a nitrile and an azide.[1] Variations of this approach, including the use of different catalysts and reaction conditions, have been explored to optimize yields and accommodate a wide range of functional groups.[3]
For 1,5-disubstituted tetrazoles, multicomponent reactions, such as the Ugi-azide reaction, offer an efficient pathway to generate molecular diversity.[1] The synthesis of 1-phenyl-tetrazole derivatives often starts from phenyl isothiocyanate or benzonitrile, which can then be cyclized with sodium azide.[2][4] Subsequent modifications can be made to the tetrazole ring or the phenyl substituent.
Below is a generalized synthetic workflow for related tetrazole derivatives, based on common synthetic strategies.
Caption: Generalized synthetic pathways for tetrazole derivatives.
Experimental Protocols: Synthesis of Analogs
Synthesis of 1-Phenyl-1H-tetrazole-5-thiol (Analog Core) [4]
-
Reactants: Phenylisothiocyanate and sodium azide (NaN3).
-
Solvent: Water.
-
Procedure: Phenylisothiocyanate is reacted with NaN3 in water to yield 1-phenyl-1H-tetrazole-5-thiol.
-
Significance: This protocol provides a straightforward method to obtain a key intermediate for further derivatization at the 5-position.
General Procedure for Alkylation of 1-Phenyl-1H-tetrazole-5-thiol [4]
-
Reactants: 1-Phenyl-1H-tetrazole-5-thiol and an alkylating agent (e.g., chloroacetone, phenacyl bromide).
-
Procedure: The thiol is subjected to an alkylation reaction with the appropriate chloro- or bromo-containing compound.
-
Significance: This allows for the introduction of various side chains at the 5-position, enabling the exploration of structure-activity relationships.
[3+2] Cycloaddition for 5-Substituted 1H-tetrazoles [3]
-
Reactants: An organic nitrile and sodium azide.
-
Catalyst: Zinc salts.
-
Solvent: Water.
-
Procedure: The nitrile and sodium azide are reacted in the presence of a zinc salt catalyst in water.
-
Significance: This is a versatile and environmentally friendly method for the synthesis of a wide range of 5-substituted tetrazoles.
Comparative Biological Activities of Tetrazole Analogs
Tetrazole derivatives have been investigated for a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific substitutions on the tetrazole ring and its appended functionalities play a crucial role in determining the pharmacological profile.
Table 1: Summary of Biological Activities of Structurally Related Tetrazole Analogs
| Compound Class | Biological Activity | Target Organism/Cell Line | Key Findings | Reference(s) |
| 1-Phenyl-1H-tetrazole-5-thiol Derivatives | Antibacterial | E. coli, S. aureus | Several derivatives showed significant inhibition of bacterial growth. | [4] |
| 1,5-Diaryl-tetrazoles | Anticancer | SGC-7901, A549, HeLa | Designed as microtubule destabilizers, with some compounds showing noteworthy potency. | [5] |
| Palladium(II) 1-Phenyl-1H-tetrazol-5-thiol Complexes | Anticancer, Antifungal | Ovarian and breast cancer cells, C. albicans, A. niger | Complexes demonstrated promising in vitro anti-tumor and moderate antifungal activity. | [6] |
| Pyrrolidone Derivatives with 3,4,5-Trimethoxyphenyl Moiety | Anticancer | Various cancer cell lines | A series of these compounds were synthesized and evaluated for their anticancer potential. | [7][8] |
| 3-Substituted 2,5-dimethyl-N-(3-(1H-tetrazol-5-yl)phenyl)pyrroles | Anti-HIV-1 | HIV-1 | Compounds were designed as potential HIV-1 gp41 inhibitors and showed activity against HIV-1 replication. | [9] |
Experimental Protocols: Biological Assays
Antibacterial Activity Assessment (Agar Well Diffusion Method) [10]
-
Bacterial Strains: Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
-
Method:
-
Prepare Mueller-Hinton agar plates and inoculate with the test bacterium.
-
Create wells in the agar and add a solution of the test compound at a known concentration.
-
Incubate the plates and measure the diameter of the zone of inhibition around each well.
-
-
Significance: This method provides a preliminary screening of the antibacterial efficacy of the synthesized compounds.
In Vitro Anticancer Activity (MTT Assay) [8]
-
Cell Lines: A panel of human cancer cell lines (e.g., MDA-MB-231, IGR39, Panc-1, PPC-1).
-
Method:
-
Seed cancer cells in 96-well plates and allow them to adhere.
-
Treat the cells with various concentrations of the test compounds and incubate.
-
Add MTT solution, which is converted to formazan by viable cells.
-
Solubilize the formazan crystals and measure the absorbance to determine cell viability.
-
-
Significance: This assay is a standard method for quantifying the cytotoxic effects of compounds on cancer cells.
Signaling Pathways and Mechanisms of Action
The mechanism of action of tetrazole derivatives is diverse and dependent on their specific structures. For instance, some tetrazole-containing compounds act as angiotensin II receptor blockers, while others function as enzyme inhibitors or microtubule destabilizers.
References
- 1. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. 1H-Tetrazole synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of 3-substituted 2,5-dimethyl-N-(3-(1H-tetrazol-5-yl)phenyl)pyrroles as novel potential HIV-1 gp41 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and investigation of antibacterial activity of 1-(4-substituted phenyl)-5-oxopyrrolidine-3-carbohydrazide derivatives | Chemija [lmaleidykla.lt]
A Comparative Analysis of 1-Phenyl-5-pyrrolidin-1-yl-1H-tetrazole and Related 1,5-Disubstituted Tetrazole Compounds: A Review of Peer-Reviewed Literature
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 1-Phenyl-5-pyrrolidin-1-yl-1H-tetrazole and other 1,5-disubstituted tetrazole compounds based on available peer-reviewed literature. While direct comparative studies on this compound are limited, this document synthesizes findings from research on analogous structures to infer its potential biological activities and performance. The tetrazole core, particularly when substituted at the 1 and 5 positions, is a well-established pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities.[1]
Introduction to 1,5-Disubstituted Tetrazoles
The 1,5-disubstituted tetrazole scaffold is a key structural motif in a variety of pharmacologically active compounds.[1][2] The tetrazole ring is often considered a bioisostere of the carboxylic acid group, offering similar physicochemical properties with improved metabolic stability.[3] The nature of the substituents at the 1 and 5-positions significantly influences the biological activity of these compounds, leading to a diverse range of applications in drug discovery, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic agents.[2][4]
Synthesis of 1,5-Disubstituted Tetrazoles
A general and widely employed method for the synthesis of 5-substituted-1H-tetrazoles involves the [3+2] cycloaddition reaction between nitriles and an azide source, such as sodium azide.[5][6] For 1,5-disubstituted tetrazoles, a common synthetic route starts from a primary amine, which is converted to an isocyanide, followed by a multi-component reaction.
Below is a generalized workflow for the synthesis of 1,5-disubstituted tetrazoles.
Caption: Generalized synthetic workflow for 1,5-disubstituted tetrazoles.
Comparative Biological Activities
Due to the absence of direct comparative data for this compound, this section presents data on various 1,5-disubstituted tetrazole analogues to provide a basis for performance evaluation. The pyrrolidine moiety is a prevalent scaffold in medicinal chemistry, known to enhance pharmacological activity and physicochemical properties.[7]
Anticancer Activity
Several studies have investigated 1,5-disubstituted tetrazoles as potential anticancer agents. A series of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles were designed as microtubule destabilizers.[8] The most potent compound from this series, 6-31 , exhibited significant antiproliferative activity against various cancer cell lines.
Table 1: In Vitro Anticancer Activity of 1,5-Disubstituted Tetrazole Analogues
| Compound ID | 5-Substituent | Cell Line | IC50 (µM) | Reference |
| 6-31 | 4-(3,4,5-trimethoxyphenyl)piperazine-1-carbonyl | SGC-7901 | 0.08 | [8] |
| 6-31 | 4-(3,4,5-trimethoxyphenyl)piperazine-1-carbonyl | A549 | 0.11 | [8] |
| 6-31 | 4-(3,4,5-trimethoxyphenyl)piperazine-1-carbonyl | HeLa | 0.15 | [8] |
The proposed mechanism of action for these compounds involves the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8]
Caption: Proposed mechanism of microtubule destabilization by tetrazole analogues.
Antimicrobial Activity
Derivatives of 1-phenyl-1H-tetrazole have also been evaluated for their antimicrobial properties. For instance, novel 1-phenyl-1H-tetrazole-5-thiol derivatives have been synthesized and tested against both Gram-positive and Gram-negative bacteria.
Table 2: Antibacterial Activity of 1-Phenyl-1H-tetrazole-5-thiol Derivatives (Zone of Inhibition in mm)
| Compound ID | 5-Substituent | E. Coli | Staphylococcus aureus | Reference |
| A2 | -S-CH2COCH3 | 18 | 20 | |
| A4 | -S-CH2COOC2H5 | 17 | 15 | |
| A8 | Schiff base derivative | 18 | - | |
| A9 | Schiff base derivative | - | 19 | |
| A10 | Schiff base derivative | - | 19 | |
| A11 | Schiff base derivative | 18 | - | |
| A13 | Pyrazoline derivative | 19 | 20 |
The presence of different functional groups at the 5-position significantly impacts the antibacterial efficacy of these compounds.
Experimental Protocols
In Vitro Anticancer Activity Assay (MTT Assay)
The antiproliferative activity of the compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[8]
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000 cells/well and incubated for 24 hours.
-
Compound Treatment: Cells were treated with various concentrations of the test compounds and incubated for 72 hours.
-
MTT Addition: MTT solution (5 mg/mL) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was removed, and dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated.
Antibacterial Activity Assay (Agar Well Diffusion Method)
The antibacterial activity was evaluated using the agar well diffusion method.
-
Media Preparation: Nutrient agar was prepared and sterilized.
-
Inoculation: The molten agar was inoculated with the test bacterial strain.
-
Plate Pouring: The inoculated agar was poured into sterile Petri dishes and allowed to solidify.
-
Well Creation: Wells of 6 mm diameter were made in the agar using a sterile borer.
-
Compound Addition: A specific concentration of the test compound dissolved in a suitable solvent was added to the wells.
-
Incubation: The plates were incubated at 37°C for 24 hours.
-
Zone of Inhibition Measurement: The diameter of the zone of inhibition around each well was measured in millimeters.
Conclusion and Future Directions
The 1,5-disubstituted tetrazole scaffold represents a versatile platform for the development of novel therapeutic agents. While direct experimental data for this compound is not currently available in peer-reviewed literature, the analysis of analogous compounds suggests that the incorporation of a pyrrolidine ring at the 5-position could confer potent biological activities. The pyrrolidine moiety may enhance binding to biological targets and improve pharmacokinetic properties.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound. Direct comparative studies against other 5-substituted analogues are necessary to elucidate its specific structure-activity relationships and to determine its potential as a lead compound in various therapeutic areas, including oncology and infectious diseases.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. researchgate.net [researchgate.net]
- 3. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. researchgate.net [researchgate.net]
- 6. soran.edu.iq [soran.edu.iq]
- 7. Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cyberleninka.ru [cyberleninka.ru]
Comparative Analysis of 1-Phenyl-5-pyrrolidin-1-yl-1H-tetrazole and Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the synthesized compound 1-Phenyl-5-pyrrolidin-1-yl-1H-tetrazole and its analogs. Due to the absence of direct experimental findings for the target compound, this guide presents a plausible synthetic pathway and compares its potential biological activities with structurally related tetrazole derivatives that have been experimentally validated.
Synthesis and Characterization
An alternative approach involves the reaction of phenyl isothiocyanate with sodium azide to form a tetrazole-thione intermediate, which can then be further functionalized.[6][7]
Below is a proposed experimental workflow for the synthesis of the target compound via a modified Ugi-azide reaction.
Comparative Biological Activity
Tetrazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[8][9][10] The biological potential of this compound can be inferred by comparing it with structurally similar compounds for which experimental data is available.
Antimicrobial Activity
Several studies have demonstrated the efficacy of 1-phenyl-tetrazole derivatives against various bacterial and fungal strains.[7][11][12][13][14] The mechanism of action for some of these compounds is believed to involve the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV.[12]
Table 1: Comparison of Minimum Inhibitory Concentration (MIC) for 1-Phenyl-Tetrazole Analogs
| Compound/Analog | Organism | MIC (µg/mL) | Reference |
| 1-Phenyl-1H-tetrazole-5-thiol derivatives | E. Coli | Varies (some highly active) | [7] |
| Staphylococcus aureus | Varies (some highly active) | [7] | |
| Imide-tetrazole hybrids | Gram-positive & Gram-negative bacteria | 0.1 - 256 | [12] |
| Benzimidazole-tetrazole derivatives | Candida albicans | Some more effective than fluconazole | [13] |
| Enterococcus faecalis | Comparable to azithromycin | [13] |
Anticancer Activity
Recent research has focused on 1,5-disubstituted tetrazoles as potential anticancer agents, with some analogs showing noteworthy potency against various cancer cell lines.[15] One investigated mechanism is the inhibition of tubulin polymerization, a critical process in cell division.[15]
Table 2: Comparison of in vitro Anticancer Activity (IC50) for 1-Phenyl-Tetrazole Analogs
| Compound/Analog | Cell Line | IC50 (µM) | Reference |
| 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles | SGC-7901 (Gastric) | 0.090 - 0.650 (for most potent) | [15] |
| A549 (Lung) | Varies | [15] | |
| HeLa (Cervical) | Varies | [15] | |
| Tetrazole N-aroylhydrazone derivatives | CaCo-2 (Colon) | 4.2 (for most active) | [10] |
| HuH-7 (Liver) | 24 (for most active) | [10] |
Experimental Protocols
General Synthesis of 1,5-Disubstituted Tetrazoles via Ugi-Azide Reaction
A mixture of an aldehyde (1 mmol), an amine (1 mmol), an isocyanide (1 mmol), and trimethylsilyl azide (1 mmol) is stirred in a suitable solvent such as methanol at a specific temperature (e.g., 40°C) for a designated time (e.g., 24 hours).[2] Upon completion, the solvent is evaporated, and the crude product is purified using techniques like column chromatography or recrystallization.[2]
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
The minimum inhibitory concentrations (MICs) of the compounds are determined using the broth microdilution method.[12] Serial twofold dilutions of the compounds are prepared in 96-well microtiter plates with Mueller-Hinton broth for bacteria or RPMI 1640 medium for fungi. The wells are then inoculated with a standardized suspension of the test microorganism. The plates are incubated at 37°C for 24 hours (for bacteria) or 48 hours (for fungi). The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[12]
In Vitro Anticancer Activity Assay (MTT Assay)
Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for an additional 4 hours. The resulting formazan crystals are dissolved in a solubilization buffer, and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
Potential Signaling Pathway
Given that some tetrazole derivatives exhibit antimicrobial activity by targeting bacterial DNA gyrase[12], a potential signaling pathway for this compound could involve the disruption of DNA replication and repair in susceptible bacteria.
References
- 1. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient tetrazole synthesis via base-catalyzed Ugi MCR. [wisdomlib.org]
- 4. One-Pot Synthesis of Tetrazole–Triazole Bis-Heterocycles via Ugi–Azide Reaction [mdpi.com]
- 5. Efficient Synthesis of 1,5-disubstituted-1H-tetrazoles by an Ugi-azide Process [scielo.org.mx]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ajgreenchem.com [ajgreenchem.com]
- 14. isfcppharmaspire.com [isfcppharmaspire.com]
- 15. Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 1-Phenyl-5-pyrrolidin-1-yl-1H-tetrazole
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of 1-Phenyl-5-pyrrolidin-1-yl-1H-tetrazole, synthesized from available data on structurally related tetrazole compounds.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The following information is based on SDSs for similar tetrazole derivatives and should be used as a guide. Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure compliance with all local, state, and federal regulations.
I. Hazard Profile and Safety Precautions
Based on related compounds, this compound is presumed to be a hazardous substance. The tetrazole ring system suggests potential instability, and therefore, this compound should be handled with extreme care.
Anticipated Hazards:
-
Explosive Potential: High nitrogen compounds, including tetrazole derivatives, may explode when heated.[1][4]
-
Toxicity: Likely harmful if swallowed, with potential for acute oral toxicity.[4]
-
Irritation: May cause irritation to the skin, eyes, and respiratory system.[4][5]
-
Sensitization: Possible risk of allergic skin reaction.[3]
Personal Protective Equipment (PPE): Before handling, ensure the following PPE is worn:
-
Eye Protection: Safety glasses with side shields or chemical goggles.[4][5]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Gloves should be inspected before use and disposed of properly after.
-
Skin Protection: A lab coat or other protective clothing is recommended.[4]
-
Respiratory Protection: If handling fine powders or in a poorly ventilated area, a NIOSH-approved respirator for dusts may be necessary.[6]
II. Quantitative Data Summary
While specific quantitative data for this compound is not available, the table below summarizes typical data points found for analogous compounds, providing a basis for risk assessment.
| Property | Anticipated Value/Classification | Rationale from Analogous Compounds |
| Physical State | Solid, powder | Tetrazole derivatives are commonly solids at room temperature.[4][5] |
| GHS Hazard Statements | H228: Flammable solidH301/H302: Toxic/Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | Based on classifications for 1-Phenyl-1H-tetrazole-5-thiol, (S)-(–)-5-(2-Pyrrolidinyl)-1H-tetrazole, and other tetrazoles.[3][6][7] |
| GHS Precautionary Statements | P210: Keep away from heat/sparks/open flames/hot surfaces.P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. | Standard precautionary statements for flammable, toxic, and irritant solids.[3] |
| Disposal Consideration | EPA Hazardous Waste (e.g., D001 - Ignitability) | Due to its likely flammability, it would be classified under this EPA waste code.[4] |
III. Detailed Disposal Protocol
The disposal of this compound must be managed as hazardous waste in strict accordance with all applicable regulations.[4]
Step 1: Waste Collection and Storage
-
Container: Use a dedicated, properly labeled, and sealable hazardous waste container. The container must be compatible with the chemical.
-
Labeling: The waste label should clearly state "Hazardous Waste" and include the full chemical name: "this compound." Also, list the associated hazards (e.g., Flammable, Toxic, Irritant).
-
Storage: Store the sealed waste container in a designated, well-ventilated, and cool hazardous waste accumulation area, away from heat, sparks, and incompatible materials such as strong oxidizing agents.[2]
Step 2: Spill and Contamination Cleanup
-
Spill Response: In case of a spill, evacuate the area and remove all ignition sources.[4] Do not touch or walk through the spilled material.[4]
-
Cleanup: For small spills, carefully sweep or vacuum the solid material into a suitable disposal container, avoiding dust generation.[1][5] Ensure the use of appropriate PPE during cleanup.
-
Decontamination: Clean the affected area thoroughly. All cleaning materials (e.g., wipes, absorbent pads) must also be disposed of as hazardous waste.
Step 3: Final Disposal
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed environmental waste management company. Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Recommended Disposal Methods:
-
Empty Containers: Empty containers may still retain chemical residues and should be treated as hazardous.[4] Decontaminate them if possible. Otherwise, they should be punctured to prevent reuse and disposed of through the same hazardous waste stream.[4]
IV. Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.dk [fishersci.dk]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. 1-Phenyl-1H-tetrazole-5-thiol 98 15052-19-4 [sigmaaldrich.com]
- 7. 1-Phenyl-5-mercaptotetrazole | C7H6N4S | CID 690730 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling 1-Phenyl-5-pyrrolidin-1-yl-1H-tetrazole
This document provides crucial safety and logistical information for the handling and disposal of 1-Phenyl-5-pyrrolidin-1-yl-1H-tetrazole. The following procedures are based on the known hazards of similar tetrazole compounds and are intended to ensure the safety of researchers, scientists, and drug development professionals. A thorough risk assessment should be conducted for specific experimental protocols.
Hazard Summary
Key Hazards:
-
Flammability: Flammable solid.[1][5] Keep away from heat, sparks, and open flames.[1]
-
Irritation: May cause irritation to the skin, eyes, and respiratory system.[2][3]
-
Allergic Reaction: May cause an allergic skin reaction.[5]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must meet ANSI Z.87.1 standards. Required at all times in the laboratory where chemicals are handled.[6][7] |
| Face Shield | Wear over safety glasses when there is a risk of explosion, splash, or a highly exothermic reaction.[6] | |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile or neoprene gloves are recommended for incidental contact.[6] For extended contact, consult the glove manufacturer's resistance guide.[6] Gloves must be inspected before use and removed before touching surfaces outside the work area.[7] |
| Body Protection | Flame-Resistant Laboratory Coat | A lab coat made of Nomex® or similar flame-resistant material should be worn and fully buttoned.[6] Standard cotton lab coats may be insufficient due to the flammability risk. |
| Full-Length Pants and Closed-Toe Shoes | Shorts and sandals are not permitted.[7] Clothing should be made of non-synthetic materials like cotton.[6] | |
| Respiratory Protection | Respirator | Use may be required if engineering controls (e.g., fume hood) are not sufficient to control exposure to dust or aerosols, or in the event of a spill.[6] A NIOSH-approved respirator with an appropriate cartridge should be used, and personnel must be fit-tested and trained.[6][8] |
Operational and Disposal Plan
A systematic approach to handling and disposal is critical for safety. The following step-by-step plan outlines the procedures from receipt of the chemical to its final disposal.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[1]
2. Handling and Use:
-
All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]
-
Ensure an eyewash station and safety shower are readily accessible.[1][3]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[1]
-
Ground and bond containers when transferring material to prevent static discharge.[1]
-
Avoid creating dust.[4]
-
Do not eat, drink, or smoke in the work area.[1]
-
Wash hands thoroughly after handling.[1]
3. Spill Response:
-
In case of a spill, evacuate the area and alert others.
-
Remove all sources of ignition.[2]
-
Wear appropriate PPE, including respiratory protection.[2]
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1]
-
Use non-sparking tools.[1]
-
Clean the spill area with an appropriate solvent and then wash with soap and water.
-
For large spills, contact your institution's environmental health and safety department.
4. First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4] Seek medical attention.[3]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[5] Seek medical attention if irritation or a rash occurs.[5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[3] Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[4] Seek immediate medical attention.[1]
5. Disposal:
-
Dispose of waste in accordance with all local, state, and federal regulations.[2][6]
-
The chemical and its container must be disposed of as hazardous waste.[2]
-
Do not dispose of it down the drain or in the regular trash.[4]
-
Contaminated containers should be treated as hazardous waste.[2]
Hierarchy of Controls
The following diagram illustrates the hierarchy of controls, from most to least effective, for safely handling this compound.
Caption: Hierarchy of controls for mitigating risks associated with chemical handling.
References
- 1. fishersci.com [fishersci.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. biofinechemical.com [biofinechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. Personal Protective Equipment | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 8. osha.oregon.gov [osha.oregon.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
